Galanin-B2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C104H174N24O22 |
|---|---|
Molecular Weight |
2112.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(hexadecanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C104H174N24O22/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-42-86(133)111-50-33-29-40-75(94(140)118-73(91(109)137)37-26-30-47-105)120-95(141)74(38-27-31-48-106)119-96(142)76(39-28-32-49-107)121-103(149)84-41-34-51-128(84)89(136)61-114-93(139)77(52-63(2)3)122-97(143)78(53-64(4)5)123-99(145)80(55-68-43-45-70(131)46-44-68)116-88(135)60-113-92(138)66(8)115-102(148)83(62-129)126-100(146)82(57-85(108)132)124-98(144)79(54-65(6)7)125-104(150)90(67(9)130)127-101(147)81(117-87(134)59-110-10)56-69-58-112-72-36-25-24-35-71(69)72/h24-25,35-36,43-46,58,63-67,73-84,90,110,112,129-131H,11-23,26-34,37-42,47-57,59-62,105-107H2,1-10H3,(H2,108,132)(H2,109,137)(H,111,133)(H,113,138)(H,114,139)(H,115,148)(H,116,135)(H,117,134)(H,118,140)(H,119,142)(H,120,141)(H,121,149)(H,122,143)(H,123,145)(H,124,144)(H,125,150)(H,126,146)(H,127,147)/t66-,67+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,90-/m0/s1 |
InChI Key |
PXGGYRPYWLMGSV-CMDPNKGGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CNC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CNC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Synthesis of Galanin-B2 (NAX 5055)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanin-B2, also known as NAX 5055, is a systemically-active, Galanin Receptor 1 (GalR1)-preferring analog of the neuropeptide galanin. Its discovery marked a significant advancement in the development of potential therapeutics for neurological disorders, particularly epilepsy. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of NAX 5055. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in the field.
Introduction: The Discovery of a Systemically Active Galanin Analog
The neuropeptide galanin, widely expressed in the central and peripheral nervous systems, modulates various physiological processes, including seizure activity, pain, and inflammation. Its therapeutic potential has been recognized for decades, but the clinical translation of native galanin has been hampered by its poor metabolic stability and inability to cross the blood-brain barrier.
The development of NAX 5055 (also referred to as Gal-B2) was the result of rational drug design aimed at overcoming these limitations. Researchers engineered a truncated and chemically modified galanin analog with enhanced stability and systemic activity. NAX 5055 was designed with a 17-amino acid sequence derived from the active N-terminal fragment of galanin, incorporating key modifications to improve its pharmacokinetic profile. These modifications include C-terminal lipidation and cationization, which enhance its ability to penetrate the blood-brain barrier.[1][2]
Pharmacological studies revealed that NAX 5055 is a potent anticonvulsant in several animal models of epilepsy, including the 6 Hz model, which is considered a model of pharmacoresistant seizures.[1] This has positioned NAX 5055 as a promising lead compound for the development of novel anti-epileptic drugs.
Physicochemical and Pharmacological Properties
NAX 5055 is a synthetic peptide with specific chemical modifications designed to enhance its drug-like properties.
Structure: The amino acid sequence of NAX 5055 (Gal-B2) is a 17-residue peptide. A key feature of its design is the incorporation of a lipoamino acid and several lysine residues at the C-terminus, a strategy of lipidization and cationization to improve blood-brain barrier penetration.[1] The core sequence is based on the galanin(2-13) fragment, with an oligo-lysine C-terminus where the penultimate lysine is conjugated with palmitic acid (KK[Lys-palmitoyl]K) and the C-terminus is amidated.[1]
Binding Affinity and Selectivity: NAX 5055 exhibits a notable preference for the Galanin Receptor 1 (GalR1) over Galanin Receptor 2 (GalR2). Time-resolved fluorescence binding assays have demonstrated a 15-fold preference for GalR1, with low nanomolar binding affinity.[1]
Table 1: Quantitative Pharmacological Data for NAX 5055 and Other Galanin Analogs
| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity | Reference |
| NAX 5055 (Gal-B2) | hGalR1 | 3.5 | ~15-fold for GalR1 | [1] |
| hGalR2 | 51.5 | [1] | ||
| M617 | GalR1 | 0.23 | ~25-fold for GalR1 | [3] |
| GalR2 | 5.71 | [3] | ||
| M1145 | GalR1 | >1000 | >90-fold for GalR2 | [3] |
| GalR2 | 11 | [3] | ||
| Galanin (2-11) | GalR1 | >10000 | Selective for GalR2/3 | [3][4] |
| GalR2 | 27 | [3][4] |
In Vivo Efficacy: NAX 5055 has demonstrated potent anticonvulsant activity in various preclinical models. A key finding is its efficacy in the 6 Hz corneal stimulation mouse model, where it exhibits an ED₅₀ of 0.8 mg/kg following intraperitoneal administration.[1]
Synthesis of NAX 5055 (Gal-B2)
NAX 5055 is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol based on standard Fmoc chemistry, tailored for the synthesis of this specific analog.
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v)
-
Palmitic acid for lipidation
-
Preparative RP-HPLC system for purification
-
Mass spectrometer for verification
Step-by-Step Synthesis Protocol
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (C-terminal residue of the oligo-lysine motif) to the resin using HBTU and DIPEA in DMF.
-
Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
-
Lipidation:
-
At the position of the penultimate lysine in the C-terminal oligo-lysine motif, couple Fmoc-Lys(Dde)-OH.
-
After assembling the full peptide chain, selectively deprotect the Dde group using 2% hydrazine in DMF.
-
Couple palmitic acid to the deprotected lysine side chain using a standard coupling reagent like HBTU/DIPEA.
-
-
Final Deprotection and Cleavage:
-
Remove the N-terminal Fmoc group.
-
Wash the resin with DCM.
-
Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) to cleave the peptide from the resin and remove all side-chain protecting groups.
-
-
Purification and Verification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by preparative reverse-phase HPLC.
-
Verify the mass of the final product using mass spectrometry (e.g., MALDI-TOF).
-
Experimental Protocols
Receptor Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol describes a competitive binding assay to determine the affinity of NAX 5055 for GalR1 and GalR2.
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding for SNAP-tagged human GalR1 or GalR2.
-
Labeling:
-
Label the SNAP-tagged receptors with a terbium (Tb³⁺) cryptate donor fluorophore.
-
Use a fluorescently labeled galanin analog as the tracer (acceptor fluorophore).
-
-
Assay Procedure:
-
Incubate the labeled cells with a fixed concentration of the fluorescent tracer.
-
Add increasing concentrations of unlabeled NAX 5055.
-
Incubate to allow binding to reach equilibrium.
-
-
Detection:
-
Excite the terbium donor at its specific wavelength (e.g., 340 nm) using a TR-FRET-compatible plate reader.
-
Measure the emission at the donor and acceptor wavelengths (e.g., 620 nm for Tb³⁺ and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the ratio against the concentration of NAX 5055 to generate a competition curve.
-
Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.
-
In Vivo Anticonvulsant Activity: The 6 Hz Seizure Model
This protocol details the procedure for assessing the anticonvulsant efficacy of NAX 5055 in mice.
-
Animals: Use adult male CF-1 mice.
-
Drug Administration:
-
Dissolve NAX 5055 in a suitable vehicle (e.g., saline).
-
Administer the desired dose of NAX 5055 (e.g., 0.1 - 10 mg/kg) via intraperitoneal (i.p.) injection.
-
-
Seizure Induction:
-
At a predetermined time after drug administration (e.g., 30 minutes), induce seizures by corneal stimulation.
-
Deliver a constant current (e.g., 32 mA) at 6 Hz for 3 seconds using a corneal electrode.
-
-
Observation and Scoring:
-
Immediately after stimulation, observe the mice for seizure activity.
-
A positive seizure response is characterized by behaviors such as stun posture, forelimb clonus, and stereotyped automatic movements.
-
An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of stimulation.
-
-
Data Analysis:
-
Determine the percentage of animals protected at each dose.
-
Calculate the ED₅₀ (the dose at which 50% of the animals are protected) using probit analysis.
-
Signaling Pathways
Galanin receptors mediate their effects through different G protein-coupled signaling cascades. The preferential binding of NAX 5055 to GalR1 suggests its primary mechanism of action is through the GalR1 pathway.
GalR1 Signaling Pathway
GalR1 primarily couples to inhibitory G proteins (Gi/o). Activation of GalR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can lead to the modulation of various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately resulting in neuronal hyperpolarization and reduced neuronal excitability.
Caption: GalR1 signaling pathway initiated by NAX 5055.
GalR2 Signaling Pathway
In contrast to GalR1, GalR2 couples to Gq/11 proteins. Activation of GalR2 stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which can have diverse effects on cellular function, including gene expression and neurotransmitter release.
Caption: GalR2 signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the discovery and preclinical evaluation of a galanin analog like NAX 5055.
Caption: Discovery and preclinical evaluation workflow.
Conclusion
NAX 5055 represents a significant achievement in the field of neuropeptide drug discovery. Through a combination of rational design and chemical modification, a systemically active galanin analog with potent anticonvulsant properties was developed. This technical guide provides a detailed overview of its discovery, synthesis, and pharmacological characterization, offering a valuable resource for researchers working on galanin-based therapeutics and the broader field of peptide drug development. The methodologies and data presented herein can serve as a foundation for future studies aimed at further optimizing galanin analogs for clinical applications.
References
- 1. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generating Orally-Active Galanin Analogs with Analgesic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Galanin Receptor 2: A Deep Dive into its Structure and Chemical Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Galanin Receptor 2 (GALR2) is a class A G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes, including neuroendocrine regulation, cognition, and nerve regeneration. As a key mediator of the biological effects of the neuropeptide galanin, GALR2 has emerged as a promising therapeutic target for a range of disorders, from neurological conditions like Alzheimer's disease and anxiety to chronic pain and cancer. This technical guide provides a comprehensive overview of the current understanding of the structure and chemical properties of GALR2, with a focus on quantitative data, experimental methodologies, and the intricate signaling networks it governs.
Molecular Structure of Galanin Receptor 2
The human GALR2 is a 387-amino acid protein with a molecular weight of approximately 42 kDa. It shares the characteristic seven-transmembrane (7TM) helical architecture of all GPCRs. The amino acid sequence of human GALR2 is highly conserved with its rat homolog (85% identity) but shows more divergence from the other human galanin receptor subtypes, with approximately 37-39% identity to GALR1 and 55% to GALR3.[1][2] This sequence variation underlies the distinct pharmacological and signaling properties of each receptor subtype.
Cryo-Electron Microscopy (Cryo-EM) Structure
Recent advances in cryo-electron microscopy have provided unprecedented insights into the three-dimensional structure of GALR2 in its active state. The structure of human GALR2 in complex with its endogenous ligand, galanin, and the heterotrimeric Gq protein has been solved, revealing the precise molecular interactions that govern ligand recognition and receptor activation.[3][4]
The galanin peptide binds to a pocket formed by the extracellular loops (ECLs) and the extracellular ends of the transmembrane helices.[3][5] The N-terminal portion of galanin, which is highly conserved across species, is critical for receptor binding and activation.[3]
Ligand Binding Pocket and Key Interactions
The binding of galanin to GALR2 is characterized by a network of specific hydrophobic and hydrophilic interactions. Several key residues in both the ligand and the receptor have been identified as crucial for this interaction:
-
Hydrophobic Interactions: A significant hydrophobic interaction occurs between Trp2 of galanin and Leu266 in ECL3 of GALR2. Another key hydrophobic contact is formed between Leu10 of galanin and Phe264 in ECL3 of the receptor.[3][6]
-
Disulfide Bridge: A disulfide bridge between Cys98 in TM3 and Cys175 in ECL2 helps to stabilize the conformation of the extracellular loops, creating a rigid platform for galanin binding.[3]
-
Role of ECL2: The second extracellular loop (ECL2) acts as a "lid" over the binding pocket, forming extensive contacts with the galanin peptide and contributing to ligand specificity.[4][7]
Chemical Properties and Ligand Binding
The interaction of ligands with GALR2 is characterized by high affinity and specificity. A variety of peptidic and non-peptidic ligands, including agonists, antagonists, and allosteric modulators, have been developed and characterized.
Quantitative Ligand Binding and Functional Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) for a selection of key ligands targeting GALR2.
| Ligand | Receptor Subtype(s) | Assay Type | Species | Ki (nM) | Reference |
| [125I]Galanin | GALR2 | Radioligand Binding | Human | 0.24 (Kd) | [1] |
| Human Galanin (1-30) | GALR2 | Radioligand Binding | Human | 0.86 | [1] |
| Galanin (2-11) | GALR2 > GALR1 | Radioligand Binding | Rat | ~500-fold selectivity for GALR2 | [8] |
| M35 | GALR1/GALR2 Antagonist | Radioligand Binding | Rat | 0.6 |
| Ligand | Receptor Subtype(s) | Assay Type | Species | EC50/IC50 (nM) | Reference |
| Galanin | GALR2 | IP1 Accumulation | Human | 3 (EC50) | [3] |
| hGal(WT) | GALR1 | cAMP Inhibition | Human | 22.4 (EC50) | [9] |
| hGal(A39E) | GALR1 | cAMP Inhibition | Human | 486.5 (IC50) | [9] |
| AR-M1896 (Gal 2-11) | GALR2 Agonist | Functional Assay | Rat | - | [8] |
Signaling Pathways of GALR2
GALR2 is a pleiotropic receptor that couples to multiple G-protein subtypes to initiate a diverse array of downstream signaling cascades. This signaling promiscuity allows GALR2 to mediate a wide range of cellular responses.
Gq/11-PLC-Calcium Pathway
The primary signaling pathway activated by GALR2 is through its coupling to the Gq/11 family of G-proteins.[3][10][11][12] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The subsequent increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC) and other calcium/calmodulin-dependent kinases (CaMKs), leading to a variety of cellular effects, including neurotransmitter release and gene expression.[3][12]
Gi/o-Adenylyl Cyclase-cAMP Pathway
In addition to Gq/11 coupling, GALR2 can also signal through the Gi/o family of G-proteins.[2][10] This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream targets.
MAPK/ERK and Akt Pathways
Activation of GALR2 has also been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Akt (Protein Kinase B) signaling pathways.[5][12] These pathways are crucial for regulating cell growth, proliferation, survival, and differentiation. The activation of MAPK/ERK by GALR2 can be mediated through both G-protein-dependent and β-arrestin-dependent mechanisms.
β-Arrestin Signaling and Receptor Internalization
Upon agonist binding and subsequent phosphorylation by G-protein-coupled receptor kinases (GRKs), GALR2 recruits β-arrestins. This interaction is a key step in receptor desensitization and internalization. The internalization of GALR2 has been shown to occur through a clathrin-dependent pathway.[4] Beyond its role in desensitization, β-arrestin can also act as a scaffold protein, initiating a wave of G-protein-independent signaling, including the activation of the MAPK/ERK pathway.
Interestingly, different ligands for GALR2 have been shown to exhibit "biased agonism," preferentially activating either G-protein-dependent or β-arrestin-dependent signaling pathways.[1] This opens up the exciting possibility of developing pathway-specific drugs with improved therapeutic profiles and reduced side effects.
Experimental Protocols
A variety of in vitro and cell-based assays are employed to characterize the structure and function of GALR2. Below are outlines of the methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd or Ki) of ligands for GALR2.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing GALR2.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [125I]galanin) at a fixed concentration.
-
Competition: For competition binding assays, increasing concentrations of an unlabeled test compound are added to the incubation mixture to displace the radioligand.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound ligand, is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Kd for saturation binding or the IC50 for competition binding, from which the Ki can be calculated using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the activation of the Gq/11 pathway by quantifying the production of inositol phosphates.
Methodology:
-
Cell Culture: Cells stably expressing GALR2 are cultured in multi-well plates.
-
Labeling: The cells are labeled overnight with myo-[3H]inositol.
-
Stimulation: The cells are stimulated with various concentrations of a test agonist for a defined period in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Purification: The [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography.
-
Detection: The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.
-
Data Analysis: The data are plotted as a function of agonist concentration to determine the EC50 value.
cAMP Accumulation Assay
This functional assay is used to measure the inhibition of adenylyl cyclase via the Gi/o pathway.
Methodology:
-
Cell Culture: Cells co-expressing GALR2 and a reporter system (e.g., luciferase-based) are cultured in multi-well plates.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of a GALR2 agonist.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP production is plotted against the agonist concentration to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the interaction between GALR2 and β-arrestin upon agonist stimulation.
Methodology:
-
Cell Line: A cell line is engineered to co-express GALR2 and a β-arrestin fusion protein (e.g., β-arrestin-GFP or a component of a protein complementation system like NanoBiT).
-
Stimulation: The cells are stimulated with a test agonist.
-
Detection: The recruitment of β-arrestin to the receptor is detected by a change in fluorescence (e.g., translocation of GFP to the membrane) or by the generation of a luminescent or colorimetric signal in the case of protein complementation assays.
-
Data Analysis: The signal is quantified and plotted against the agonist concentration to determine the EC50 for β-arrestin recruitment.
Conclusion
The Galanin Receptor 2 is a complex and multifaceted signaling molecule with a critical role in health and disease. The elucidation of its high-resolution structure has provided a solid foundation for structure-based drug design, while a deeper understanding of its intricate signaling networks, including the potential for biased agonism, is paving the way for the development of more selective and effective therapeutics. This technical guide serves as a comprehensive resource for researchers in the field, summarizing the key structural and chemical properties of GALR2 and providing an overview of the experimental approaches used to unravel its function. Continued investigation into the nuances of GALR2 biology will undoubtedly lead to novel therapeutic strategies for a wide range of human disorders.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. scispace.com [scispace.com]
- 3. GalR2-positive allosteric modulator exhibits anticonvulsant effects in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 5. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. doc.rero.ch [doc.rero.ch]
- 10. US20190135887A1 - Metabolically stable spexin peptide analogs - Google Patents [patents.google.com]
- 11. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unife.it [unife.it]
The Galanin-B2 Receptor: A Comprehensive Technical Guide to its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The galanin receptor 2 (GALR2), a member of the G-protein coupled receptor (GPCR) superfamily, plays a crucial role in a multitude of physiological and pathological processes within the central nervous system (CNS). As a key component of the galaninergic system, GALR2 has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including pain, epilepsy, anxiety, and depression. This in-depth technical guide provides a comprehensive overview of the GALR2 mechanism of action, focusing on its signaling pathways, quantitative ligand binding characteristics, and the experimental methodologies used to elucidate its function.
GALR2 Signaling Pathways in the CNS
GALR2 is notable for its ability to couple to multiple G-protein subtypes, leading to the activation of diverse intracellular signaling cascades. This pleiotropic signaling capacity underlies the varied physiological effects of GALR2 activation in the brain.
Primary Gq/11 Signaling Pathway
The canonical and most well-characterized signaling pathway for GALR2 involves its coupling to the Gq/11 family of G-proteins.[1][2][3] This interaction initiates a cascade of events beginning with the activation of phospholipase C (PLC).[3][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] The subsequent increase in cytosolic Ca2+ concentration activates various downstream effectors, including calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC).[4] This pathway is integral to many of the neuroprotective and neuroplasticity-related functions of GALR2.
Alternative Signaling Pathways: Gi/o and G12/13 Coupling
In addition to Gq/11, GALR2 has been shown to couple to other G-protein families, including Gi/o and G12/13, although this coupling appears to be cell-type and context-dependent.[7][8]
-
Gi/o Pathway: Coupling to the inhibitory Gi/o protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This pathway can modulate neuronal excitability and neurotransmitter release.
-
G12/13 Pathway: Activation of the G12/13 pathway can influence the Rho family of small GTPases, impacting cytoskeletal dynamics and gene expression.
-
MAPK/ERK and Akt Pathway Activation: Downstream of these initial G-protein interactions, GALR2 activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the Akt signaling pathways. These pathways are critically involved in promoting cell survival, neurite outgrowth, and synaptic plasticity.
Quantitative Data on Ligand Binding to Galanin Receptors
The affinity of various ligands for GALR2 is a critical determinant of their pharmacological effects. The following table summarizes the binding affinities (Ki or IC50 values) of endogenous galanin, its fragments, and synthetic ligands for human and rat galanin receptors.
| Ligand | Receptor Subtype | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Human Galanin | hGALR2 | Human | Radioligand Binding | 0.3 | [9] | |
| Porcine Galanin | hGALR3 | Human | Radioligand Binding | 12 | [9] | |
| Human Galanin | hGALR3 | Human | Radioligand Binding | 75 | [9] | |
| M1145 | hGALR1 | Human | Radioligand Binding | >1000 | [1] | |
| M1145 | hGALR2 | Human | Radioligand Binding | 11 | [1] | |
| M1145 | hGALR3 | Human | Radioligand Binding | 840 | [1] | |
| Galanin (2-11) | rGALR1 | Rat | Radioligand Binding | >1000 | [10] | |
| Galanin (2-11) | rGALR2 | Rat | Radioligand Binding | 2.4 | [10] | |
| M35 | rGALR2 | Rat | Radioligand Binding | 0.43 |
Note: Ki represents the inhibition constant, and IC50 is the half-maximal inhibitory concentration. Lower values indicate higher binding affinity.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of GALR2 in the central nervous system.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of ligands for a receptor.[11][12][13]
Objective: To determine the binding affinity (Ki) of a test compound for GALR2.
Materials:
-
Cell membranes expressing GALR2 (from transfected cell lines or brain tissue)
-
Radiolabeled ligand (e.g., 125I-Galanin)
-
Unlabeled test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize cells or brain tissue expressing GALR2 in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.[14]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[14]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[14]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[14]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Inositol Phosphate Accumulation Assay
This functional assay measures the activation of the Gq/11 signaling pathway by quantifying the production of inositol phosphates.[16][17]
Objective: To measure the agonist-induced accumulation of inositol phosphates (IPs) in cells expressing GALR2.
Materials:
-
Cells expressing GALR2
-
[3H]-myo-inositol
-
Agonist of interest
-
Stimulation buffer
-
Lysis buffer
-
Dowex anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: Plate GALR2-expressing cells and label them overnight with [3H]-myo-inositol in inositol-free medium.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatases, allowing for the accumulation of IPs.[17]
-
Stimulation: Add the agonist at various concentrations and incubate for a specific time to stimulate GALR2.
-
Lysis and Extraction: Terminate the stimulation by adding a lysis buffer (e.g., perchloric acid) and extract the soluble inositol phosphates.
-
Chromatographic Separation: Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Quantification: Elute the [3H]-IPs and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-IPs accumulated against the log concentration of the agonist to determine the EC50 value.
Calcium Imaging
This technique allows for the real-time visualization of changes in intracellular calcium concentration following receptor activation.[18][19]
Objective: To monitor intracellular calcium mobilization in response to GALR2 activation.
Materials:
-
Cells expressing GALR2 grown on glass coverslips
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Fluorescence microscope with an imaging system
-
Perfusion system
-
Agonist of interest
Procedure:
-
Cell Loading: Incubate the cells with a cell-permeant calcium indicator dye (e.g., Fura-2 AM) in a suitable buffer. The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Cellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
-
Imaging: Mount the coverslip onto the microscope stage in a perfusion chamber. Acquire baseline fluorescence images.
-
Stimulation: Perfuse the cells with a solution containing the agonist.
-
Image Acquisition: Continuously record fluorescence images at specific excitation and emission wavelengths. For ratiometric dyes like Fura-2, alternate between two excitation wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths for each time point. This ratio is proportional to the intracellular calcium concentration. Plot the fluorescence ratio over time to visualize the calcium transient.
Western Blotting for ERK and Akt Phosphorylation
This immunoassay is used to detect and quantify the activation of the MAPK/ERK and Akt signaling pathways.[20]
Objective: To measure the phosphorylation of ERK and Akt following GALR2 activation.
Materials:
-
Cells or brain tissue expressing GALR2
-
Agonist of interest
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Stimulation and Lysis: Treat cells with the agonist for various time points. Lyse the cells in a buffer containing inhibitors to preserve the phosphorylation state of proteins.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (p-ERK or p-Akt).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing: Strip the antibodies from the membrane and re-probe with an antibody against the total protein (total ERK or total Akt) to normalize for protein loading.[20]
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of the phosphorylated protein to the total protein.
Quantitative Real-Time PCR (qRT-PCR) for GALR2 mRNA Expression
This technique is used to measure the relative abundance of GALR2 mRNA in different brain regions or in response to various stimuli.[21][22][23]
Objective: To quantify the expression level of GALR2 mRNA in CNS tissue.
Materials:
-
Brain tissue samples
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR primers specific for GALR2 and a reference gene (e.g., GAPDH, β-actin)
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from brain tissue samples using a commercial kit.[21] Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[22]
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, GALR2-specific primers, a reference gene primer set, and the qPCR master mix.
-
Real-Time PCR: Run the reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the DNA is amplified.[22]
-
Data Analysis: Determine the cycle threshold (Ct) value for GALR2 and the reference gene in each sample. The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold. Calculate the relative expression of GALR2 mRNA using the ΔΔCt method, normalizing to the reference gene expression.
Conclusion
The Galanin-B2 receptor is a multifaceted signaling molecule in the central nervous system, with its diverse G-protein coupling and downstream effector pathways contributing to a wide array of neuronal functions. The technical guide presented here offers a comprehensive resource for researchers and drug development professionals, detailing the intricate signaling mechanisms of GALR2, providing a quantitative framework for ligand interactions, and outlining the key experimental protocols necessary for its study. A thorough understanding of these aspects is paramount for the continued exploration of GALR2 as a therapeutic target and for the development of novel, selective modulators for the treatment of neurological and psychiatric disorders.
References
- 1. A novel GalR2-specific peptide agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]
- 4. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multiplexed fluorescent assay for independent second-messenger systems: decoding GPCR activation in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GALR2 galanin receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. GPCRome-wide analysis of G-protein-coupling diversity using a computational biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular characterization and expression of cloned human galanin receptors GALR2 and GALR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of second messengers in signal transduction: cAMP and inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brainvta.tech [brainvta.tech]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring Gene Expression from Mammalian Brain Tissue [promega.com]
- 22. gene-quantification.de [gene-quantification.de]
- 23. Quantifying mRNA levels across tissue sections with 2D-RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
The Galanin Type 2 Receptor: A Technical Guide to Binding Affinity, Selectivity, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Galanin Type 2 (GalR2) receptor, a key player in a multitude of physiological processes and a promising target for therapeutic intervention. This document details the receptor's binding affinity for various ligands, its selectivity profile in comparison to other galanin receptor subtypes, and the intricate signaling pathways it governs. Detailed experimental protocols for assessing these characteristics are also provided to facilitate further research and drug development efforts.
Introduction to the Galanin Type 2 Receptor (GalR2)
Galanin is a neuropeptide widely distributed throughout the central and peripheral nervous systems, where it modulates a diverse array of functions including pain perception, cognition, feeding behavior, and hormone secretion. Its actions are mediated by three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3. The GalR2 receptor, in particular, has garnered significant attention due to its distinct signaling mechanisms and its potential involvement in neuroprotection and mood regulation. Unlike GalR1 and GalR3, which primarily couple to inhibitory G proteins (Gi/o), GalR2 predominantly signals through Gq/11 proteins, leading to the activation of the phospholipase C pathway.[1][2] However, it has also been shown to couple to Gi/o and G12/13 proteins, highlighting its complex and versatile signaling capabilities.[3][4]
Binding Affinity and Selectivity Profile
The affinity and selectivity of ligands for GalR2 are critical determinants of their biological effects. A variety of peptidergic and non-peptidergic ligands have been characterized for their interaction with the galanin receptor subtypes.
Binding Affinity of Ligands for GalR2
The binding affinity of endogenous galanin and its analogs to the human GalR2 receptor has been determined through various methods, most notably radioligand binding assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify this affinity.
Table 1: Binding Affinity of Selected Ligands for Human Galanin Receptors
| Ligand | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |
| Human Galanin | hGalR2 | - | 0.3 (KD) | [5] |
| Porcine Galanin | hGalR3 | - | 12 | [5] |
| Human Galanin | hGalR3 | - | 75 | [5] |
| Porcine Galanin | GALR2 | - | 0.45 | [6] |
| M15 | GALR2 | - | 0.02 | [6] |
| C7 | GALR2 | - | 1.37 | [6] |
| Galanin (2-11) | GalR2 | - | - | [7] |
| M1145 | GalR2 | - | - | [8] |
| Gal-B2 | GalR1 | 3.5 | - | [9] |
| Gal-B2 | GalR2 | 51.5 | - | [9] |
Note: KD (dissociation constant) is reported where Ki (inhibition constant) or IC50 is not available. The values are indicative and can vary based on the experimental setup.
GalR2 Receptor Selectivity
Developing ligands with high selectivity for GalR2 is a key objective in drug discovery to minimize off-target effects. The selectivity is often expressed as a ratio of the binding affinities for different receptor subtypes.
Table 2: Selectivity Profile of Galanin Analogs
| Ligand | Selectivity (Fold Preference) | Reference |
| Galanin (2-11) | ~500-fold for GalR2 over GalR1 | [10] |
| M1145 | >90-fold for GalR2 over GalR1; 76-fold over GalR3 | [8][11] |
| [N-Me, des-Sar]Gal-B2 | 18-fold for GalR2 over GalR1 | [9] |
| Gal-B2 | ~15-fold for GalR1 over GalR2 | [9] |
The N-terminal portion of the galanin peptide is crucial for its interaction with the receptors. Truncation of the N-terminal glycine residue in galanin (e.g., galanin(2-11)) significantly reduces its affinity for GalR1 while largely maintaining its affinity for GalR2, thereby conferring GalR2 selectivity.[7][12]
GalR2 Signaling Pathways
Activation of the GalR2 receptor initiates a cascade of intracellular events through its interaction with various G proteins. This leads to the modulation of multiple downstream effector systems.
Primary Gq/11 Signaling Pathway
The canonical signaling pathway for GalR2 involves its coupling to Gq/11 proteins.[2][3] This interaction leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3][7]
Coupling to Gi/o and Other G Proteins
In addition to the Gq/11 pathway, GalR2 can also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4][13] This dual coupling allows GalR2 to exert both excitatory and inhibitory effects, depending on the cellular context. Furthermore, GalR2 has been reported to interact with G12/13 proteins, which can activate RhoA signaling pathways, influencing cellular processes like cytoskeletal rearrangement and gene expression.[3]
Downstream Signaling Cascades
The activation of these primary G protein pathways triggers a variety of downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[3][14] These pathways are crucial for regulating cellular processes such as proliferation, survival, and apoptosis.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and functional properties of the GalR2 receptor.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably or transiently expressing human GalR2.[4]
-
Radioligand: [¹²⁵I]-porcine galanin.
-
Unlabeled Ligands: Galanin, galanin analogs, or test compounds.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[15]
-
Scintillation Cocktail: Commercially available cocktail (e.g., Ultima Gold™).[10]
-
Glass Fiber Filters: (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[7]
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency, harvest, and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA with protease inhibitors).[14]
-
Homogenize the cells and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Unlabeled competitor ligand at various concentrations.
-
A fixed concentration of [¹²⁵I]-galanin (typically at or below its Kd value).
-
Cell membrane preparation (typically 5-20 µg of protein per well).
-
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled galanin (e.g., 1 µM).
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.[6][7]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the activation of the Gq/11 pathway by quantifying the accumulation of inositol phosphates, the downstream products of PLC activation.
Materials:
-
Cells: HEK293 or CHO-K1 cells expressing GalR2.
-
Labeling Medium: Inositol-free medium supplemented with [³H]-myo-inositol.
-
Stimulation Buffer: Krebs-HEPES buffer (138 mM NaCl, 4 mM KCl, 1.3 mM CaCl₂, 1 mM MgCl₂, 1.2 mM NaH₂PO₄, 20 mM HEPES, 10 mM glucose, pH 7.4).[13]
-
LiCl Solution: 10 mM in stimulation buffer.
-
Lysis Buffer: Cold 0.5 M perchloric acid or other suitable lysis buffer.
-
Anion-Exchange Resin: Dowex AG1-X8 resin.[16]
-
Elution Buffer: 1 M ammonium formate / 0.1 M formic acid.[13]
Procedure:
-
Cell Labeling:
-
Seed cells in 24-well plates and grow to near confluency.
-
Incubate the cells with labeling medium containing [³H]-myo-inositol for 18-24 hours to allow for incorporation into membrane phosphoinositides.
-
-
Assay:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add agonist at various concentrations and incubate for 30-60 minutes.
-
-
Extraction and Separation:
-
Terminate the reaction by adding cold lysis buffer.
-
Neutralize the cell lysates and apply them to columns containing Dowex anion-exchange resin.
-
Wash the columns to remove free [³H]-myo-inositol.
-
Elute the total inositol phosphates with the elution buffer.
-
-
Quantification:
-
Measure the radioactivity of the eluates using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]-IPs accumulated against the log concentration of the agonist to determine the EC50 value.
-
cAMP Inhibition Assay
This assay is used to assess the functional coupling of GalR2 to Gi/o proteins by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells: CHO-K1 or HEK293 cells expressing GalR2.
-
Forskolin: An adenylyl cyclase activator.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Stimulation:
-
Seed cells in a suitable microplate.
-
Pre-incubate cells with the test compound (agonist) at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the EC50 value.
-
Conclusion
The Galanin Type 2 receptor represents a complex and multifaceted signaling hub with significant potential as a therapeutic target. Its ability to couple to multiple G protein families and activate diverse downstream pathways underscores the importance of a thorough understanding of its pharmacology. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the intricacies of GalR2 signaling and developing novel therapeutics that selectively modulate its activity for the treatment of a range of neurological and psychiatric disorders.
References
- 1. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PathHunter® eXpress GALR2 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 3. revvity.com [revvity.com]
- 4. genscript.com [genscript.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Krebs-Ringer Phosphate HEPES Buffer with 20 mM HEPES, Calcium and Magnesium, without Phenol Red [himedialabs.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. hek293.com [hek293.com]
- 9. cacheby.com [cacheby.com]
- 10. revvity.com [revvity.com]
- 11. jechobio.com [jechobio.com]
- 12. addgene.org [addgene.org]
- 13. 4.7. Accumulation of Inositol Phosphates [bio-protocol.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. A multi-well filtration assay for quantitation of inositol phosphates in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Galanin Receptor 2 (GalR2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin receptor 2 (GalR2), a member of the G-protein coupled receptor (GPCR) superfamily, has emerged as a promising therapeutic target for a range of neurological and metabolic disorders. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of GalR2, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved.
Pharmacodynamics of Galanin Receptor 2
The physiological and pathological effects of GalR2 activation are mediated through a complex network of intracellular signaling cascades. GalR2 is known to couple to multiple G protein subtypes, leading to the activation of diverse downstream effector systems.
Signal Transduction Pathways
Activation of GalR2 by its endogenous ligand, galanin, or synthetic modulators initiates a cascade of intracellular events. The primary signaling pathways include:
-
Gq/11 Pathway: GalR2 predominantly couples to Gq/11 proteins. This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]
-
Gi/o Pathway: GalR2 can also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
G12/13 Pathway: There is evidence to suggest that GalR2 can also signal through G12/13 proteins, leading to the activation of the small GTPase RhoA.
-
MAPK/ERK and Akt Pathways: Downstream of these initial G protein-mediated events, GalR2 activation has been shown to modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. These pathways are crucial in regulating cellular processes such as proliferation, survival, and differentiation.
The following diagram illustrates the primary signaling cascades initiated by GalR2 activation:
Figure 1: GalR2 Signaling Pathways.
Pharmacokinetics of Galanin Receptor 2 Modulators
The therapeutic potential of GalR2 modulators is intrinsically linked to their pharmacokinetic properties, which govern their absorption, distribution, metabolism, and excretion (ADME). While comprehensive ADME data for a wide range of selective GalR2 ligands are still emerging, studies on galanin and its analogues provide initial insights.
Absorption and Distribution
The route of administration significantly impacts the bioavailability of peptide-based GalR2 modulators. Due to their susceptibility to enzymatic degradation in the gastrointestinal tract, oral bioavailability is generally low. Systemic administration, such as intravenous or intraperitoneal injection, is more common in preclinical studies.
The distribution of GalR2 ligands is influenced by their ability to cross the blood-brain barrier (BBB). While galanin itself has limited BBB permeability, synthetic analogues have been developed with improved central nervous system (CNS) penetration. The distribution of the GalR2 receptor itself is widespread, with high expression in the hypothalamus, hippocampus, amygdala, and dorsal root ganglia, as well as in peripheral tissues.[1]
Metabolism and Excretion
Peptide-based GalR2 ligands are primarily metabolized by peptidases in the plasma and tissues. The half-life of endogenous galanin in vivo is short, estimated to be around 5 minutes.[2] Synthetic modifications, such as amino acid substitutions or the incorporation of non-natural amino acids, have been employed to enhance metabolic stability and prolong the half-life of GalR2 analogues. For instance, a modified N-terminal fragment of galanin showed increased proteolytic stability in human plasma compared to the natural fragment.[2] The primary routes of excretion for peptide metabolites are renal and hepatic clearance.
The following table summarizes available pharmacokinetic data for selected GalR2-related peptides.
| Compound | Half-life | Species | Route of Administration | Reference |
| Galanin (1-29) | ~100 min (in vitro, hypothalamic membrane) | Rat | N/A | [3] |
| Galanin (1-16) | ~28 min (in vitro, hypothalamic membrane) | Rat | N/A | [3] |
| [Ala4]galanin(1-16) | ~55 min (in vitro, hypothalamic membrane) | Rat | N/A | [3] |
| M89b (lanthionine-stabilized GalR2 agonist) | >24 h (in vitro, 5% serum) | N/A | N/A | [4] |
Experimental Protocols
A variety of in vitro and in vivo assays are employed to characterize the pharmacokinetics and pharmacodynamics of GalR2 modulators. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for GalR2
This assay is used to determine the binding affinity of a ligand for the GalR2 receptor.
Workflow Diagram:
Figure 2: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing human or rat GalR2 (e.g., HEK293, CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed amount of cell membrane preparation.
-
Add a constant concentration of a radiolabeled GalR2 ligand (e.g., [125I]-galanin).
-
Add varying concentrations of the unlabeled test compound.
-
For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled galanin.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the activation of the Gq/11 pathway by quantifying the accumulation of IP1, a stable metabolite of IP3.
Workflow Diagram:
Figure 3: IP1 Accumulation Assay Workflow.
Detailed Methodology:
-
Cell Culture:
-
Seed cells expressing GalR2 into a 96-well plate and culture overnight.
-
-
Compound Stimulation:
-
Remove the culture medium and add stimulation buffer containing LiCl (to inhibit IP1 degradation) and varying concentrations of the test compound.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and IP1 Detection:
-
Add lysis buffer containing the detection reagents. This typically involves a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), where cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody.
-
Incubate to allow the detection reaction to occur.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence ratio in an HTRF assay) using a plate reader.
-
Generate a standard curve using known concentrations of IP1.
-
Calculate the concentration of IP1 in each sample from the standard curve.
-
Plot the IP1 concentration against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
NanoBiT® Gq Activation Assay
This is a live-cell, real-time assay to measure the interaction between an activated GPCR and its G protein.
Workflow Diagram:
Figure 4: NanoBiT® Gq Activation Assay Workflow.
Detailed Methodology:
-
Plasmid Construction and Transfection:
-
Construct expression vectors where GalR2 is fused to the Small BiT (SmBiT) subunit of the NanoLuc® luciferase, and the Gαq protein is fused to the Large BiT (LgBiT) subunit.
-
Co-transfect these constructs into a suitable cell line (e.g., HEK293).
-
-
Assay Preparation:
-
Seed the transfected cells into a white, opaque 96-well plate.
-
On the day of the assay, replace the culture medium with an assay buffer containing the Nano-Glo® Live Cell substrate.
-
Incubate to allow for substrate equilibration.
-
-
Luminescence Measurement:
-
Measure the baseline luminescence using a plate reader.
-
Add the test compound (agonist or antagonist) to the wells.
-
Immediately begin kinetic measurement of luminescence over time. An increase in luminescence indicates the interaction and recruitment of LgBiT-Gαq to the GalR2-SmBiT upon receptor activation.
-
-
Data Analysis:
-
For agonists, plot the change in luminescence against the log concentration of the compound to determine EC50 and Emax.
-
For antagonists, pre-incubate with the antagonist before adding a known agonist and measure the inhibition of the agonist-induced luminescence to determine the IC50.
-
Conclusion
Galanin Receptor 2 represents a compelling target for the development of novel therapeutics. A thorough understanding of its complex pharmacodynamics and the pharmacokinetic challenges associated with its modulators is crucial for successful drug discovery and development. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of GalR2 ligands, facilitating the identification and optimization of promising clinical candidates. Further research into the metabolism and excretion of diverse GalR2 modulators will be essential for their translation into effective and safe therapies.
References
- 1. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 3. Hypothalamic degradation of galanin(1-29) and galanin(1-16): identification and characterization of the peptidolytic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intranasal Delivery of a Methyllanthionine-Stabilized Galanin Receptor-2-Selective Agonist Reduces Acute Food Intake - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability and Half-Life of Galanin Receptor 2 (GalR2) Agonists in Serum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo stability and serum half-life of native galanin and its synthetic analogs targeting the Galanin Receptor 2 (GalR2). A thorough understanding of these pharmacokinetic properties is critical for the development of effective galanin-based therapeutics. This document outlines quantitative stability data, detailed experimental methodologies for its determination, and the key signaling pathways involved in GalR2 activation.
Quantitative Data on Serum Stability and Half-Life
The proteolytic instability of native galanin, with an in vivo plasma half-life of approximately 4 minutes, has driven the development of modified analogs with enhanced stability. These modifications are crucial for achieving therapeutic potential. The following table summarizes the reported in vitro half-life data for native galanin fragments and various synthetic analogs in serum.
| Peptide/Analog | Description | Species (Matrix) | Half-Life (t½) | Reference |
| Galanin (1-29) | Native Peptide | Rat (CSF) | 120 min | [1] |
| Galanin (1-16) | Native Peptide Fragment | Rat (CSF) | 60 min | [1] |
| GAL-(1–15) | Native Peptide Fragment | Rat (5% Serum) | < 30 min (80% degraded) | [2] |
| Gal-B2 | Synthetic Analog | Rat (25% Serum) | 9.4 hrs | [3] |
| [N-Me, des-Sar]Gal-B2 | Modified Gal-B2 Analog | Rat (25% Serum) | >10 hrs | [3] |
| M89b | Lanthionine-Stabilized Analog | Rat (5% Serum) | >24 hrs | [2] |
| Spexin-based Analog | Synthetic Spexin Analog | Fetal Bovine Serum | ~8 hrs | [2][4] |
Note: CSF (Cerebrospinal Fluid) data is included for context, though it is not a direct measure of serum stability.
Experimental Protocols for Determining Serum Stability
Accurate determination of serum stability is fundamental to preclinical peptide drug development. The following are detailed methodologies from cited key experiments for assessing the in vitro serum half-life of galanin analogs.
Protocol for M89b and GAL-(1–15) Stability in Rat Serum[2]
-
Peptide Preparation: 10 µM of M89b and GAL-(1–15) were prepared.
-
Incubation: The peptides were incubated in 5% rat serum buffered with 20 mM phosphate buffer (pH 7.4) at 37°C for up to 23.5 hours.
-
Time Points: Aliquots of 180 µl were taken at 0, 30, 90, 270, and 1410 minutes.
-
Quenching: The enzymatic degradation was stopped by adding 10 µl of 10% Trifluoroacetic Acid (TFA) and 20 µl of 100% Acetonitrile (ACN).
-
Sample Processing: Samples were centrifuged and kept on ice.
-
Analysis: The amount of intact peptide was quantified using a C12 reverse-phase column (C12 RP 250 × 4.60 mm, Phenomenex) on a JASCO HPLC system. A gradient of 10–90% ACN in 0.1% TFA over 45 minutes was used for peptide elution.
-
Half-Life Calculation: The disappearance of the intact peptide over time was monitored to calculate the half-life.
Protocol for Gal-B2 and [N-Me, des-Sar]Gal-B2 Stability in Rat Serum[3]
-
Serum Preparation: 1 ml of 25% rat serum was pre-incubated at 37°C for 10 minutes.
-
Incubation: The galanin analog was added to the pre-warmed serum.
-
Time Points: Aliquots were taken at various time points over an 8-hour period.
-
Protein Precipitation: An equal volume of 10% trichloroacetic acid (TCA) in water was added to the aliquots to precipitate serum proteins.
-
Sample Processing: The samples were vortexed, incubated on ice for 10 minutes, and then centrifuged at 14,000 rpm for 10 minutes. The supernatant containing the peptide was collected.
-
Analysis: The concentration of the intact peptide in the supernatant was determined by reverse-phase HPLC.
-
Half-Life Calculation: The metabolic stability was assessed by monitoring the disappearance of the analog. This was achieved by comparing the area under the curve for the peak corresponding to the intact peptide at each time point. These values were then used to calculate the half-life.
Galanin Receptor 2 (GalR2) Signaling Pathway and Experimental Workflow Visualizations
GalR2 Signaling Pathway
Galanin Receptor 2 (GalR2) primarily signals through the Gq/11 protein pathway.[5][6][7] Upon agonist binding, the Gq alpha subunit activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade of events ultimately leads to various cellular responses. In some cellular contexts, GalR2 has also been shown to couple to Gi/o and G12 proteins.[8][9]
Experimental Workflow for In Vitro Serum Stability Assay
The determination of a peptide's serum stability follows a structured experimental workflow. This process begins with the incubation of the peptide in serum, followed by quenching the enzymatic activity, separating the peptide from serum proteins, and finally, analyzing the amount of intact peptide remaining over time.
References
- 1. Metabolism of galanin and galanin (1-16) in isolated cerebrospinal fluid and spinal cord membranes from rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intranasal Delivery of a Methyllanthionine-Stabilized Galanin Receptor-2-Selective Agonist Reduces Acute Food Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The galanin receptor type 2 initiates multiple signaling pathways in small cell lung cancer cells by coupling to G(q), G(i) and G(12) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Neurovascular Frontier: A Technical Guide to Galanin Receptor 2 and the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the current understanding of the Galanin Receptor 2 (GALR2) and its potential role as a target for delivering therapeutics across the blood-brain barrier (BBB). We delve into the molecular signaling of GALR2, collate available data on the BBB penetration of its ligands, provide detailed experimental protocols for studying these interactions, and visualize key pathways and workflows.
Introduction: The Galanin System and the CNS
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including nociception, inflammation, and neuronal survival.[1][2] Its actions are mediated by three G-protein coupled receptors: GALR1, GALR2, and GALR3. Of particular interest to neurotherapeutics is GALR2, due to its distinct signaling pathways and its expression in key brain regions. This guide focuses on the critical question for drug development: can GALR2 be leveraged as a gateway to bypass the highly selective blood-brain barrier?
GALR2 Signaling Pathways
GALR2 activation initiates a cascade of intracellular events primarily through its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3][4] Additionally, GALR2 can couple to other G-proteins, including Gi/o and G12/13, leading to the modulation of adenylate cyclase activity and the activation of the MAPK/ERK and RhoA pathways, respectively.[4] These pathways are implicated in neuronal survival, differentiation, and plasticity.
Blood-Brain Barrier Penetration Capabilities: Data Presentation
The ability of GALR2 ligands to cross the BBB is a critical factor in their therapeutic potential. Direct quantitative data on the BBB permeability of GALR2-specific agonists is currently limited in the published literature. However, studies on modified galanin analogues and galanin-conjugates provide valuable insights.
Table 1: Systemic Activity and BBB Penetration of Galanin Analogues
| Compound | Target Preference | Method of Administration | Evidence of CNS Activity | Quantitative Data | Reference |
| Gal-B2 | GalR1 > GalR2 | Intraperitoneal (i.p.) | Anticonvulsant activity in mice | ED₅₀ = 0.8 mg/kg | [5] |
| [N-Me, des-Sar]Gal-B2 | GalR2 > GalR1 | Intraperitoneal (i.p.) | Anticonvulsant activity in mice | ED₅₀ = 0.77 mg/kg | [5] |
| OX26-Galanin Conjugate | Galanin Receptors (via Galanin) | Intravenous (i.v.) | Analgesic effect in rats | Enhanced brain and CSF exposure compared to unconjugated galanin | [6][7] |
Note: ED₅₀ (Median Effective Dose) indicates the dose required to produce a therapeutic effect in 50% of the population. While indicative of CNS bioavailability, it is not a direct measure of BBB permeability.
The development of systemically active galanin analogues like Gal-B2, which show efficacy in seizure models after peripheral administration, strongly suggests that these modified peptides can cross the BBB to a degree sufficient to exert a biological effect.[5] Furthermore, the successful delivery of galanin to the brain by conjugation to an antibody targeting the transferrin receptor (OX26) demonstrates the feasibility of a receptor-mediated transcytosis approach for galanin-based therapeutics.[6][7]
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments used to assess BBB penetration and receptor localization.
In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol describes a common in vitro method to assess the permeability of a test compound across a monolayer of brain endothelial cells.
Workflow for In Vitro BBB Permeability Assay
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Primary or immortalized brain endothelial cells (e.g., hCMEC/D3)
-
Primary astrocytes
-
Appropriate cell culture media and supplements
-
Test compound (e.g., GALR2 agonist)
-
Lucifer yellow or other integrity marker
-
Analytical equipment for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Coating of Transwell Inserts: Coat the apical side of the Transwell inserts with an appropriate extracellular matrix component (e.g., collagen I and fibronectin) to promote cell attachment and differentiation.
-
Cell Seeding:
-
Seed astrocytes on the basolateral side of the 24-well plate.
-
Seed brain endothelial cells on the apical side of the coated Transwell inserts.
-
-
Co-culture: Place the Transwell inserts into the 24-well plate containing the astrocytes and co-culture until the endothelial cells form a confluent monolayer.
-
Monolayer Integrity Assessment:
-
Measure the Transendothelial Electrical Resistance (TEER) using a voltmeter. High TEER values are indicative of a tight monolayer.
-
Perform a permeability assay with a low-permeability marker like Lucifer yellow to confirm low paracellular flux.
-
-
Permeability Assay:
-
Replace the media in the apical and basolateral chambers with a transport buffer.
-
Add the test compound to the apical (donor) chamber.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
To assess active efflux, the experiment can be performed in the reverse direction (basolateral to apical).
-
-
Quantification: Analyze the concentration of the test compound in the collected samples using a suitable analytical method.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Immunohistochemistry for GALR2 in Brain Microvessels
This protocol outlines the steps for visualizing the localization of GALR2 in brain tissue, with a focus on the microvasculature.
Workflow for Immunohistochemistry
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GALR2 galanin receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. Setting-up an In Vitro Model of Rat Blood-brain Barrier (BBB): A Focus on BBB Impermeability and Receptor-mediated Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood-brain-barrier organoids for investigating the permeability of CNS therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Anticonvulsant Potential of Galanin Receptor 2 (GalR2) in Epilepsy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neuropeptide galanin has emerged as a significant modulator of neuronal excitability, playing a crucial role in the pathophysiology of epilepsy.[1] Its actions are mediated through three G protein-coupled receptors: GalR1, GalR2, and GalR3.[2] While both GalR1 and GalR2 have been implicated in the anticonvulsant effects of galanin, this guide focuses on the burgeoning evidence supporting the Galanin Receptor 2 (GalR2) as a promising therapeutic target for the development of novel anti-epileptic drugs.[1][3] Activation of GalR2 has been shown to attenuate seizures in various preclinical models of epilepsy, suggesting its potential to suppress seizure initiation and propagation.[3][4] This document provides an in-depth overview of the anticonvulsant properties of GalR2, including quantitative data from key studies, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Quantitative Data on the Anticonvulsant Effects of GalR2 Activation
The following tables summarize the quantitative data from preclinical studies investigating the anticonvulsant effects of compounds targeting the GalR2 receptor.
Table 1: Effects of the GalR2 Positive Allosteric Modulator CYM2503 in Rodent Seizure Models [2][3]
| Epilepsy Model | Species | Compound | Dose (mg/kg, i.p.) | Parameter Measured | Vehicle Control | CYM2503 Treated | % Change |
| Li-Pilocarpine | Rat | CYM2503 | 60 | Latency to first electrographic seizure (min) | 18.0 ± 4.1 | 34.4 ± 3.0 | ↑ 91% |
| Latency to stage 3 seizure (min) | 18.1 ± 4.1 | 35.6 ± 5.9 | ↑ 97% | ||||
| Latency to status epilepticus (h) | 0.40 ± 0.05 | 0.72 ± 0.06 | ↑ 80% | ||||
| 24-h Mortality Rate | 100% (5 of 5) | 0% (0 of 5) | ↓ 100% | ||||
| Li-Pilocarpine | Mouse | CYM2503 | 60 | Latency to first electrographic seizure (min) | 36.7 ± 8.0 | 180.7 ± 76.2 | ↑ 392% |
| Total time in seizures (min) | 9.5 ± 1.9 | 0.2 ± 0.06 | ↓ 98% | ||||
| Total number of spikes | 614.4 ± 52.52 | 341.3 ± 34.2 | ↓ 44% | ||||
| Total number of seizure episodes | 13.9 ± 1.1 | 4.4 ± 1.7 | ↓ 68% | ||||
| Maximal Electroshock (MES) | Mouse | CYM2503 | 60 | % Protection from tonic hindlimb extension | 0% | 100% | ↑ 100% |
Table 2: Effects of the Nonpeptide Galanin Agonist Galnon in Rodent Seizure Models [5]
| Epilepsy Model | Species | Compound | Dose | Parameter Measured | Vehicle Control | Galnon Treated | % Change |
| Pentylenetetrazol (PTZ) | Mouse | Galnon | 2 mg/kg (i.p.) | Maximal seizure score | 4.5 | 1.45 | ↓ 68% |
| Seizure latency | - | - | ↑ 200% | ||||
| Perforant Path Stimulation (SSSE) | Rat | Galnon | 5 nmol (intrahippocampal) | Duration of self-sustaining status epilepticus (min) | 760 ± 77 | 28 ± 8 | ↓ 96% |
GalR2 Signaling Pathways in Neuronal Excitability
Activation of GalR2 by galanin or synthetic agonists initiates a cascade of intracellular signaling events that are thought to contribute to its anticonvulsant effects. GalR2 primarily couples to Gq/11 G-proteins, but can also interact with Gi/o proteins.[6][7] The canonical Gq/11 pathway involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] Downstream of these events, GalR2 activation has been shown to modulate the activity of key signaling molecules such as extracellular signal-regulated kinase (ERK) and Akt (also known as protein kinase B), which are involved in neuronal survival and plasticity.[1][9]
Caption: GalR2 Signaling Cascade.
Experimental Workflows
The investigation of GalR2's anticonvulsant properties typically follows a multi-stage experimental workflow, from in vitro characterization to in vivo efficacy testing in established epilepsy models.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
Lithium-Pilocarpine Induced Seizure Model
This model is widely used to replicate temporal lobe epilepsy.
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.[10][11]
-
Procedure:
-
Administer Lithium Chloride (LiCl) (127 mg/kg, i.p. for rats; 3 mEq/kg, i.p. for mice) 18-24 hours prior to pilocarpine injection.[2][10]
-
To reduce peripheral cholinergic effects, administer methylscopolamine (1 mg/kg, s.c.) 30 minutes before pilocarpine.[10]
-
Induce seizures by administering Pilocarpine Hydrochloride (30 mg/kg, i.p. for rats; 150 mg/kg, s.c. for mice).[2][10]
-
The test compound (e.g., CYM2503, 60 mg/kg, i.p.) or vehicle is administered 15 minutes before pilocarpine.[2]
-
-
Seizure Assessment:
Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures and is used to assess a compound's ability to prevent seizure spread.
-
Animals: Adult male CF-1 or C57BL/6 mice.
-
Procedure:
-
Administer the test compound (e.g., CYM2503, 60 mg/kg, i.p.) or vehicle at a predetermined time before the electroshock.
-
Apply a corneal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Seizure Assessment:
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.
-
Kainic Acid Induced Seizure Model
Kainic acid, a glutamate analog, induces seizures and neuronal damage, particularly in the hippocampus.
-
Animals: Adult male C57BL/6 mice.[6]
-
Procedure:
-
Administer kainic acid via intraperitoneal (i.p.) injection (e.g., 30 mg/kg) or stereotaxic intrahippocampal injection (e.g., 20 mM).[6]
-
The test compound or vehicle is administered prior to or after kainic acid injection, depending on the study design.
-
-
Seizure Assessment:
-
Observe and score behavioral seizures using a modified Racine scale.[6]
-
Utilize continuous video-EEG monitoring to analyze seizure frequency, duration, and electrographic characteristics.
-
Perforant Path Stimulation (PPS) Model
This model involves electrical stimulation of the perforant path, a major excitatory input to the hippocampus, to induce seizures and status epilepticus.
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure:
-
Surgically implant stimulating and recording electrodes in the perforant path and dentate gyrus, respectively, under anesthesia.[1]
-
After a recovery period, deliver electrical stimulation to the perforant path in awake, freely moving animals. A typical protocol involves continuous 2 Hz paired-pulse stimuli with a 40 ms interpulse interval, combined with one 10-second train of 20 Hz single pulses each minute.[1]
-
The duration of stimulation can be varied to induce different seizure severities, from single seizures to self-sustaining status epilepticus (SSSE).[1][3]
-
-
Seizure Assessment:
-
Monitor hippocampal activity in real-time through the recording electrode to confirm seizure induction and duration.[1]
-
Observe and score behavioral seizures.
-
Preparation and Administration of Galanin-B2 Agonists
-
Solubilization: Galanin receptor agonists are often peptides or small molecules with varying solubility. For in vivo studies, they are typically dissolved in sterile saline or a vehicle containing a small percentage of a solubilizing agent like dimethyl sulfoxide (DMSO) or acetonitrile, depending on the compound's properties.[12]
-
Administration:
-
Systemic Administration: For compounds that can cross the blood-brain barrier, intraperitoneal (i.p.) or intravenous (i.v.) injections are common.
-
Central Administration: To bypass the blood-brain barrier and directly target the central nervous system, intracerebroventricular (i.c.v.) or direct intracerebral (e.g., intrahippocampal) injections are used. These procedures require stereotaxic surgery.
-
Conclusion
The compelling body of evidence from diverse preclinical epilepsy models strongly supports the role of GalR2 as a key mediator of the anticonvulsant effects of galanin. The development of selective GalR2 agonists and positive allosteric modulators has provided valuable pharmacological tools to probe this system and has demonstrated significant efficacy in reducing seizure activity. The downstream signaling pathways involving Gq/11, PLC, PKC, ERK, and Akt offer multiple avenues for therapeutic intervention. Future research focused on the development of brain-penetrant, selective GalR2 modulators with favorable pharmacokinetic profiles holds considerable promise for the discovery of a new class of antiepileptic drugs with a novel mechanism of action. This in-depth guide provides a foundational resource for researchers and drug development professionals to advance the investigation of GalR2-targeted therapies for epilepsy.
References
- 1. Perforant-pathway-stimulation-in-freely-moving-rats--threshold-for-hippocampal-neurodegeneration [aesnet.org]
- 2. Self-sustaining status epilepticus after a brief electrical stimulation of the perforant path: a 2-deoxyglucose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GALR2 galanin receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. tamus.flintbox.com [tamus.flintbox.com]
- 5. Graphviz [graphviz.org]
- 6. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neural Activities in Multiple Rat Brain Regions in Lithium-Pilocarpine-Induced Status Epilepticus Model [frontiersin.org]
- 8. Repetitive Perforant-Path Stimulation Induces Epileptiform Bursts in Minislices of Dentate Gyrus From Rats With Kainate-Induced Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Minimal latency to hippocampal epileptogenesis and clinical epilepsy after perforant pathway stimulation-induced status epilepticus in awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intranasal Delivery of Galanin 2 and Neuropeptide Y1 Agonists Enhanced Spatial Memory Performance and Neuronal Precursor Cells Proliferation in the Dorsal Hippocampus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Galanin Receptors in Modulating Neuronal Hyperexcitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a neuropeptide widely distributed throughout the central and peripheral nervous systems that plays a crucial role in regulating a variety of physiological processes, including neuronal excitability, pain perception, and neuroendocrine functions.[1][2][3] Its effects are mediated through three distinct G protein-coupled receptors (GPCRs): Galanin Receptor 1 (GalR1), Galanin Receptor 2 (GalR2), and Galanin Receptor 3 (GalR3).[1][2][4] This technical guide provides an in-depth overview of the role of these receptors, with a particular focus on the less-elucidated GalR3, in modulating neuronal hyperexcitability, a key factor in pathological conditions such as epilepsy.[1][5]
Galanin predominantly acts as an inhibitory neuromodulator, leading to hyperpolarization and a reduction in neuronal firing.[3] This is primarily achieved through the activation of GalR1 and GalR3, which couple to inhibitory Gαi/o proteins.[1][4][6] This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][7][8][9] In contrast, GalR2 primarily couples to Gαq/11, stimulating phospholipase C and leading to an increase in intracellular calcium.[1][6] This can have both excitatory and inhibitory effects depending on the neuronal context.[10][11]
The galaninergic system is highly responsive to neuronal injury and pathological states.[3] For instance, galanin expression is significantly upregulated following nerve injury and in conditions like Alzheimer's disease, while seizure activity can lead to its depletion in the hippocampus.[3] This dynamic regulation highlights the therapeutic potential of targeting galanin receptors for the treatment of neurological disorders characterized by neuronal hyperexcitability.
Galanin Receptor Signaling Pathways
The three galanin receptors, while all activated by the endogenous ligand galanin, trigger distinct intracellular signaling cascades. Understanding these pathways is critical for the development of receptor-specific therapeutic agents.
GalR1 and GalR3 Signaling
GalR1 and GalR3 are pharmacologically similar, both coupling to Gαi/o proteins to mediate inhibitory effects.[1][4] Activation of these receptors leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in the intracellular concentration of the second messenger cAMP.[1][4][7]
-
Activation of GIRK Channels: The βγ subunits of the dissociated G-protein directly activate GIRK channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[9] This increased potassium conductance makes it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing neuronal excitability.
GalR2 Signaling
GalR2 signaling is more complex and can lead to either excitatory or inhibitory effects depending on the cellular context.[10][11] It primarily couples to Gαq/11 proteins, but can also interact with Gαi/o.[1] The canonical Gαq/11 pathway involves:
-
Activation of Phospholipase C (PLC): PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Increase in Intracellular Calcium: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
-
Activation of Protein Kinase C (PKC): DAG and elevated calcium levels activate PKC, which can then phosphorylate a variety of downstream targets to modulate neuronal function.
Quantitative Data on Galanin Receptor Function
The following table summarizes key quantitative data related to the interaction of galanin and its analogs with the different receptor subtypes. This data is crucial for understanding the pharmacological profile of each receptor and for the design of selective ligands.
| Receptor Subtype | Ligand | Binding Affinity (KD) | Functional Assay | EC50/IC50 | Reference |
| Rat GalR3 | Porcine 125I-galanin | 0.98 nM | 125I-galanin displacement | - | [9] |
| Human GalR3 | Porcine 125I-galanin | 2.23 nM | 125I-galanin displacement | - | [9] |
| Rat GalR3 | Rat galanin | - | 125I-galanin displacement | High Affinity | [9] |
| Rat GalR3 | Human galanin | - | 125I-galanin displacement | Lower Affinity | [9] |
| Human GalR3 | Human galanin | - | 125I-galanin displacement | Lower Affinity | [9] |
Experimental Protocols
The study of galanin receptor function in modulating neuronal hyperexcitability involves a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Electrophysiology (Patch-Clamp Recording)
Objective: To measure the direct effects of galanin receptor activation on neuronal membrane potential and ion channel activity.
Methodology:
-
Slice Preparation: Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal brain slices (300-400 µm thick) containing the region of interest (e.g., hippocampus) are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at room temperature or near-physiological temperature.
-
Cell Identification: Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Patch-Clamp: Whole-cell patch-clamp recordings are made from individual neurons using borosilicate glass pipettes filled with an internal solution.
-
Drug Application: Galanin or specific receptor agonists/antagonists are applied to the slice via the perfusion system.
-
Data Acquisition and Analysis: Changes in membrane potential, holding current, and the properties of synaptic currents (e.g., frequency and amplitude of spontaneous excitatory postsynaptic currents, sEPSCs) are recorded and analyzed using specialized software.
In Vivo Seizure Models
Objective: To assess the anticonvulsant or proconvulsant effects of galanin receptor ligands in live animals.
Methodology:
-
Animal Preparation: Rodents (mice or rats) are surgically implanted with intracranial electrodes for electroencephalogram (EEG) recording and/or a cannula for intracerebroventricular (ICV) drug administration.
-
Seizure Induction: Seizures are induced using various methods, such as:
-
Kainate or Pilocarpine: Systemic or intracerebral injection of these chemoconvulsants.
-
Kindling: Repeated application of a sub-convulsive electrical stimulus to a specific brain region (e.g., amygdala or hippocampus) leading to a progressive intensification of seizure activity.
-
Pentylenetetrazole (PTZ): Systemic administration of this GABA-A receptor antagonist.[12][13]
-
-
Drug Administration: Galanin receptor agonists or antagonists are administered systemically (e.g., intraperitoneally) or directly into the brain (e.g., ICV) prior to or after seizure induction.
-
Behavioral and EEG Monitoring: Seizure activity is monitored and scored based on behavioral manifestations (e.g., Racine scale) and by recording EEG signals.
-
Data Analysis: The effects of the drug on seizure latency, duration, and severity are quantified and statistically analyzed.
Role of Galanin Receptors in Epilepsy
The anticonvulsant properties of galanin have been extensively studied, with evidence pointing to the involvement of multiple receptor subtypes.
-
GalR1: Activation of GalR1 is generally considered to be anticonvulsant.[14] Mice lacking the GalR1 receptor exhibit increased susceptibility to seizure-induced cell death.[14]
-
GalR2: The role of GalR2 is more complex. While some studies suggest anticonvulsant effects of GalR2 activation, others indicate it may have a dual role.[10][11][14][15]
-
GalR3: The specific role of GalR3 in epilepsy is less well-defined.[8] However, its inhibitory signaling pathway, similar to GalR1, suggests a potential anticonvulsant role.[1][7][8] The development of selective GalR3 antagonists, such as SNAP 37889, has provided tools to investigate its function, with some studies suggesting these antagonists can have anticonvulsant effects, pointing to a complex role for this receptor.[16]
A missense mutation in the galanin gene has been identified in patients with temporal lobe epilepsy, further strengthening the link between the galaninergic system and seizure disorders.[5]
Conclusion and Future Directions
The galaninergic system, through its three receptor subtypes, plays a significant modulatory role in neuronal excitability. The inhibitory actions of GalR1 and GalR3, and the more complex signaling of GalR2, present compelling targets for the development of novel therapeutics for epilepsy and other neurological disorders characterized by hyperexcitability.
Future research should focus on:
-
Developing highly selective agonists and antagonists for each receptor subtype to better dissect their individual contributions to neuronal function.
-
Further elucidating the downstream signaling pathways of GalR3 and its specific roles in different neuronal populations.
-
Investigating the therapeutic potential of targeting galanin receptors in various models of epilepsy and other neurological disorders.
By advancing our understanding of the intricate mechanisms by which galanin receptors modulate neuronal excitability, we can pave the way for the development of innovative and effective treatments for patients suffering from these debilitating conditions.
References
- 1. pnas.org [pnas.org]
- 2. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galanin and its receptors in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. GalR1, but not GalR2 or GalR3, levels are regulated by galanin signaling in the locus coeruleus through a cyclic AMP-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cloned human and rat galanin GALR3 receptors. Pharmacology and activation of G-protein inwardly rectifying K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multifaceted role of galanin in brain excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guardian of Excitability: Multifaceted Role of Galanin in Whole Brain Excitability [elifesciences.org]
- 12. Multifaceted role of galanin in brain excitability | eLife [elifesciences.org]
- 13. Multifaceted role of galanin in brain excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galanin Receptors Modulate Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Galanin Modulation of Seizures and Seizure Modulation of Hippocampal Galanin in Animal Models of Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Galanin-B2 function in pain modulation pathways
An In-depth Technical Guide on the Core Function of Galanin Receptor 2 (GalR2) in Pain Modulation Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Galanin is a neuropeptide widely expressed in the central and peripheral nervous systems that plays a complex and multifaceted role in nociception.[1][2] Its effects are mediated by three G-protein coupled receptors: GalR1, GalR2, and GalR3. Among these, Galanin Receptor 2 (GalR2) has emerged as a particularly intriguing target for pain modulation due to its dual pro- and anti-nociceptive functions. This technical guide provides a comprehensive overview of GalR2's function in pain pathways, detailing its signaling mechanisms, role in various pain states, and the experimental methodologies used to elucidate its function. The evidence suggests that GalR2's role is highly dependent on its location (central vs. peripheral), the specific pain state (inflammatory vs. neuropathic), and the concentration of its ligand.[1][3] While peripheral or low-dose activation can be pro-nociceptive, supraspinal and peripheral activation of GalR2 in chronic pain states often produces significant analgesia, marking it as a promising, albeit complex, target for novel pain therapeutics.[4][5][6]
GalR2 Signaling Mechanisms
GalR2 activation initiates multiple intracellular signaling cascades, which accounts for its diverse functional outputs in pain modulation. Unlike GalR1 and GalR3, which couple primarily to inhibitory Gαi/o proteins, GalR2 demonstrates broader coupling capabilities.[7][8]
Primary Signaling Pathway (Gq/11): The predominant signaling pathway for GalR2 involves coupling to Gαq/11-type G-proteins.[1][7][9] This activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[7][9][10] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[9][10] The subsequent increase in intracellular Ca2+ can also activate Calcium/calmodulin-dependent protein kinase II (CaMKII).[3][9] This Gq/11-PLC-PKC/CaMKII pathway is fundamental to many of GalR2's observed effects in pain modulation, particularly in inflammatory pain.[9][11]
Other Associated Pathways:
-
Gαi/o Coupling: Some studies indicate that GalR2 can also couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[12][13]
-
G12/13 Coupling: GalR2 has been shown to activate the small GTPase RhoA through G12/13 proteins.[10]
-
MAPK/ERK and Akt Pathways: Downstream of G-protein activation, GalR2 can modulate the Mitogen-Activated Protein Kinase (MAPK/ERK) and Akt (Protein Kinase B) signaling pathways.[10][12][13] These pathways are crucial for neuronal survival, plasticity, and sensitization.[3][12] For instance, galanin-induced neuroprotective effects in the hippocampus are mediated through GalR2-dependent activation of both Akt and ERK.[12]
Role of GalR2 in Pain States
The function of GalR2 is highly context-dependent, exhibiting both pro- and anti-nociceptive properties.
Inflammatory Pain
In models of inflammatory pain, such as carrageenan-induced paw inflammation, GalR2 expression is upregulated in key brain regions involved in pain processing, including the Nucleus Accumbens (NAc) and the Anterior Cingulate Cortex (ACC).[3][9]
-
Central Analgesic Role: Central administration of GalR2 agonists into the NAc produces a dose-dependent analgesic effect, increasing both thermal and mechanical pain thresholds.[9][11] This effect is mediated by the activation of PKC and CaMKII signaling pathways.[9][11] Conversely, administration of a GalR2 antagonist (M871) attenuates the analgesic effects of galanin, confirming the receptor's involvement.[9][14]
-
Peripheral Pro-nociceptive Role: In contrast to its central effects, peripheral GalR2 activation can be pro-nociceptive. Low doses of galanin administered peripherally enhance capsaicin-evoked nociceptive behaviors.[15] This is supported by findings that GalR2 is co-expressed with the capsaicin receptor (TRPV1) in a significant population of dorsal root ganglion (DRG) neurons, suggesting that galanin can modulate and sensitize nociceptors in an inflammatory state.[15]
Neuropathic Pain
Following peripheral nerve injury, galanin expression is dramatically upregulated in DRG neurons.[1] GalR2 expression is also increased in the DRG, spinal dorsal horn, and NAc, indicating its significant role in neuropathic pain states.[3][6][9]
-
Dual Spinal Function: At the spinal level, GalR2's function appears to be dose-dependent. Low doses of galanin or a selective GalR2 agonist (AR-M1896) induce mechanical and cold allodynia in normal rats, suggesting a pro-nociceptive role.[16] However, in chronic pain states, central GalR2 activation can be anti-nociceptive.
-
Supraspinal Analgesic Role: In the NAc of rats with chronic constriction injury (CCI), GalR2 expression is upregulated.[6] Administration of a GalR2 agonist (M1145) into the NAc of these animals produces a robust antinociceptive effect, which is stronger than that observed in healthy rats.[6] This suggests an enhanced analgesic role for GalR2 in the brain during chronic neuropathic pain.[6]
-
Peripheral Analgesic Role: Peripherally acting GalR2-preferring agonists have demonstrated efficacy in reversing nerve injury-induced allodynia.[5][17][18] Activation of peripheral GalR2 on primary afferents can increase C-fiber mechanical activation thresholds and reduce spontaneous firing, thereby decreasing the nociceptive barrage into the spinal cord and reducing central sensitization.[18]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating GalR2's role in pain.
Table 1: Effects of GalR2 Ligands on Nociceptive Thresholds in Inflammatory Pain Models
| Model | Treatment (Site) | Ligand (Dose) | Effect on Paw Withdrawal Latency (Thermal) | Effect on Paw Withdrawal Threshold (Mechanical) | Reference |
|---|---|---|---|---|---|
| Carrageenan | Intra-NAc | Galanin (2 nmol) + M871 (2 nmol) | Blocked galanin-induced increase | Blocked galanin-induced increase | [9] |
| Carrageenan | Intra-NAc | M1145 (1 & 2 nmol) | Dose-dependent increase | Dose-dependent increase | [9] |
| Carrageenan | Intra-NAc | M1145 (2 nmol) + M871 | Blocked M1145-induced increase | Blocked M1145-induced increase | [9] |
| Carrageenan | Intra-NAc | M1145 (2 nmol) + KN93 (CaMKII inh.) | Attenuated M1145-induced increase | Attenuated M1145-induced increase | [9] |
| Carrageenan | Intra-NAc | M1145 (2 nmol) + GO6983 (PKC inh.) | Attenuated M1145-induced increase | Attenuated M1145-induced increase | [9] |
| Carrageenan (mice) | i.p. | NAX 409-9 | Increased latency (ED₅₀ of 6.6 mg/kg) | Not Assessed |[5][17] |
Table 2: Effects of GalR2 Ligands on Nociceptive Thresholds in Neuropathic Pain Models
| Model | Treatment (Site) | Ligand (Dose) | Effect on Paw Withdrawal Latency/Threshold | Reference |
|---|---|---|---|---|
| CCI (rats) | Intra-NAc | Galanin + M871 | Reversed galanin-induced antinociception | [6] |
| CCI (rats) | Intra-NAc | M1145 | Increased thermal and mechanical thresholds | [6] |
| PSNL (rats) | i.p. | NAX 409-9 (2 mg/kg) | Increased mechanical threshold | [5][17] |
| Bennett (rats) | Intrathecal | AR-M1896 (GalR2 agonist) | No effect on mechanical threshold in allodynic rats | [16] |
| Normal (rats) | Intrathecal | AR-M1896 (low dose) | Induced mechanical and cold allodynia |[16] |
Table 3: Molecular Changes Following GalR2 Modulation in the Nucleus Accumbens (NAc)
| Condition | Treatment | Protein Measured | Change in Expression/Phosphorylation | Reference |
|---|---|---|---|---|
| Inflammatory Pain | Carrageenan | p-PKC, p-CaMKII | Upregulated | [9] |
| Inflammatory Pain | M871 (GalR2 antagonist) | p-PKC, p-CaMKII | Significantly downregulated | [9] |
| Neuropathic Pain (CCI) | CCI (14 & 28 days) | GalR2 | Upregulated in bilateral NAc |[6] |
Experimental Protocols
Methodologies crucial for studying GalR2 function in pain are detailed below.
Animal Models of Pain
-
Carrageenan-Induced Inflammatory Pain: This is a widely used model to study inflammatory hyperalgesia.[9][19]
-
Procedure: A solution of λ-carrageenan (e.g., 0.5-1% in sterile saline) is injected subcutaneously (e.g., 100 μL) into the plantar surface of a rodent's hind paw.[9][19]
-
Outcome: This induces a localized inflammatory response characterized by edema, erythema, and hypersensitivity to thermal and mechanical stimuli, which typically peaks 3-4 hours post-injection.[9][19]
-
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve: A common model for producing neuropathic pain behaviors.[6]
-
Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve with about 1 mm spacing between them. The ligatures constrict the nerve just enough to retard circulation without arresting it.[6]
-
Outcome: Develops into persistent thermal hyperalgesia and mechanical allodynia on the ipsilateral paw, typically established within 1-2 weeks.[6]
-
-
Partial Sciatic Nerve Ligation (PSNL): An alternative model of neuropathic pain.[17]
Behavioral Nociceptive Assays
-
Thermal Hyperalgesia (Hargreaves Test): Measures paw withdrawal latency (HWL) to a noxious thermal stimulus.
-
Procedure: The animal is placed on a glass surface. A radiant heat source is positioned under the glass, focused on the plantar surface of the hind paw. The time taken for the animal to withdraw its paw is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.[19]
-
-
Mechanical Allodynia (von Frey Test): Measures the paw withdrawal threshold (HWT) in response to mechanical stimulation.
-
Procedure: Animals are placed on an elevated mesh floor. Calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw. The threshold is determined as the lowest force that elicits a withdrawal response. The "up-down" method is often used to determine the 50% withdrawal threshold.
-
Molecular and Pharmacological Techniques
-
Intra-NAc Microinjections: Delivers compounds directly to the Nucleus Accumbens.
-
Procedure: Animals are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted aimed at the NAc coordinates. After a recovery period, drugs (e.g., galanin, M1145, M871) are infused through an internal cannula.[9]
-
-
Western Blotting: Quantifies changes in protein levels.
-
Procedure: Following behavioral testing, brain tissue (e.g., NAc) is dissected and homogenized. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the target protein (e.g., GalR2, p-PKC, t-PKC, p-CaMKII) and a loading control. A secondary antibody conjugated to an enzyme allows for chemiluminescent detection and quantification.[9]
-
Conclusion and Future Directions
The Galanin-B2 receptor (GalR2) is a critical, yet complex, modulator of nociceptive signaling. Its function is not monolithically pro- or anti-nociceptive but is instead determined by a combination of factors including anatomical location, receptor density, ligand concentration, and the underlying pain pathophysiology. In chronic inflammatory and neuropathic pain states, activation of GalR2 in supraspinal centers like the Nucleus Accumbens produces clear analgesic effects, primarily through the Gq/11-PLC-PKC/CaMKII pathway.[6][9][11] Furthermore, peripherally acting GalR2 agonists show promise in mitigating neuropathic pain behaviors without the central side effects common to other analgesics.[5][17]
For drug development professionals, GalR2 represents a promising therapeutic target. The key challenge lies in designing selective agonists that can harness the receptor's anti-nociceptive properties while avoiding its pro-nociceptive potential. Future research should focus on:
-
Developing highly selective, peripherally restricted GalR2 agonists to maximize analgesic efficacy while minimizing potential central or pro-nociceptive effects.
-
Further elucidating the mechanisms that govern the switch between GalR2's pro- and anti-nociceptive functions.
-
Investigating the therapeutic potential of GalR2 agonists in a broader range of chronic pain conditions and in combination with existing analgesics.
A deeper understanding of these areas will be crucial for successfully translating the therapeutic potential of GalR2 modulation from preclinical models to clinical applications for chronic pain management.
References
- 1. Peripheral Galanin Receptor 2 as a Target for the Modulation of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain [mdpi.com]
- 4. Investigating the potential of GalR2 as a drug target for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic properties of a peripherally acting and GalR2 receptor-preferring galanin analog in inflammatory, neuropathic, and acute pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The activation of galanin receptor 2 plays an antinociceptive effect in nucleus accumbens of rats with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mice deficient for galanin receptor 2 have decreased neurite outgrowth from adult sensory neurons and impaired pain-like behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumben… [ouci.dntb.gov.ua]
- 15. Pro-nociceptive role of peripheral galanin in inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Analgesic Properties of a Peripherally Acting and GalR2 Receptor–Preferring Galanin Analog in Inflammatory, Neuropathic, and Acute Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of the galanin receptor 2 in the periphery reverses nerve injury-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Neuroprotective Effects of Galanin Receptor 2 in Neurodegenerative Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective role of Galanin Receptor 2 (GalR2) in the context of neurodegenerative diseases. It consolidates key findings, presents quantitative data from pivotal studies, details experimental protocols for assessing neuroprotection, and visualizes the underlying molecular pathways and experimental workflows.
Introduction: Galanin and its Receptors in Neurodegeneration
Galanin is a widely distributed neuropeptide in the central and peripheral nervous systems that has been implicated in a variety of physiological processes, including neurodevelopment, mood regulation, and cognition.[1] In the context of neurodegeneration, galanin expression is often upregulated in response to neuronal injury, suggesting an endogenous protective mechanism.[2] The diverse effects of galanin are mediated by three G-protein coupled receptors: GalR1, GalR2, and GalR3. While all three receptors are found in the brain, emerging evidence strongly indicates that GalR2 is a key player in mediating the neuroprotective effects of galanin, particularly in models of excitotoxicity and Alzheimer's disease.[2][3]
Activation of GalR2 has been shown to promote neuronal survival, reduce apoptosis, and stimulate neurite outgrowth.[3][4] These effects are primarily attributed to the receptor's ability to couple to Gq/11 and Gi/o proteins, leading to the activation of downstream pro-survival signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[2][5] This guide will delve into the specifics of GalR2-mediated neuroprotection, providing the necessary details for researchers to design and interpret experiments in this promising area of therapeutic development.
Quantitative Data on GalR2-Mediated Neuroprotection
The following tables summarize key quantitative findings from studies investigating the neuroprotective effects of GalR2 activation.
| Model | Treatment | Parameter Measured | Result | Reference |
| Organotypic hippocampal cultures (glutamate excitotoxicity) | Galanin (exogenous) | Akt phosphorylation | 435 ± 5% increase in wild-type cultures | [2] |
| Organotypic hippocampal cultures (glutamate excitotoxicity) | Galanin (exogenous) | ERK phosphorylation | 278 ± 2% increase in wild-type cultures | [2] |
| Organotypic hippocampal cultures (glutamate excitotoxicity) | Galanin or Gal2-11 (GalR2 agonist) | Cell death in CA1 region | Significant reduction in wild-type; effect abolished in GalR2-MUT cultures | [2] |
| Organotypic hippocampal cultures (glutamate excitotoxicity) | Galanin or Gal2-11 (GalR2 agonist) | Cell death in CA3 region | Significant reduction in wild-type; effect abolished in GalR2-MUT cultures | [2] |
| Adult sensory neurons | Galanin | Neurite outgrowth | Significantly enhanced in wild-type; rescued deficits in galanin knock-out cultures | [4] |
| Adult sensory neurons | AR-M1896 (GalR2-specific agonist) | Neurite outgrowth | Equipotent to galanin in rescuing deficits in mutant cultures | [4] |
Table 1: Summary of quantitative data on the neuroprotective effects of GalR2 activation.
Signaling Pathways of GalR2-Mediated Neuroprotection
Activation of GalR2 by galanin or a specific agonist initiates a cascade of intracellular events that converge on pro-survival pathways. The primary signaling mechanism involves the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC).[5] Furthermore, GalR2 activation robustly stimulates the PI3K/Akt and MAPK/ERK pathways, which are central to promoting cell survival and inhibiting apoptosis.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of GalR2.
Organotypic Hippocampal Slice Culture and Excitotoxicity Model
This in vitro model preserves the cytoarchitecture of the hippocampus and is well-suited for studying neuroprotection in a context that maintains synaptic connectivity.[3][6]
Protocol:
-
Slice Preparation:
-
Dissect hippocampi from postnatal day 4-7 rat pups in ice-cold dissection medium (e.g., Gey's Balanced Salt Solution supplemented with glucose).
-
Chop the hippocampi into 350-400 µm thick transverse slices using a McIlwain tissue chopper.
-
Carefully separate the slices in cold dissection medium.
-
-
Culture:
-
Place individual slices onto sterile, porous membrane inserts (e.g., Millicell-CM).
-
Position the inserts in 6-well plates containing 1 mL of culture medium per well. The medium typically consists of 50% MEM, 25% Hank's Balanced Salt Solution, 25% horse serum, and supplemented with glucose and antibiotics.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2 for 10-14 days to allow for maturation.
-
-
Induction of Excitotoxicity:
-
To induce excitotoxic cell death, replace the culture medium with a serum-free medium containing a neurotoxic concentration of glutamate (e.g., 2 mM) for 24 hours.
-
For neuroprotection studies, co-incubate the slices with glutamate and the GalR2 agonist of interest. Control groups should include slices treated with vehicle, agonist alone, and glutamate alone.
-
Assessment of Cell Death using Propidium Iodide (PI) Staining
Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for cell death.[6][7]
Protocol:
-
Staining:
-
Following the excitotoxicity treatment, add propidium iodide (e.g., 5 µg/mL) to the culture medium and incubate for 30 minutes.
-
-
Imaging:
-
Wash the slices with fresh medium to remove background fluorescence.
-
Visualize the slices using a fluorescence microscope with appropriate filters for PI (excitation ~535 nm, emission ~617 nm).
-
-
Quantification:
-
Capture images of the hippocampal subfields (e.g., CA1, CA3).
-
Quantify the fluorescence intensity using image analysis software (e.g., ImageJ). The area of PI fluorescence is normalized to the total area of the hippocampal subfield to determine the percentage of cell death.
-
Western Blotting for Phosphorylated Akt and ERK
This technique is used to quantify the activation of the pro-survival Akt and ERK signaling pathways.[8][9]
Protocol:
-
Protein Extraction:
-
Following treatment of neuronal cultures or hippocampal slices, wash the cells/tissue with ice-cold PBS.
-
Lyse the cells/tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total Akt and total ERK.
-
Quantify the band intensities using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the level of pathway activation.
-
Experimental Workflow for Assessing GalR2-Mediated Neuroprotection
The following diagram illustrates a typical experimental workflow for investigating the neuroprotective effects of a novel GalR2 agonist.
Conclusion and Future Directions
The evidence strongly supports the role of GalR2 as a promising therapeutic target for neurodegenerative diseases. The activation of this receptor triggers potent pro-survival signaling pathways, offering a mechanism to protect neurons from various insults. Future research should focus on the development of highly selective and bioavailable GalR2 agonists and positive allosteric modulators. Furthermore, elucidating the precise downstream targets of the Akt and ERK pathways in this context will be crucial for a complete understanding of GalR2-mediated neuroprotection. The experimental models and protocols outlined in this guide provide a solid foundation for advancing these research endeavors.
References
- 1. Involvement of Neuropeptide Galanin Receptors 2 and 3 in Learning, Memory and Anxiety in Aging Mice [mdpi.com]
- 2. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. 神經細胞生長試驗 [sigmaaldrich.com]
- 6. A simple in vitro model of ischemia based on hippocampal slice cultures and propidium iodide fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A method for objectively quantifying propidium iodide exclusion in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
Galanin Receptor 2 (GALR2): A Technical Guide to its Signaling and Interactions with Neuropeptide Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The galanin receptor 2 (GALR2), a G-protein coupled receptor, represents a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders. Unlike its counterparts, GALR1 and GALR3, which primarily signal through inhibitory pathways, GALR2 exhibits a more complex signaling profile, coupling to multiple G-protein families to elicit a range of cellular responses. This guide provides an in-depth technical overview of the current understanding of GALR2 signaling and its intricate crosstalk with other key neuropeptide systems, including the neuropeptide Y (NPY), serotonergic, opioid, and dopaminergic systems. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways to serve as a comprehensive resource for researchers in the field.
Introduction to Galanin Receptor 2 (GALR2)
Galanin is a neuropeptide widely expressed in the central and peripheral nervous systems, where it modulates a diverse array of physiological processes, including pain, mood, cognition, and feeding behavior.[1][2] Its actions are mediated by three G-protein coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3.[3][4] GALR2, encoded by the GALR2 gene, is of particular interest due to its versatile and often excitatory signaling capabilities, which stand in contrast to the predominantly inhibitory nature of GALR1 and GALR3.[1][3][5] This functional diversity positions GALR2 as a critical player in the nuanced modulation of neuronal circuits and a promising target for novel drug development.
GALR2 Signaling Pathways
GALR2 is characterized by its ability to couple to multiple G-protein subtypes, leading to the activation of several distinct downstream signaling cascades. This promiscuous coupling allows for a complex and context-dependent cellular response to galanin binding.
Gq/11-Mediated Pathway
The primary signaling mechanism for GALR2 is through the Gq/11 family of G-proteins.[1][3][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5][6][7] This cascade is fundamental to many of the excitatory actions of GALR2.
Gi/o-Mediated Pathway
In addition to Gq/11 coupling, GALR2 can also signal through the Gi/o pathway.[1][8][9] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][8] While this inhibitory action is the primary mechanism for GALR1 and GALR3, it represents a more modulatory role for GALR2.[3][8]
Other Signaling Cascades
GALR2 has been shown to activate other important signaling pathways, including:
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: GALR2 can activate the MAPK/ERK pathway, which is crucial for regulating cell proliferation, differentiation, and survival.[8][9][10] This activation can be mediated through both Gq/11-PKC and Gi/o-dependent mechanisms.[8][9]
-
Akt Pathway: Activation of GALR2 can lead to the phosphorylation and activation of Akt (also known as Protein Kinase B), a key signaling node in cell survival and anti-apoptotic pathways.[2][10]
-
RhoA Pathway: GALR2 has been implicated in the activation of the small GTPase RhoA through G12/13 proteins, which is involved in the regulation of the actin cytoskeleton, cell migration, and smooth muscle contraction.[2]
Interaction with Other Neuropeptide Systems
GALR2's function is not performed in isolation. It engages in significant crosstalk with other neuropeptide and neurotransmitter systems, often through the formation of receptor heteromers. These interactions add another layer of complexity to galanin's modulatory role in the brain.
Neuropeptide Y (NPY) System
There is substantial evidence for a functional interaction between GALR2 and the Neuropeptide Y Y1 receptor (NPYY1R).[11][12][13] This interaction is particularly prominent in brain regions associated with anxiety and depression, such as the amygdala and the dentate gyrus of the hippocampus.[11][13]
-
Heteromerization: GALR2 and NPYY1R can form heteroreceptor complexes.[11][12][13] This has been demonstrated using techniques like the in situ proximity ligation assay (PLA).[11][12]
-
Functional Consequences: Co-activation of GALR2 and NPYY1R can lead to synergistic effects, such as enhanced anxiolytic and antidepressant-like behaviors.[11][13][14] The interaction can also modulate downstream signaling, for instance, by potentiating the NPYY1R-mediated decrease in CREB phosphorylation.[11]
Serotonergic (5-HT) System
The galaninergic and serotonergic systems are known to interact, playing a crucial role in the regulation of mood and depression.[6][15][16] GALR2 is implicated in this crosstalk, particularly in the dorsal raphe nucleus (DRN), the primary source of serotonin in the brain.[15]
-
Modulation of 5-HT Release: Activation of GALR2 in the DRN is suggested to increase the firing rate of serotonergic neurons, leading to enhanced serotonin release in projection areas like the hippocampus.[15]
-
Receptor Heteromers: While direct evidence for GALR2-5-HT receptor heteromers is still emerging, the existence of GALR1-5-HT1A heteromers has been demonstrated.[6] It has been postulated that a GALR1-GALR2-5-HT1A heterotrimer might exist, which could explain some of the complex interactions observed.[6][7]
Opioid System
Galanin is known to modulate the effects of opioids, and this interaction has implications for pain management and addiction.[17][18][19]
-
Potentiation of Morphine Analgesia: Galanin can potentiate the analgesic effects of morphine, and this effect is thought to be mediated, at least in part, by excitatory GALR2 receptors.[17]
-
Heteromerization: Functional heteromers between the μ-opioid receptor (MOR) and GALR1 have been identified in the ventral tegmental area (VTA).[19] While direct evidence for MOR-GALR2 heteromers is less established, the presence of GALR2 in the VTA suggests a potential for interaction.[20][21]
Dopaminergic System
Galanin modulates the mesolimbic dopamine system, which is critical for reward, motivation, and motor control.[22][23]
-
GALR2 in the VTA: GALR2 mRNA is expressed in the VTA, a key region for dopamine neuron cell bodies.[22][23]
-
Modulation of Dopamine Release: The precise role of GALR2 in modulating dopamine release is still under investigation. Some studies suggest that galanin can inhibit dopamine release, possibly through GALR1, while the effects of selective GALR2 activation are not fully elucidated.[22][23]
Quantitative Data
The following tables summarize key quantitative data related to GALR2 signaling and ligand binding.
Table 1: G-Protein Coupling and Downstream Signaling of GALR2
| G-Protein | Primary Effector | Second Messenger | Functional Outcome | Reference |
| Gq/11 | Phospholipase C (PLC) | IP3, DAG, Ca2+ | Increased neuronal excitability, PKC activation | [1][3][5] |
| Gi/o | Adenylyl Cyclase | ↓ cAMP | Inhibition of neuronal activity | [8][9] |
| Go | - | - | MAPK activation (PKC-dependent) | [8] |
| G12/13 | RhoGEFs | RhoA activation | Cytoskeletal rearrangement | [2] |
Table 2: Effects of GALR2 Activation on Downstream Kinases
| Kinase | Fold Activation (approx.) | Cell Type/Tissue | Reference |
| MAPK/ERK | 2-3 fold | CHO cells | [8] |
| Akt | 4.4 fold | Hippocampal organotypic cultures | [10] |
| ERK | 2.8 fold | Hippocampal organotypic cultures | [10] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study GALR2 signaling and interactions.
Radioligand Binding Assay
This assay is used to determine the affinity and density of receptors in a given tissue or cell preparation.
-
Objective: To measure the binding of a radiolabeled ligand (e.g., [125I]-galanin) to GALR2.
-
Methodology:
-
Prepare cell membranes from cells expressing GALR2 or tissue homogenates.
-
Incubate the membranes with increasing concentrations of the radiolabeled ligand in the presence or absence of a high concentration of an unlabeled competitor (to determine non-specific binding).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled receptors.
-
Objective: To quantify changes in intracellular cAMP levels upon GALR2 activation.
-
Methodology:
-
Culture cells expressing GALR2.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin.
-
Treat the cells with a GALR2 agonist.
-
Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., ELISA) or a reporter gene assay.
-
Inositol Phosphate (IP) Accumulation Assay
This assay measures the activation of the Gq/11 pathway by quantifying the production of inositol phosphates.
-
Objective: To measure the accumulation of IP3 following GALR2 activation.
-
Methodology:
-
Label cells expressing GALR2 with [3H]-myo-inositol.
-
Treat the cells with a GALR2 agonist in the presence of LiCl (to inhibit inositol monophosphatase).
-
Stop the reaction and extract the inositol phosphates.
-
Separate the different inositol phosphates using anion-exchange chromatography.
-
Quantify the radioactivity of the fractions using a liquid scintillation counter.
-
In Situ Proximity Ligation Assay (PLA)
This technique is used to visualize and quantify protein-protein interactions, such as receptor heteromerization, in situ.
-
Objective: To detect the close proximity of GALR2 and a potential interaction partner (e.g., NPYY1R) in fixed cells or tissue sections.
-
Methodology:
-
Fix and permeabilize the cells or tissue.
-
Incubate with primary antibodies raised in different species that recognize the two proteins of interest.
-
Add secondary antibodies conjugated with oligonucleotides (PLA probes).
-
If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.
-
Amplify the circular DNA template via rolling circle amplification.
-
Detect the amplified DNA with fluorescently labeled oligonucleotides.
-
Visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents an interaction event.
-
Conclusion and Future Directions
Galanin receptor 2 is a multifaceted signaling molecule with a complex and nuanced role in the central nervous system. Its ability to couple to multiple G-protein pathways and to form heteromers with other key neuropeptide receptors underscores its importance as a modulator of neuronal function. The continued elucidation of GALR2's signaling networks and interactions will be crucial for the development of selective ligands that can be used to treat a range of disorders, including anxiety, depression, epilepsy, and chronic pain. Future research should focus on developing more selective GALR2 agonists and antagonists, further characterizing the composition and function of GALR2-containing heteromers, and exploring the therapeutic potential of targeting these receptor complexes in vivo. The use of advanced techniques, such as cryo-electron microscopy to resolve the structure of GALR2 in complex with its binding partners, will provide invaluable insights for structure-based drug design.
References
- 1. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
- 2. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Galanin receptor - Wikipedia [en.wikipedia.org]
- 5. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the existence and function of galanin receptor heteromers in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | On the existence and function of galanin receptor heteromers in the central nervous system [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galanin receptor 2-neuropeptide Y Y1 receptor interactions in the amygdala lead to increased anxiolytic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. In vivo interaction between serotonin and galanin type 1 and type 2 receptors in dorsal raphe: implication for limbic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Galanin Receptors as Drug Target for Novel Antidepressants: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Galanin negatively modulates opiate withdrawal via galanin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional μ-Opioid-Galanin Receptor Heteromers in the Ventral Tegmental Area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Opioid–galanin receptor heteromers mediate the dopaminergic effects of opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Galanin: A Role in Mesolimbic Dopamine-Mediated Instrumental Behavior? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of galanin on monoaminergic systems and HPA axis: potential mechanisms underlying the effects of galanin on addiction- and stress-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Galanin and Galanin Receptor 2 (GalR2): An In-depth Technical Guide on Functional Differences
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous galanin, a widely distributed neuropeptide, exerts a plethora of physiological and pathophysiological effects through its interaction with three G-protein coupled receptors: GalR1, GalR2, and GalR3. Among these, Galanin Receptor 2 (GalR2) stands out due to its distinct signaling capabilities and functional roles, often contrasting with those mediated by GalR1 and GalR3. This technical guide provides a comprehensive analysis of the functional differences between endogenous galanin's interaction with GalR2 compared to its other receptors. It delves into the specific signaling pathways activated by GalR2, presents quantitative data on ligand binding and functional efficacy, and offers detailed experimental protocols for studying the galanin-GalR2 system. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development, aiming to elucidate the therapeutic potential of targeting the galanin-GalR2 axis.
Introduction
Galanin is a 30-amino acid neuropeptide in humans (29 in most other mammals) that plays a crucial role in regulating a wide array of biological processes, including neurotransmission, hormone secretion, feeding behavior, and pain perception.[1] Its actions are mediated by three distinct G-protein coupled receptors (GPCRs) - GalR1, GalR2, and GalR3. While GalR1 and GalR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP), GalR2 exhibits more complex signaling, primarily coupling to Gq/11 proteins to activate the phospholipase C (PLC) pathway.[2][3][4] However, evidence also suggests GalR2 can couple to Gi/o and G12 proteins, highlighting its signaling promiscuity.[2][5][6] This differential signaling underlies the diverse and sometimes opposing functional outcomes of galanin action, making the study of individual receptor subtypes, particularly GalR2, a critical area of research for therapeutic development.
Quantitative Data on Ligand-Receptor Interactions
The affinity and efficacy of endogenous galanin and selective ligands for GalR2 are crucial parameters for understanding its function and for designing targeted therapeutics. The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinities (Kd/Ki) of Galanin and Selective Ligands for Galanin Receptors
| Ligand | Receptor | Species | Cell Line/System | Binding Affinity (nM) | Reference(s) |
| Human Galanin | Human GalR2 | Human | COS-7 cells | Kd = 0.24 ± 0.06 | [5] |
| Human Galanin | Human GalR2 | Human | HEK-293 cells | Kd = 0.3 | [2] |
| Human Galanin (1-30) | Human GalR2 | Human | COS-7 cells | Ki = 0.86 ± 0.12 | [5] |
| M1145 (GalR2 Agonist) | Human GalR1 | Human | CHO cells | Ki = 587 | [7] |
| M1145 (GalR2 Agonist) | Human GalR2 | Human | CHO cells | Ki = 6.55 | [7] |
| M1145 (GalR2 Agonist) | Human GalR3 | Human | CHO cells | Ki = 497 | [7] |
Table 2: Functional Efficacy (EC50/IC50) of Galanin and Selective Ligands at GalR2
| Ligand | Signaling Pathway | Assay | Cell Line | Efficacy (nM) | Reference(s) |
| Galanin (1-29) | Gq/11 (IP Accumulation) | Inositol Phosphate Assay | CHO-K1/GalR2 cells | EC50 = 0.37 (µM) | [8] |
| M1145 (GalR2 Agonist) | Gq/11 (IP Accumulation) | Inositol Phosphate Assay | CHO cells | EC50 = 38 | [7] |
| Galanin (1-29) | Gi/o (cAMP Inhibition) | cAMP Assay | GalR2/CHO cells | IC50 = 1.4 ± 1.2 | [9] |
| Galanin (2-29) | Gi/o (cAMP Inhibition) | cAMP Assay | GalR2/CHO cells | IC50 = 5.3 ± 3.7 | [9] |
GalR2 Signaling Pathways
Activation of GalR2 by endogenous galanin initiates a cascade of intracellular events that differ significantly from GalR1 and GalR3. The primary and secondary signaling pathways are detailed below.
Primary Gq/11 Signaling Pathway
The canonical signaling pathway for GalR2 involves its coupling to Gq/11 proteins. This interaction leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses including neurotransmitter release, gene expression changes, and modulation of ion channel activity.[2][3][4]
Secondary Gi/o and G12 Signaling Pathways
In addition to the primary Gq/11 pathway, GalR2 has been shown to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[6][9] This is a pathway it shares with GalR1 and GalR3. Furthermore, studies have demonstrated that GalR2 can also activate G12 proteins, leading to the activation of the small GTPase RhoA and subsequent modulation of the actin cytoskeleton.[5] This multiplicity of G-protein coupling allows GalR2 to mediate a complex and context-dependent range of cellular responses.
Functional Differences and Physiological Roles
The distinct signaling profile of GalR2 translates into a unique set of physiological and pathophysiological functions.
-
Neuroprotection and Neurite Outgrowth: Activation of GalR2 has been shown to be neuroprotective in various models of neuronal injury and to promote neurite outgrowth. This is in part mediated by the activation of the PI3K/Akt and ERK/MAPK pathways.
-
Pain Modulation: The role of galanin in pain is complex, with evidence for both pro- and anti-nociceptive effects. GalR2 activation in the spinal cord has been linked to pro-nociceptive effects at low galanin concentrations, while its activation in supraspinal regions can contribute to analgesia.[10][11]
-
Apoptosis and Cell Proliferation: GalR2 activation can induce apoptosis in some cancer cell lines, such as neuroblastoma and head and neck squamous cell carcinoma, suggesting a potential role as a tumor suppressor.[12][13][14] This is often mediated through caspase-3 activation.[12] Conversely, in other contexts, it can influence cell proliferation.
-
Mood and Cognition: GalR2 signaling is implicated in the regulation of mood and anxiety-like behaviors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the galanin-GalR2 system.
Generation of Stable GalR2-Expressing Cell Lines
Consistent and reproducible results in in vitro assays require a stable cell line expressing the receptor of interest.
-
Vector Construction: The full-length human GALR2 cDNA is cloned into a mammalian expression vector containing a selectable marker, such as neomycin (G418) or puromycin resistance.
-
Transfection: A suitable host cell line (e.g., CHO-K1 or HEK-293) is transfected with the expression vector using a standard method like lipofection or electroporation.[1][12][15][16]
-
Selection: Two days post-transfection, the cells are cultured in a medium containing the appropriate selection antibiotic. The concentration of the antibiotic should be optimized beforehand by generating a kill curve for the parental cell line.[16]
-
Clonal Selection and Expansion: Antibiotic-resistant colonies are isolated, expanded, and screened for GalR2 expression and function using methods such as radioligand binding, western blotting, or a functional assay (e.g., calcium mobilization).
-
Cell Line Maintenance: The stable cell line is maintained in a culture medium containing a maintenance concentration of the selection antibiotic.[8]
Radioligand Binding Assay
This assay is used to determine the affinity (Kd or Ki) of ligands for GalR2.
-
Membrane Preparation: Cells stably expressing GalR2 are harvested, homogenized in a cold buffer, and centrifuged to pellet the cell membranes. The membrane pellet is resuspended in an assay buffer.
-
Assay Setup: In a 96-well plate, membrane homogenate is incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]-galanin) and varying concentrations of a competing unlabeled ligand.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[17]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the free radioligand to pass through. The filters are then washed with ice-cold buffer.[17][18]
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the competing ligand, from which the Ki value can be calculated using the Cheng-Prusoff equation.
A modern alternative is the NanoBRET™ assay, a live-cell proximity-based assay that measures ligand binding using bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged receptor and a fluorescently labeled ligand.[2][5][7][19][20]
Inositol Phosphate (IP) Accumulation Assay (for Gq/11 signaling)
This assay measures the production of inositol phosphates, a downstream product of PLC activation.
-
Cell Seeding and Labeling: GalR2-expressing cells are seeded in a multi-well plate and labeled overnight with [3H]-myo-inositol, which is incorporated into the cell membrane as PIP2.
-
Pre-incubation with LiCl: Before agonist stimulation, the cells are incubated with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.[21]
-
Agonist Stimulation: The cells are stimulated with varying concentrations of the agonist for a specific time.
-
Extraction and Separation: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are separated from the lipid fraction using anion-exchange chromatography.
-
Quantification: The amount of [3H]-inositol phosphates is quantified by scintillation counting.
-
Data Analysis: The data are plotted as a dose-response curve to determine the EC50 of the agonist.
Cyclic AMP (cAMP) Assay (for Gi/o signaling)
This assay measures the inhibition of adenylyl cyclase activity.
-
Cell Seeding: GalR2-expressing cells are seeded in a 96-well plate.
-
Assay Setup: The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: The cells are co-stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) and varying concentrations of the galanin agonist.[9][11][22]
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF, AlphaScreen, or an ELISA-based kit.[22]
-
Data Analysis: The data are plotted as a dose-response curve to determine the IC50 of the agonist for inhibiting forskolin-stimulated cAMP production.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK pathway.
-
Cell Culture and Stimulation: GalR2-expressing cells are serum-starved to reduce basal ERK phosphorylation and then stimulated with the agonist for various time points.
-
Cell Lysis: The cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2.[3][4][23][24][25]
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: The band intensities are quantified, and the ratio of pERK to total ERK is calculated to determine the extent of ERK activation.
Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment: GalR2-expressing cells are treated with the agonist for a specified duration.
-
Cell Lysis: The cells are lysed to release intracellular contents.
-
Caspase-3 Activity Measurement: The cell lysate is incubated with a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-AMC or DEVD-pNA).[14][21][26][27] The cleavage of the substrate by active caspase-3 releases a fluorescent or colored product.
-
Detection: The fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The caspase-3 activity in treated cells is compared to that in untreated control cells.
In Vivo Pain Assessment (von Frey Test)
This test is used to assess mechanical allodynia (pain in response to a non-painful stimulus) in animal models of pain.
-
Animal Model: A model of inflammatory or neuropathic pain is induced in rodents (e.g., by carrageenan injection or nerve ligation).
-
Acclimatization: The animals are acclimated to the testing environment.
-
Drug Administration: The GalR2 agonist or vehicle is administered to the animals.
-
Mechanical Threshold Measurement: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The withdrawal threshold is determined as the filament force that elicits a paw withdrawal response 50% of the time, often using the up-down method.[28][29][30][31][32]
-
Data Analysis: The paw withdrawal thresholds of the drug-treated group are compared to those of the vehicle-treated group to assess the analgesic effect of the GalR2 agonist.
Conclusion
The functional dichotomy between endogenous galanin's interaction with GalR2 versus GalR1/3 presents a compelling area for therapeutic intervention. The unique Gq/11-coupled signaling of GalR2, in addition to its ability to engage Gi/o and G12 pathways, underpins its distinct roles in neuroprotection, pain modulation, and cell fate decisions. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore the intricacies of the galanin-GalR2 system. A deeper understanding of these functional differences will be instrumental in the rational design of GalR2-selective ligands for the treatment of a range of neurological and oncological disorders.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. promega.com [promega.com]
- 7. Development of a HiBiT Peptide-Based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells [promega.com]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Stable cell lines | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 16. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 20. Development of a HiBiT Peptide-based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. abcam.com [abcam.com]
- 28. Analgesic Properties of a Peripherally Acting and GalR2 Receptor–Preferring Galanin Analog in Inflammatory, Neuropathic, and Acute Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. mmpc.org [mmpc.org]
- 31. meliordiscovery.com [meliordiscovery.com]
- 32. Assessing Orofacial Pain Behaviors in Animal Models: A Review [mdpi.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of a Galanin Receptor 2 (GALR2) Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of a potential Galanin Receptor 2 (GALR2) agonist, herein referred to as Galanin-B2. The document outlines the necessary reagents, equipment, and step-by-step procedures for synthesis, cleavage, and purification. Additionally, it includes a summary of the GALR2 signaling pathway to provide a biological context for the synthesized peptide.
Introduction to Galanin Receptor 2
Galanin is a neuropeptide that plays a crucial role in various physiological processes, including neuroendocrine regulation, cognition, and nerve regeneration.[1] Its effects are mediated through three G-protein coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[2] While GALR1 primarily couples to Gi/o proteins to inhibit adenylyl cyclase, GALR2 exhibits broader coupling, activating Gq/11, Gi/o, and G12/13 proteins.[1][2][3] This diverse coupling allows GALR2 to initiate multiple downstream signaling cascades, making it a significant target for therapeutic development in areas such as Alzheimer's disease, anxiety, and addiction.[1] The N-terminus of galanin is highly conserved and crucial for receptor interaction.[1][4] Fragments of galanin, such as galanin (2-11), have shown significantly higher binding affinity for GALR2 compared to GALR1.[1]
GALR2 Signaling Pathway
Activation of GALR2 by an agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gq/11, which in turn stimulates phospholipase C (PLC).[1][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][6] This pathway is implicated in processes such as neurite outgrowth.[3] Additionally, GALR2 can couple to Gi/o to inhibit adenylyl cyclase and to G12/13 to activate the RhoA pathway.[2]
References
- 1. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]
- 2. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Second Galanin Receptor GalR2 Plays a Key Role in Neurite Outgrowth from Adult Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galanin (human) peptide [novoprolabs.com]
- 5. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
Application Notes and Protocols for Intraperitoneal Administration of Galanin Receptor 2 (GALR2) Agonists in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that modulates a variety of physiological processes, including nociception, inflammation, and neuroprotection. Its actions are mediated by three G protein-coupled receptors: GALR1, GALR2, and GALR3. The GALR2 subtype has garnered significant interest as a therapeutic target due to its distinct signaling pathways and potential roles in neuroprotection and analgesia. This document provides a detailed protocol for the intraperitoneal (IP) administration of GALR2 agonists, such as Galanin-B2 and other specific analogs, to mice for in vivo studies.
I. GALR2 Signaling Pathway
Activation of GALR2 initiates a cascade of intracellular events through its coupling with multiple G proteins, primarily Gq/11, Gi, and Go.[1] This diverse coupling allows for the activation of several independent signaling pathways. The primary pathway involves the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][2] This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Additionally, GALR2 can couple to Gi, which inhibits adenylyl cyclase, and Go, which can lead to the activation of the MAPK/ERK pathway.[3][4]
II. Experimental Protocols
A. Preparation of this compound/GALR2 Agonist Solution
The solubility and stability of peptide-based agonists like this compound are critical for successful in vivo administration. The choice of vehicle can impact the compound's bioavailability and potential for local irritation.
Materials:
-
This compound or other GALR2 agonist (e.g., spexin-based agonist NS200, galanin analog 505-5)
-
Vehicle (see Table 1 for options)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
On the day of injection, allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the peptide in a sterile vehicle to create a stock solution. For example, a spexin-based GALR2 agonist has been successfully dissolved in Phosphate Buffered Saline (PBS).[1] For less soluble compounds, a vehicle containing a small percentage of a solubilizing agent like DMSO in saline may be necessary.
-
Gently vortex the solution to ensure it is fully dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Dilute the stock solution with the same sterile vehicle to the final desired concentration for injection.
-
All solutions should be prepared under aseptic conditions to prevent contamination.
Table 1: Quantitative Data for IP Injection of GALR2 Agonists in Mice
| Agonist Name/Type | Dosage Range | Vehicle | Frequency | Mouse Strain | Reference |
| Spexin-based (NS200) | 1.0 mg/kg/day | Phosphate Buffered Saline (PBS) | Daily for 12 weeks | db/db mice | [1] |
| Galanin Analog (505-5) | 2 - 4 mg/kg | Not specified (Saline or PBS typical) | Single injection | C57Bl/6J | [4] |
| Galanin Analog (810-2) | 8 - 16 mg/kg | Not specified (Saline or PBS typical) | Single injection | C57Bl/6J | [4] |
| Non-selective (Galnon) | 2 mg/kg | 1% DMSO in saline | Single injection, 15 min pre-naloxone | C57BL/6J |
B. Intraperitoneal Injection Procedure
Proper handling and injection technique are essential to minimize stress to the animal and ensure accurate delivery of the compound into the peritoneal cavity.
Materials:
-
Prepared GALR2 agonist solution
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Appropriate animal restraint device (optional)
Protocol:
-
Animal Restraint: Securely restrain the mouse using a standard scruffing technique to expose the abdomen. The animal should be held in dorsal recumbency (on its back) with its head tilted slightly downwards. This position helps to move the abdominal organs away from the injection site.
-
Site Identification: The recommended injection site is the lower right or left quadrant of the abdomen.[5] This avoids the cecum (typically on the left) and the urinary bladder.
-
Site Preparation: Disinfect the injection site with a 70% ethanol wipe.
-
Injection:
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Before injecting, gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel (no blood should appear) or an organ (no fluid should appear).
-
Slowly depress the plunger to administer the solution. The maximum recommended injection volume is typically 10 ml/kg.
-
-
Post-Injection:
-
Withdraw the needle smoothly.
-
Return the mouse to its home cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
-
III. Experimental Workflow
A typical experimental workflow to assess the in vivo effects of a GALR2 agonist involves several key stages, from animal acclimatization to data analysis.
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. Phenotypic Analysis of Mice Deficient in the Type 2 Galanin Receptor (GALR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of galanin-like peptide on energy balance, body temperature and brain activity in the mouse and rat are independent of the GALR2/3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Galanin analogs prevent mortality from seizure-induced respiratory arrest in mice [frontiersin.org]
- 5. Intraperitoneal injection of class A TLR9 agonist enhances anti–PD-1 immunotherapy in colorectal peritoneal metastases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracerebroventricular Administration of Galanin Receptor 2 (GALR2) Agonists in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: Galanin is a widely distributed neuropeptide in the central nervous system (CNS) that modulates a variety of physiological processes, including feeding, pain perception, neuroprotection, and memory.[1] Its actions are mediated by three G protein-coupled receptors: GALR1, GALR2, and GALR3. GALR2, in particular, has garnered significant interest due to its distinct signaling mechanisms and potential as a therapeutic target. Unlike GALR1, which primarily couples to Gi proteins to inhibit adenylyl cyclase, GALR2 can couple to both Gi and Gq proteins, allowing it to activate multiple intracellular signaling pathways simultaneously.[1][2][3]
Intracerebroventricular (ICV) administration is a critical technique for studying the central effects of peptides like galanin and its receptor agonists, as it bypasses the blood-brain barrier. This document provides detailed protocols for the ICV administration of GALR2 agonists in rats, subsequent behavioral and histological analyses, and a summary of expected outcomes based on existing literature.
Galanin Receptor 2 (GALR2) Signaling Pathways
Activation of GALR2 by galanin or a specific agonist initiates a cascade of intracellular events through coupling with multiple G proteins. The primary pathways involve Gq/11 and Gi/o proteins.[1][2][3]
-
Gq/11 Pathway: Upon activation, GALR2 stimulates Phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[1][4]
-
Gi/o Pathway: GALR2 coupling to Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2]
-
MAPK/ERK Pathway: GALR2 activation also stimulates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is implicated in neuroprotection and cell proliferation.[2][5][6] This activation can be mediated through both G-protein dependent and independent mechanisms.
Data Presentation: Effects of ICV Administered GALR2 Agonists in Rats
The following tables summarize quantitative data from studies involving the ICV administration of GALR2-preferring agonists in rats.
Table 1: Effects on Feeding and Body Weight
| Agonist | Dose (nmol) | Time Point | Effect on Food Intake | Effect on Body Weight | Reference |
| AR-M1896 | 1.5 - 3 | 1 hr, 24 hr | No significant effect | Not Reported | [7] |
| AR-M1896 | 3 - 4.5 | 24 hr | No significant effect | No significant effect | [7] |
| Galanin | 1.5 - 6.0 | Not specified | Dose-related increase | Not Reported | [8] |
| Galanin-like Peptide (GALP) | 1.5 | 2 hr | Significant increase | Not Reported | [7] |
Table 2: Effects on Nociception and Neurobiology
| Agonist/Ligand | Dose | Model | Key Finding | Reference |
| Galanin | 3 nmol | Inflammatory Pain | Analgesic effect partially weakened by GALR2 antagonist M871 | [9] |
| M1145 (GALR2 agonist) | 3 nmol | Inflammatory Pain | Mimicked galanin's analgesic effect | [9] |
| Galanin + Y1R agonist | 3 nmol | Naive | Increased proliferation of granule precursor cells in the hippocampus | [10] |
| GalR2/3 agonist | 2.4 nmol/day | Middle Cerebral Artery Occlusion | Increased ischemic lesion size by 98% after 7 days | [11] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for ICV Cannula Implantation
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat.[12][13][14]
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Surgical tools (scalpel, forceps, hemostats, dental drill)
-
Guide cannula (26-gauge) and dummy cannula
-
Stainless steel anchoring screws
-
Dental cement
-
Antiseptic solution (e.g., Betadine) and alcohol
-
Analgesic (e.g., Carprofen)
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic frame. Ensure the head is level. Shave the scalp and sterilize the surgical area with antiseptic and alcohol. Apply eye ointment to prevent drying.
-
Incision: Make a midline sagittal incision on the scalp to expose the skull. Retract the skin to visualize the bregma and lambda sutures.
-
Coordinate Identification: Identify the bregma. For the lateral ventricle, the coordinates are typically: Antero-posterior (AP): -0.1 mm from bregma; Medio-lateral (ML): +1.6 mm from midline; Dorso-ventral (DV): -3.6 mm from the skull surface.[12]
-
Drilling: Drill a small hole through the skull at the target ML and AP coordinates. Drill a second hole for an anchoring screw nearby, avoiding major sutures.
-
Cannula and Screw Placement: Insert the anchoring screw. Slowly lower the guide cannula to the target DV coordinate.
-
Fixation: Apply dental cement around the cannula and screw, securing them to the skull. Ensure the cement forms a solid, stable cap.
-
Closure and Recovery: Suture the scalp around the cement cap. Insert a dummy cannula into the guide cannula to maintain patency. Administer a post-operative analgesic and place the rat on a heating pad until it recovers from anesthesia.
-
Post-Operative Care: House rats individually and allow a recovery period of at least 7 days before starting experiments.[12] Monitor for signs of infection or distress.
Protocol 2: Behavioral Analysis - Elevated Plus Maze (EPM)
The EPM is a standard test to assess anxiety-like behavior in rodents.[15][16][17]
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms)
-
Video recording and analysis software
-
Rat with implanted ICV cannula
Procedure:
-
Habituation: Handle the rats for several days prior to testing to reduce stress.
-
ICV Injection: Gently restrain the rat, remove the dummy cannula, and insert the injection cannula connected to a Hamilton syringe. Infuse the GALR2 agonist solution (e.g., 1-5 µL volume) over 1-2 minutes. Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.
-
Acclimation: Allow a set time (e.g., 5-15 minutes) between injection and testing for the compound to take effect.
-
EPM Test: Place the rat in the center of the EPM, facing an open arm. Allow it to explore the maze for 5-10 minutes while recording its behavior.[18]
-
Data Analysis: Score the video for:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total number of arm entries (a measure of general locomotor activity). Anxiolytic effects are indicated by an increase in the time spent and entries into the open arms.
-
Protocol 3: c-Fos Immunohistochemistry for Mapping Neuronal Activation
The protein c-Fos is an immediate-early gene product used as a marker for recent neuronal activity.[19][20] This protocol allows for the identification of brain regions activated by ICV administration of a GALR2 agonist.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant solution (e.g., 30% sucrose in PBS)
-
Vibratome or cryostat
-
Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal donkey serum)
-
Primary antibody: Rabbit anti-c-Fos
-
Secondary antibody: Biotinylated donkey anti-rabbit
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Microscope slides, mounting medium
Procedure:
-
Perfusion: 90 minutes after ICV injection, deeply anesthetize the rat and perform transcardial perfusion, first with saline to clear the blood, followed by 4% PFA to fix the brain tissue.[20][21]
-
Brain Extraction and Post-fixation: Carefully extract the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a cryoprotectant solution until it sinks (24-48 hours).
-
Sectioning: Section the brain coronally at 30-50 µm thickness using a vibratome or cryostat.[20][21] Collect sections in PBS.
-
Staining:
-
Wash sections in PBS (3 x 5 min).
-
Incubate in blocking solution for 1-2 hours at room temperature.
-
Incubate with primary anti-c-Fos antibody in blocking solution overnight at 4°C.[21]
-
Wash sections in PBS (3 x 5 min).
-
Incubate with biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash sections in PBS (3 x 5 min).
-
Incubate with ABC reagent for 1 hour.
-
Wash sections in PBS (3 x 5 min).
-
Develop the stain using a DAB kit until the desired color intensity is reached.
-
-
Mounting and Analysis: Mount the sections onto slides, dehydrate, and coverslip.[21] Use a microscope to identify and quantify c-Fos-positive neurons in specific brain regions (e.g., hypothalamus, amygdala) to map the neuronal circuits activated by the GALR2 agonist.
References
- 1. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]
- 4. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of galanin-like peptide on energy balance, body temperature and brain activity in the mouse and rat are independent of the GALR2/3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naloxone reduces the feeding evoked by intracerebroventricular galanin injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galanin and Neuropeptide Y Interaction Enhances Proliferation of Granule Precursor Cells and Expression of Neuroprotective Factors in the Rat Hippocampus with Consequent Augmented Spatial Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of intracerebroventricular galanin or a galanin receptor 2/3 agonist on the lesion induced by transient occlusion of the middle cerebral artery in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracerebroventricular (icv) cannulation [bio-protocol.org]
- 13. Simplified surgical placement and stabilization methods for intracerebroventricular cannulas in rat lateral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Affective / Emotional Behavior Assays – Behavioral Core facility [behavior.einsteinmedneuroscience.org]
- 16. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cpn.or.kr [cpn.or.kr]
- 18. Oxytocin-induced anxiogenic behavior in juvenile male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. uva.theopenscholar.com [uva.theopenscholar.com]
- 21. c-Fos and Arc Immunohistochemistry on Rat Cerebellum [bio-protocol.org]
Application Notes and Protocols for Testing Galanin-B2 Efficacy in the 6 Hz Seizure Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6 Hz seizure model is a widely utilized preclinical assay for evaluating the efficacy of potential anticonvulsant compounds, particularly those that may be effective against therapy-resistant partial seizures.[1][2] This model is distinguished from other electrical induction models, like the maximal electroshock (MES) test, by its use of a low-frequency, long-duration stimulus.[3] Notably, it is sensitive to a broad range of anticonvulsant drugs with diverse mechanisms of action.[4] Galanin, a neuropeptide widely expressed in the central nervous system, and its receptors, particularly the Galanin B2 (GalR2) receptor, have emerged as promising targets for novel antiepileptic therapies.[5][6][7] Activation of galanin receptors has been shown to exert potent anticonvulsant effects in various seizure models.[7][8]
These application notes provide a comprehensive overview and detailed protocols for utilizing the 6 Hz seizure model to assess the efficacy of Galanin B2 receptor agonists.
Data Presentation: Efficacy of Galanin Analogs in the 6 Hz Seizure Model
The following tables summarize the quantitative data on the anticonvulsant efficacy of galanin analogs in the mouse 6 Hz seizure model.
Table 1: Anticonvulsant Potency of Gal-B2 (NAX 5055) in the 6 Hz Mouse Model [5][6][9]
| Stimulation Intensity (mA) | Median Effective Dose (ED50) (mg/kg, i.p.) |
| 22 | Active |
| 32 | 0.8 |
| 44 | Active |
Gal-B2 (NAX 5055) is a systemically-active galanin analog with a preference for the GalR1 receptor subtype, but it also exhibits affinity for GalR2.[9][10] The consistent activity across increasing stimulus intensities suggests potential efficacy against pharmacoresistant seizures.[5][6]
Table 2: Anticonvulsant Potency of a GalR2-Preferring Analog in the 6 Hz Mouse Model [9]
| Analog | Receptor Preference | Median Effective Dose (ED50) (mg/kg, i.p.) |
| [N-Me, des-Sar]Gal-B2 | GalR2 (18-fold preference over GalR1) | 0.77 |
This data indicates that direct or preferential activation of GalR2 receptors can produce potent anticonvulsant effects in the 6 Hz seizure model.
Experimental Protocols
Protocol 1: 6 Hz Seizure Induction in Mice
This protocol is adapted from established methodologies for the 6 Hz seizure model.[4][11]
Materials:
-
Male CF-1 mice (or other appropriate strain)[12]
-
Constant current stimulator
-
Corneal electrodes
-
0.5% Tetracaine solution
-
Saline solution
-
Test compound (Galanin B2 agonist) and vehicle
Procedure:
-
Animal Preparation: Acclimate mice to the testing environment for at least 30 minutes prior to the experiment. Weigh each mouse to determine the appropriate dose of the test compound.
-
Drug Administration: Administer the Galanin B2 agonist or vehicle via the desired route (e.g., intraperitoneal injection). The time between administration and seizure induction should be based on the pharmacokinetic profile of the compound, typically at the time of peak effect. For galanin analogs like 810-2 and 505-5, peak efficacy in the 6 Hz model has been observed 1 hour after intraperitoneal administration.[11]
-
Anesthesia: Just before stimulation, apply one drop of 0.5% tetracaine solution to each eye to provide topical anesthesia and ensure good electrical contact.
-
Seizure Induction:
-
Place the corneal electrodes on the corneas of the mouse.
-
Deliver a 6 Hz electrical stimulus for a duration of 3 seconds at the desired current intensity (e.g., 22, 32, or 44 mA).[13]
-
-
Observation: Immediately after stimulation, place the mouse in an observation chamber and observe for the presence or absence of a seizure for a period of at least 30 seconds.
-
Seizure Endpoint: The characteristic seizure behavior in the 6 Hz model includes a minimal clonic phase followed by stereotyped automatistic behaviors such as stun, forelimb clonus, twitching of the vibrissae, and Straub-tail.[4] An animal is considered protected if it does not display these seizure behaviors and resumes normal exploratory activity.
-
Data Analysis: The percentage of animals protected at each dose is recorded. The median effective dose (ED50), the dose at which 50% of the animals are protected, is calculated using probit analysis.[4]
Protocol 2: Determination of Convulsive Current 97 (CC97)
To establish the appropriate stimulus intensity for a specific mouse strain and experimental setup, the convulsive current that induces seizures in 97% of the animals (CC97) should be determined.
Procedure:
-
Use naive, untreated mice.
-
Divide mice into groups and administer a different current intensity to each group.
-
Record the percentage of animals in each group that exhibit a seizure.
-
Calculate the CC97 value using probit analysis. The 32 mA and 44 mA stimulus intensities are often used as they represent approximately 1.5x and 2x the CC97 in some common mouse strains, respectively.[4]
Mandatory Visualizations
Diagram 1: Galanin B2 (GalR2) Receptor Signaling Pathway
Caption: GalR2 signaling cascade leading to anticonvulsant effects.
Diagram 2: Experimental Workflow for Testing GalR2 Agonist Efficacy
Caption: Workflow for 6 Hz seizure model to test GalR2 agonists.
References
- 1. Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Seizures elicited by transcorneal 6 Hz stimulation in developing rats | PLOS One [journals.plos.org]
- 3. Comparison of the effect of glutamate receptor modulators in the 6 Hz and maximal electroshock seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing novel antiepileptic drugs: Characterization of NAX 5055, a systemically-active galanin analog, in epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing novel antiepileptic drugs: characterization of NAX 5055, a systemically-active galanin analog, in epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galanin and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and tolerability of the Galanin Analog NAX 5055 in the multiple-hit rat model of symptomatic infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galanin analogs prevent mortality from seizure-induced respiratory arrest in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic background of mice strongly influences treatment resistance in the 6 Hz seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
Application of Galanin Receptor 2 (GALR2) in Kainic Acid-Induced Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin, a widely expressed neuropeptide, has been implicated in the modulation of neuronal excitability and has demonstrated neuroprotective effects.[1] It exerts its functions through three G protein-coupled receptors: GALR1, GALR2, and GALR3.[1][2] Growing evidence suggests a significant role for the galanin system, particularly GALR2, in the pathophysiology of epilepsy. Kainic acid (KA), a potent glutamate receptor agonist, is frequently used to induce status epilepticus and model temporal lobe epilepsy in rodents, mimicking key features of the human condition.[3][4] This document provides detailed application notes and protocols for investigating the role of GALR2 in kainic acid-induced seizure models, summarizing key quantitative data and outlining experimental procedures.
Data Presentation
The following table summarizes the quantitative data from studies investigating the role of GALR2 in kainic acid-induced seizures. The data highlights the impact of GALR2 deletion on seizure parameters.
| Animal Model | Intervention | Seizure Parameter | Result | Percentage Change | Reference |
| C57BL/6 Mice | GALR2 Knockout (KO) | Number of Seizures (intrahippocampal KA) | Increased | Significantly Higher vs. Wild-Type | [5][6] |
| C57BL/6 Mice | GALR2 Knockout (KO) | Total Time in Seizures (intrahippocampal KA) | Increased | Significantly Higher vs. Wild-Type | [5][6] |
| C57BL/6 Mice | GALR2 Knockout (KO) | Latency to First Seizure (intrahippocampal KA) | No Change | Not Significantly Altered vs. Wild-Type | [5][6] |
| C57BL/6 Mice | GALR2 Knockout (KO) | Mean Seizure Duration (intrahippocampal KA) | No Change | Not Significantly Altered vs. Wild-Type | [5][6] |
| Rat | GALR2 Knockdown (PNA antisense) | Severity of Status Epilepticus (perforant path stimulation) | Increased | Significantly Increased vs. Control | [7] |
Signaling Pathways and Experimental Workflow
GALR2 Signaling Pathway
Activation of GALR2 by galanin initiates a cascade of intracellular events primarily through Gq/11 protein coupling. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Downstream of these events, GALR2 activation has been shown to modulate the activity of CaMKII, Akt, and ERK signaling pathways, contributing to its neuroprotective effects.[4][8][9]
Caption: GALR2 signaling cascade leading to neuroprotection.
Experimental Workflow for Kainic Acid-Induced Seizure Model
The following diagram outlines the typical workflow for studying the effects of GALR2 modulation in a kainic acid-induced seizure model.
Caption: Workflow for kainic acid seizure model experiments.
Experimental Protocols
Stereotaxic Intrahippocampal Kainic Acid Administration and EEG Electrode Implantation
This protocol is adapted from standardized procedures for inducing focal seizures in mice.[5][10]
Materials:
-
Adult male C57BL/6 mice (8-12 weeks old)
-
Kainic acid monohydrate (20 mM solution in sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microinjection pump and syringe with a 33-gauge needle
-
EEG recording system with headstage and electrodes
-
Dental cement
-
Surgical tools
Procedure:
-
Anesthetize the mouse with isoflurane (5% for induction, 1.5-2% for maintenance) and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the dorsal hippocampus at the following coordinates relative to bregma: Anteroposterior (AP): -2.0 mm; Mediolateral (ML): +1.5 mm.[11]
-
Slowly lower the injection needle to the target depth: Dorsoventral (DV): -1.8 mm from the cortical surface.[11]
-
Infuse 50 nL of 20 mM kainic acid solution at a rate of 100 nL/min.[11]
-
Leave the needle in place for 5 minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
For EEG recording, implant a depth electrode in the ipsilateral hippocampus and a reference screw electrode over the cerebellum.
-
Secure the electrodes and a headstage connector to the skull using dental cement.
-
Suture the scalp incision.
-
Allow the animal to recover for at least one week before behavioral testing.
Seizure Monitoring and Behavioral Scoring
Procedure:
-
Following recovery from surgery and any drug administration, connect the animal to the EEG recording setup.
-
Begin video and EEG recording simultaneously.
-
Observe the animal's behavior continuously for at least 4 hours post-kainic acid injection.
-
Score the seizure severity using a modified Racine scale at regular intervals (e.g., every 5 minutes).[12][13]
Modified Racine Scale for Seizure Scoring: [12][13]
-
Stage 0: No response
-
Stage 1: Mouth and facial movements
-
Stage 2: Head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling (loss of postural control)
Data Analysis
EEG Analysis:
-
Analyze EEG recordings to determine the latency to the first seizure, the number of seizures, the duration of each seizure, and the total time spent in seizure activity.
-
Seizures are typically characterized by high-frequency, high-amplitude spike-wave discharges.
Behavioral Analysis:
-
Calculate the mean seizure score for each animal.
-
Determine the latency to the onset of the first Stage 3 or higher seizure.
Statistical Analysis:
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare seizure parameters between different experimental groups (e.g., wild-type vs. GALR2 knockout, vehicle vs. drug-treated).
Conclusion
The investigation of GALR2 in kainic acid-induced seizure models offers a promising avenue for understanding the complex mechanisms of epilepsy and for the development of novel therapeutic strategies. The protocols and data presented here provide a framework for researchers to explore the role of this galanin receptor subtype in seizure modulation and neuroprotection. Consistent and standardized experimental procedures are crucial for obtaining reproducible and reliable results in this field.
References
- 1. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Frontiers | Intracranial electrophysiological recordings on a swine model of mesial temporal lobe epilepsy [frontiersin.org]
- 4. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 10. Frontiers | A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. metris.nl [metris.nl]
Application Notes and Protocols for Galanin Receptor 2 (GALR2) Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a calcium mobilization assay to screen for agonists and antagonists of the Galanin Receptor 2 (GALR2). This assay is a robust, fluorescence-based method suitable for high-throughput screening and pharmacological characterization of compounds targeting GALR2.
Introduction
The Galanin Receptor 2 (GALR2) is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including nociception, inflammation, and neuronal excitability.[1][2][3] Upon activation by its endogenous ligand galanin, GALR2 couples to Gq/11-type G-proteins.[1][2] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm.[1][2][4] This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes, such as Fluo-4 AM, providing a direct measure of GALR2 activation.[5][6][7]
This document outlines the materials, methods, and data analysis procedures for performing a GALR2 calcium mobilization assay using a recombinant Chinese Hamster Ovary (CHO-K1) cell line stably expressing human GALR2.
Signaling Pathway
The activation of GALR2 initiates a well-defined signaling cascade leading to an increase in intracellular calcium. The diagram below illustrates this pathway.
Experimental Workflow
The following diagram outlines the major steps involved in the GALR2 calcium mobilization assay.
Detailed Experimental Protocol
This protocol is adapted for a 96-well plate format but can be scaled for 384-well plates.
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing human GALR2 (e.g., GenScript, Cat. No. M00138).[8]
-
Culture Medium: Ham's F-12K with 10% Fetal Bovine Serum (FBS) and 400 µg/ml G418.[8]
-
Assay Plates: Black, clear-bottom 96-well microplates.
-
Calcium Assay Kit: Fluo-4 No Wash Calcium Assay Kit (e.g., Sigma-Aldrich, MAK552; Abcam, ab228555; Thermo Fisher Scientific, F36205).[5][6][7]
-
Fluo-4 AM
-
10X Pluronic™ F-127 Plus
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
-
Test Compounds: Galanin (agonist control), GALR2 antagonists (e.g., M871), and experimental compounds.
-
Fluorescence Plate Reader: Capable of excitation at ~490 nm and emission at ~525 nm, with automated injection capabilities (e.g., FLIPR, FlexStation).[4]
Procedure
1. Cell Culture and Plating:
-
Culture CHO-K1/GALR2 cells in T-75 flasks with complete growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA.
-
Resuspend the cells in culture medium and determine the cell density.
-
Seed the cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[5][6]
-
Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.
2. Preparation of Reagents:
-
1X Assay Buffer: Prepare by diluting the 10X Pluronic™ F-127 Plus stock solution 1:10 with HHBS.
-
Fluo-4 AM Stock Solution: Dissolve the Fluo-4 AM in DMSO to create a stock solution as per the manufacturer's instructions.
-
Dye Loading Solution: On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock solution in 1X Assay Buffer.[5][6]
-
Compound Plates: Prepare serial dilutions of agonist and antagonist compounds in HHBS.
3. Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the Fluo-4 AM dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by an additional 15-30 minutes at room temperature in the dark.[5][6]
4. Calcium Flux Assay:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Ex/Em = 490/525 nm) over time.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
For Agonist Assay: The instrument will automatically inject a specified volume of the agonist solution into the wells.
-
For Antagonist Assay: Pre-incubate the cells with the antagonist compounds for a specified time (e.g., 15-30 minutes) before adding the agonist.
-
Continue to record the fluorescence intensity for at least 60-120 seconds after compound addition to capture the peak response.
5. Data Analysis:
-
The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
For agonist dose-response curves, plot the change in fluorescence against the logarithm of the agonist concentration.
-
Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) using a four-parameter logistic equation.
-
For antagonists, calculate the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).
Data Presentation
The following tables summarize representative data obtained from GALR2 calcium mobilization assays.
Table 1: Agonist Potency at Human GALR2
| Agonist | Cell Line | Assay Type | EC50 (nM) | Reference |
| Galanin (1-30) | CHO-K1/GALR2 | Calcium Mobilization | 370 | [8] |
| Galanin (2-29) | CHO-K1 | Calcium Mobilization | Data not specified | [9] |
| AR-M1896 | HEK293S-rGalR2 | Calcium Mobilization | Data not specified | [10] |
Table 2: Antagonist Activity at Human GALR2
| Antagonist | Cell Line | Assay Type | Effect | Reference |
| M871 | In vivo (NAc) | Behavioral Assay | Blocked galanin-induced effects | [1][2] |
Note: Specific IC50 values for antagonists in a calcium mobilization assay were not available in the searched literature. The table reflects the antagonistic effect demonstrated in a relevant biological context.
Conclusion
The calcium mobilization assay is a reliable and reproducible method for studying the activation of GALR2. It allows for the functional characterization of novel agonists and antagonists, making it an invaluable tool in drug discovery and development for therapeutic areas where GALR2 is a target. The use of a stable cell line and a no-wash fluorescent dye kit simplifies the workflow and enhances throughput.
References
- 1. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 2. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galanin increases membrane excitability and enhances Ca(2+) currents in adult, acutely dissociated dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.com [abcam.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. genscript.com [genscript.com]
- 9. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Galanin-B2 (GalR2) Receptor Affinity Determination via Radioligand Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction The Galanin Receptor 2 (GalR2), a member of the G-protein coupled receptor (GPCR) family, is a key target in various physiological processes, including neuroendocrine regulation, cognition, and nerve regeneration.[1] It is activated by the neuropeptide galanin and other endogenous ligands like galanin-like peptide (GALP).[2][3] Understanding the binding affinity of novel compounds to the GalR2 receptor is crucial for the development of selective agonists and antagonists for therapeutic applications. This document provides a detailed protocol for determining ligand affinity for the GalR2 receptor using a competitive radioligand binding assay, a robust method for quantifying receptor-ligand interactions.[4]
Galanin-B2 Receptor Signaling Pathways
The GalR2 receptor is known for its ability to couple to multiple G-protein signaling pathways, leading to diverse cellular responses. Primarily, GalR2 couples to Gαq/11, which activates Phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2] Additionally, GalR2 can couple to Gαi/o proteins, which leads to a modest inhibition of adenylyl cyclase (AC), and can also mediate MAPK activation.[5][6] This pleiotropic signaling capacity underscores the complexity of GalR2-mediated effects.
Caption: Galanin Receptor 2 (GalR2) signaling pathways.
Principle of the Radioligand Binding Assay
The assay operates on the principle of competition between a radiolabeled ligand (e.g., [¹²⁵I]-Galanin) and an unlabeled test compound for binding to the GalR2 receptor.[7] By measuring the amount of radioligand displaced by increasing concentrations of the test compound, the affinity of the test compound for the receptor can be determined. This is typically expressed as the inhibition constant (Ki).[7] The experiment involves incubating membranes from cells expressing GalR2 with a fixed concentration of radioligand and varying concentrations of the competitor compound. The bound and free radioligand are then separated by rapid filtration, and the radioactivity of the bound ligand is quantified.[8]
Experimental Protocol: Competitive Binding Assay
This protocol outlines the steps for a competitive radioligand binding assay using membranes from cells recombinantly expressing human GalR2.
1. Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line expressing human GalR2 (e.g., CHO-K1, HEK-293).
-
Radioligand: [¹²⁵I]-porcine Galanin (specific activity ~2200 Ci/mmol).
-
Unlabeled Ligands: Test compounds and a reference compound (e.g., human Galanin).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8] Add 0.1% Bovine Serum Albumin (BSA) on the day of the experiment.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[8]
-
Scintillation Cocktail: As appropriate for solid-phase counting (e.g., Betaplate Scint).
-
Equipment: 96-well plate harvester, microplate scintillation counter, centrifuge.
2. Membrane Preparation
-
Culture cells expressing GalR2 to confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl) and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer.
-
Repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer, determine protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.[8]
3. Assay Procedure
The assay is performed in a 96-well plate with a final volume of 250 µL per well.[8]
-
Prepare Compound Dilutions: Prepare serial dilutions of test compounds and the reference ligand in the binding buffer.
-
Set up Assay Plate:
-
Total Binding: 50 µL of binding buffer + 150 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled reference ligand (e.g., 1 µM human Galanin) + 150 µL of membrane suspension.
-
Test Compound Wells: 50 µL of each test compound dilution + 150 µL of membrane suspension (typically 10-20 µg protein/well).[8]
-
-
Initiate Reaction: Add 50 µL of [¹²⁵I]-Galanin (at a final concentration close to its Kd, e.g., 0.05 nM) to all wells to start the binding reaction.[9]
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[8]
-
Termination and Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester.
-
Washing: Quickly wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
-
Drying and Counting: Dry the filter plate for 30 minutes at 50°C.[8] Add scintillation cocktail and count the radioactivity in a microplate scintillation counter.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Data Presentation and Analysis
1. Data Analysis
The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding for each concentration of the test compound.
-
Specific Binding (%) = ((Total Binding CPM - Compound CPM) / (Total Binding CPM - NSB CPM)) * 100
The percentage of specific binding is then plotted against the logarithm of the competitor concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
The inhibition constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L] / Kd))
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
2. Ligand Binding Affinity Data for GalR2
The following table summarizes the binding affinities (Ki) of various endogenous ligands and their fragments for the this compound receptor, as determined by radioligand binding assays.
| Ligand | Receptor Species | Ki (nM) | Reference |
| Galanin (human) | human | 0.24 | [3] |
| Galanin (rat) | rat | 0.43 | [3] |
| Galanin (1-16) | rat | 0.29 | [3] |
| Galanin (2-11) | human | 13 | [3] |
| Galanin-like peptide (GALP) | human | 0.73 | [3] |
Note: Affinity values can vary depending on the experimental conditions, cell type, and assay format. The N-terminal fragment galanin (1-16) retains high affinity, whereas N-terminal truncation, as in galanin (2-11), can significantly alter binding profiles, often showing increased selectivity for GalR2 over GalR1.[3][10]
References
- 1. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]
- 2. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 5. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. The human galanin receptor: ligand-binding and functional characteristics in the Bowes melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Response to Galanin Receptor 2 (GALR2) Activation
Introduction
Galanin is a neuropeptide widely expressed in the central and peripheral nervous systems that modulates a variety of physiological processes, including neuroendocrine release, cognition, and nerve regeneration.[1] It exerts its effects through three G-protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][2] GALR2 has garnered significant interest due to its neuroprotective and growth-promoting roles.[1][3] Following nerve damage, galanin expression is markedly upregulated, and its neuroprotective effects appear to be mediated by GALR2.[1][4] Understanding the electrophysiological consequences of GALR2 activation is crucial for developing targeted therapeutics for neurological disorders, anxiety, and addiction.[1]
These application notes provide an overview of the signaling pathways, expected electrophysiological responses, and detailed protocols for studying neuronal responses to GALR2 activation.
GALR2 Signaling Pathways
GALR2 activation initiates multiple intracellular signaling cascades. Unlike GALR1 and GALR3 which primarily couple to Gi/o proteins to inhibit adenylyl cyclase, GALR2 can also couple to Gq/11 and G12/13 proteins. This dual coupling allows for a diverse range of cellular responses.[1][2][3]
The primary signaling pathways include:
-
Gq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentration ([Ca2+]i) and the activation of Protein Kinase C (PKC).[1][3][5]
-
Gi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[1][3]
-
MAPK/ERK Pathway: GALR2 activation stimulates the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell survival and neurite outgrowth.[2][3]
-
PI3K/Akt Pathway: Activation of the PI3K/Akt pathway, another critical cascade for promoting neuronal survival and reducing apoptosis.[2][3]
Data Presentation: Quantitative Effects of GALR2 Activation
The activation of GALR2 by galanin or specific agonists leads to measurable changes in neuronal function, morphology, and signaling.
Table 1: Neurite Outgrowth in Dorsal Root Ganglion (DRG) Neurons
| Genotype | Treatment (100 nM) | Neurite Length (µm) | % of Neurons with Neurites | Reference |
|---|---|---|---|---|
| Wild-Type (WT) | Vehicle | 90 | 35% | [6] |
| Wild-Type (WT) | Galanin | Increased significantly | No significant difference | [6] |
| Wild-Type (WT) | Gal2-11 (GALR2 agonist) | Increased significantly | No significant difference | [6] |
| GALR2-MUT | Vehicle | 68 | 20% | [6] |
| GALR2-MUT | Galanin | No rescue | No rescue | [6] |
| GALR2-MUT | Gal2-11 (GALR2 agonist) | No rescue | No rescue | [6] |
Data from cultured adult sensory neurons. GALR2-MUT refers to mice with a loss-of-function mutation in the GALR2 gene.
Table 2: Activation of Pro-Survival Signaling Pathways
| Cell Culture | Treatment | pAkt (% increase) | pERK (% increase) | Reference |
|---|---|---|---|---|
| Wild-Type Hippocampal | Exogenous Galanin | 435 ± 5% | 278 ± 2% | [3][7] |
Phosphorylation (p) of Akt and ERK kinases in response to galanin treatment.
Table 3: Behavioral Response to GALR2 Modulation in Inflammatory Pain
| Treatment in NAc | Stimulus | Response Metric | Effect | Reference |
|---|---|---|---|---|
| Galanin + M871 (GALR2 antagonist) | Thermal | Hind Paw Withdrawal Latency (HWL) | Blocked galanin-induced increase | [5] |
| Galanin + M871 (GALR2 antagonist) | Mechanical | Hind Paw Withdrawal Threshold (HWT) | Blocked galanin-induced increase | [5] |
| M1145 (GALR2 agonist) | Thermal | Hind Paw Withdrawal Latency (HWL) | Prolonged latency (analgesic effect) | [5] |
| M1145 (GALR2 agonist) | Mechanical | Hind Paw Withdrawal Threshold (HWT) | Prolonged threshold (analgesic effect) | [5] |
In vivo experiments conducted in the nucleus accumbens (NAc) of rats.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording
This technique allows for the direct measurement of membrane potential and ionic currents in a single neuron, providing high-resolution data on how GALR2 activation affects neuronal excitability.[8][9]
A. Materials and Solutions
-
External (Bath) Solution (ACSF): (in mM) 119 NaCl, 2.5 KCl, 1.3 MgSO4, 2.5 CaCl2, 1 NaH2PO4, 26.2 NaHCO3, and 11 D-glucose. Continuously bubble with carbogen (95% O2 / 5% CO2).
-
Internal (Pipette) Solution: (in mM) 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH and osmolarity to ~270-290 mOsm.[8] For post-hoc morphological analysis, 0.1-0.5% biocytin can be included.
-
Galanin/Ligand Stock: Prepare a concentrated stock solution (e.g., 100 µM) in a suitable vehicle (e.g., sterile water or PBS) and store at -20°C or -80°C. Dilute to the final working concentration in ACSF just before application.
B. Procedure
-
Preparation: Prepare acute brain slices (e.g., hippocampus, dorsal root ganglion) or cultured neurons expressing GALR2. Place the preparation in the recording chamber on the microscope stage and continuously perfuse with carbogenated ACSF.
-
Pipette Positioning: Fill a glass micropipette with the internal solution. Under visual guidance (e.g., DIC microscopy), apply positive pressure and lower the pipette into the bath, approaching the target neuron.[8]
-
Seal Formation: Gently press the pipette tip against the cell membrane. Release the positive pressure and apply gentle negative pressure to form a high-resistance (GΩ) seal between the pipette tip and the membrane.
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.[8]
-
Baseline Recording:
-
Current-Clamp: Record the resting membrane potential and baseline action potential firing in response to current injections.
-
Voltage-Clamp: Hold the membrane at a specific potential (e.g., -70 mV) and record baseline ionic currents.
-
-
Drug Application: Switch the perfusion to ACSF containing the desired concentration of Galanin or a GALR2-specific ligand (e.g., M1145 agonist, M871 antagonist).[5][10]
-
Data Acquisition: Record the changes in membrane potential, firing rate, or ionic currents. Galanin typically induces a potassium-mediated hyperpolarization.[11]
-
Washout: Switch the perfusion back to the control ACSF to determine if the observed effects are reversible.
Protocol 2: Extracellular Recording
This method is ideal for monitoring the firing activity (action potentials) of one or more neurons simultaneously in vitro or in vivo, providing insights into network-level effects.[12][13][14]
A. Materials
-
Recording Electrodes: Single microelectrodes or multi-electrode arrays (MEAs).
-
Data Acquisition System: Amplifier, filter, and digitizer.
-
Drug Delivery System: Perfusion system for slices or a microiontophoresis system for in vivo application.[12]
B. Procedure
-
Electrode Placement: Position the recording electrode(s) in the brain region of interest (e.g., hippocampus, locus coeruleus) either in a brain slice or a head-fixed animal.
-
Baseline Recording: Record baseline neuronal activity for a stable period (e.g., 10-20 minutes). Capture spontaneous firing and, if applicable, responses to sensory or electrical stimulation.
-
Drug Application: Apply Galanin or a GALR2 ligand. For brain slices, use bath perfusion. For in vivo experiments, microiontophoresis allows for highly localized drug application near the recording site.[12]
-
Data Acquisition: Continue recording throughout the drug application and subsequent washout period.
-
Spike Sorting and Analysis:
-
High-pass filter the raw data to isolate spike signals.[13]
-
Use spike sorting software to distinguish the activity of individual neurons based on their waveform characteristics.
-
Quantify changes in the firing rate and pattern for each identified unit in response to GALR2 activation.
-
Protocol 3: Calcium Imaging
Calcium imaging uses fluorescent indicators to visualize changes in intracellular calcium concentration ([Ca2+]i), which serves as a proxy for neuronal activity.[15][16] Since GALR2 couples to Gq/11, its activation is expected to cause a detectable increase in intracellular calcium.[1]
A. Materials
-
Calcium Indicator: Chemical dye (e.g., Fura-2 AM, Fluo-4 AM) or a genetically encoded calcium indicator (GECI) like GCaMP.
-
Microscope: An epifluorescence or confocal microscope equipped with the appropriate excitation/emission filters and a sensitive camera.
-
Perfusion System.
B. Procedure
-
Indicator Loading: Incubate the neuronal culture or brain slice with a membrane-permeant calcium indicator (e.g., Fura-2 AM). Alternatively, use tissue from a transgenic animal expressing a GECI in the neurons of interest.
-
Imaging Setup: Place the preparation on the microscope stage and perfuse with ACSF.
-
Baseline Imaging: Acquire a stable baseline of fluorescence images before applying any stimulus.
-
Drug Application: Perfuse the chamber with ACSF containing Galanin or a GALR2 agonist.
-
Time-Lapse Acquisition: Capture images at a consistent frame rate (e.g., 1-10 Hz) to record the dynamics of the calcium response.
-
Data Analysis:
-
Define regions of interest (ROIs) around individual neuronal cell bodies.
-
Measure the average fluorescence intensity for each ROI in every frame.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀) to quantify the amplitude and kinetics of the calcium transients evoked by GALR2 activation.
-
References
- 1. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]
- 2. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Second Galanin Receptor GalR2 Plays a Key Role in Neurite Outgrowth from Adult Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 6. Mice deficient for galanin receptor 2 have decreased neurite outgrowth from adult sensory neurons and impaired pain-like behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropeptide Y receptor 1 and galanin receptor 2 (NPY1R-GALR2) interactions in the dentate gyrus and their relevance for neurogenesis and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiologic effects of galanin on neurons of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extracellular Recording of Neuronal Activity Combined with Microiontophoretic Application of Neuroactive Substances in Awake Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Imaging calcium in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Cell Calcium Imaging as a Reliable Method to Study Neuron–Glial Circuits [frontiersin.org]
Application Notes and Protocols for In Vivo Galanin Receptor 2 (GALR2) Dose-Response Curve Generation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galanin is a widely expressed neuropeptide that exerts its biological effects through three G-protein coupled receptors: GALR1, GALR2, and GALR3.[1] The Galanin Receptor 2 (GALR2) is of particular interest as a therapeutic target for a variety of conditions including neuropathic pain, epilepsy, and neurodegenerative diseases.[2][3][4] Unlike GALR1 and GALR3 which primarily couple to Gi/o proteins to inhibit adenylyl cyclase, GALR2 predominantly signals through Gq/11, leading to the activation of phospholipase C (PLC), subsequent production of inositol phosphates and diacylglycerol, and an increase in intracellular calcium and protein kinase C (PKC) activity.[1][5] This distinct signaling pathway makes selective activation or modulation of GALR2 a promising therapeutic strategy.
These application notes provide detailed protocols for generating GALR2 dose-response curves in vivo, a critical step in the preclinical evaluation of novel GALR2-targeted therapeutics. The protocols focus on well-established animal models of neuropathic pain and seizure, providing quantifiable endpoints to assess agonist-induced receptor activation.
Key Reagents and Equipment
GALR2-selective Ligands:
-
Agonists:
-
Antagonist:
Experimental Models:
-
Rodents: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the sciatic nerve or Partial Saphenous Nerve Injury (PSNI) are standard models.[6][9]
-
Inflammatory Pain Model: Intraplantar injection of carrageenan.[5][7]
-
Seizure Models: Pilocarpine-induced status epilepticus or perforant path stimulation (PPS).[3][10]
Behavioral Testing Equipment:
-
Mechanical Allodynia: Electronic or manual von Frey filaments.[11][12][13]
-
Thermal Hyperalgesia: Hot plate or radiant heat source (e.g., Hargreaves apparatus).[14][15]
-
Seizure Monitoring: Electroencephalogram (EEG) recording equipment.[3]
Signaling Pathway
Activation of GALR2 by an agonist initiates a signaling cascade through the Gq/11 protein. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylate downstream targets to elicit a cellular response, such as modulation of neuronal excitability.[5]
Caption: GALR2 Signaling Pathway.
Experimental Workflow
The general workflow for generating an in vivo dose-response curve involves acclimatizing the animals to the testing environment, establishing a baseline response, administering the GALR2 agonist across a range of doses, and measuring the physiological or behavioral response at specific time points post-administration.
Caption: Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia (von Frey Test)
This protocol is designed to measure the mechanical withdrawal threshold in a rodent model of neuropathic pain following the administration of a GALR2 agonist.
-
Animal Preparation and Acclimatization:
-
Induce neuropathic pain using a model such as Chronic Constriction Injury (CCI). Allow animals to recover for 14-28 days.
-
On the day of testing, place animals in individual Plexiglas chambers on an elevated wire mesh floor.
-
Allow animals to acclimatize for at least 60 minutes until exploratory behavior ceases.[13]
-
-
Baseline Measurement:
-
Using a series of calibrated von Frey filaments (or an electronic von Frey apparatus), apply the filament to the plantar surface of the hind paw.
-
Begin with a mid-range filament (e.g., 0.6g) and apply enough force to cause a slight bend for 1-2 seconds.[11]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% withdrawal threshold using the up-down method.[16] Record this as the baseline.
-
-
Drug Administration:
-
Prepare dilutions of the GALR2 agonist (e.g., M1145) in sterile saline or vehicle. Doses can be administered intrathecally (i.t.), intracerebroventricularly (i.c.v.), or subcutaneously (s.c.).
-
Divide animals into groups, including a vehicle control group and at least 3-4 dose groups of the agonist.
-
Administer the assigned dose to each animal. For example, for intra-NAc (nucleus accumbens) injection in rats, doses of M1145 at 0.1, 1, and 2 nmol can be used.[7]
-
-
Post-Administration Measurement:
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), re-measure the mechanical withdrawal threshold for each animal as described in step 2.
-
-
Data Analysis:
-
Calculate the change in withdrawal threshold from baseline for each animal at each time point.
-
For each dose, determine the peak effect.
-
Plot the peak effect (or effect at a specific time point) against the logarithm of the dose.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine parameters like EC50.[17]
-
Protocol 2: Assessment of Thermal Hyperalgesia (Hot Plate Test)
This protocol measures the latency to a nociceptive response to a thermal stimulus.
-
Animal Preparation and Acclimatization:
-
Induce inflammatory pain by injecting carrageenan into the plantar surface of one hind paw.
-
Place animals on the hot plate apparatus (maintained at a constant temperature, e.g., 51°C) enclosed by a transparent cylinder.[14]
-
Allow a brief habituation period before testing.
-
-
Baseline Measurement:
-
Measure the latency for the animal to exhibit a nociceptive response (e.g., licking the paw, jumping).
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Record the average of two to three baseline measurements.
-
-
Drug Administration:
-
Administer the GALR2 agonist or vehicle as described in Protocol 1, step 3. For example, intrathecal injection of AR-M1896 can be used in rats.[6]
-
-
Post-Administration Measurement:
-
Measure the paw withdrawal latency at various time points post-injection (e.g., 15, 30, 60 minutes).
-
-
Data Analysis:
-
Data can be expressed as the raw latency time or as a percentage of the maximum possible effect (%MPE).
-
Generate a dose-response curve by plotting the %MPE or peak latency against the log of the agonist dose.[18]
-
Data Presentation
The following table summarizes quantitative data from published in vivo studies on GALR2 agonists. This data can serve as a reference for dose selection in experimental design.
| Agonist | Animal Model | Administration Route | Dose Range | Measured Response | Reference |
| M1145 | Rat (Inflammatory Pain) | Intra-NAc | 0.1 - 2 nmol | Increased paw withdrawal latency and threshold | [7] |
| M1145 | Rat (Neuropathic Pain) | Intra-NAc | 0.1 - 1 nmol | Increased paw withdrawal latency and threshold | [8] |
| Galanin (2-11) | Rat (Neuropathic Pain) | Intrathecal | 25 ng/0.5 µl/h (infusion) | Induced mechanical and cold allodynia (pro-nociceptive at low doses) | [6] |
| Galanin (2-11) | Rat (Limbic Seizures) | Intra-Dorsal Raphe | 2.5 - 10 nmol | Anticonvulsant effect (decreased seizure time) | [10] |
| Galanin (2-11) | Rat (Neuropathic Pain) | Subcutaneous (into receptive field) | 100 nM - 10 µM | Biphasic: Lower concentration decreased, higher concentration increased mechanical thresholds | [9] |
| CYM2503 (PAM) | Mouse (Pilocarpine Seizures) | Intraperitoneal (i.p.) | 30 - 60 mg/kg | Anticonvulsant effect (prolonged latency to first seizure, decreased total seizure time) | [3] |
| NAX 409-9 | Mouse (Inflammatory Pain) | Intraperitoneal (i.p.) | 8 - 20 mg/kg | Dose-dependently increased withdrawal latency | [19] |
Note: NAc = Nucleus Accumbens; PAM = Positive Allosteric Modulator.
Conclusion
The generation of robust in vivo dose-response curves is fundamental for the characterization of novel GALR2 agonists. The protocols outlined provide a framework for assessing the efficacy of these compounds in relevant disease models. Careful experimental design, including appropriate controls, dose selection, and statistical analysis, is crucial for obtaining reliable and reproducible data to guide drug development efforts targeting the galaninergic system.
References
- 1. Galanin Regulates Myocardial Mitochondrial ROS Homeostasis and Hypertrophic Remodeling Through GalR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GalR2-positive allosteric modulator exhibits anticonvulsant effects in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Galanin Regulates Myocardial Mitochondrial ROS Homeostasis and Hypertrophic Remodeling Through GalR2 [frontiersin.org]
- 5. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 6. Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The activation of galanin receptor 2 plays an antinociceptive effect in nucleus accumbens of rats with neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. In vivo interaction between serotonin and galanin type 1 and type 2 receptors in dorsal raphe: implication for limbic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 12. mmpc.org [mmpc.org]
- 13. media.jax.org [media.jax.org]
- 14. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MPD: Mogil1: project protocol [phenome.jax.org]
- 17. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 18. researchgate.net [researchgate.net]
- 19. Analgesic Properties of a Peripherally Acting and GalR2 Receptor–Preferring Galanin Analog in Inflammatory, Neuropathic, and Acute Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Stability Assay for Galanin Peptides in Rat Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a neuropeptide involved in a wide range of physiological processes, including neurotransmission, pain perception, and energy metabolism. Its therapeutic potential is mediated through three G protein-coupled receptors: GalR1, GalR2, and GalR3. The development of galanin-based therapeutics is often hampered by the peptide's short half-life in circulation due to rapid enzymatic degradation. This document provides a detailed protocol for assessing the in vitro stability of galanin peptides, such as the GalR1-preferring analogue Gal-B2, in rat serum. Understanding the stability of these peptides is a critical step in the early stages of drug development.
Galanin Receptor 2 (GalR2) Signaling Pathway
Galanin receptor 2 (GalR2) primarily signals through the Gq/11 pathway.[1] Upon activation by galanin or its analogues, GalR2 stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium levels.[1][2] This can then activate downstream effectors such as Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[3] The GalR2 signaling cascade can also influence the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell proliferation and survival.[4][5]
References
- 1. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]
- 3. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of Galanin-B2, a Novel GalR2 Agonist, in a Neuropathic Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition resulting from nerve damage, presents a significant therapeutic challenge due to the limited efficacy and undesirable side effects of current treatments.[1] The galanin system, a network of neuropeptides and their receptors, has emerged as a promising area for novel analgesic development.[2] Galanin's role in pain modulation is complex, with evidence suggesting differential effects based on the receptor subtype activated.[3] While Galanin Receptor 1 (GalR1) activation is largely associated with anti-nociceptive effects, the Galanin Receptor 2 (GalR2) presents a more nuanced target.[3][4] Stimulation of GalR2 has been implicated in both pro- and anti-nociceptive pathways.[3][5] However, a growing body of evidence suggests that selective GalR2 agonists can attenuate inflammatory and neuropathic pain, making GalR2 a compelling target for therapeutic intervention.[1][6][7]
These application notes provide a comprehensive experimental framework for the preclinical evaluation of "Galanin-B2," a hypothetical selective GalR2 agonist, in a rodent model of neuropathic pain. The protocols detailed herein cover in vivo efficacy, mechanism of action, and preliminary safety assessment.
Experimental Objectives
-
To establish a robust and reproducible rodent model of neuropathic pain (Chronic Constriction Injury).
-
To evaluate the analgesic efficacy of this compound in reversing mechanical allodynia and thermal hyperalgesia.
-
To investigate the in vivo target engagement of this compound at the GalR2 receptor in relevant tissues (dorsal root ganglia and spinal cord).
-
To elucidate the downstream signaling effects of this compound administration.
-
To assess the pharmacokinetic profile and biodistribution of this compound.
Experimental Workflow
The overall experimental design follows a multi-tiered approach, beginning with the induction of neuropathic pain in rodents, followed by behavioral assessment of the test compound, and culminating in ex vivo molecular and pharmacokinetic analyses.
Caption: High-level overview of the experimental workflow.
Detailed Experimental Protocols
Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol is adapted from the method originally described by Bennett and Xie.[8]
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.[9] Animals are group-housed with additional bedding and allowed to acclimate for at least 7 days before surgery.[9]
-
Anesthesia: Anesthetize the rat with isoflurane (2-3% in oxygen) or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position and shave the left thigh. Disinfect the surgical area with 70% ethanol and povidone-iodine.
-
Make a small skin incision on the lateral surface of the mid-thigh.
-
Separate the biceps femoris and gluteus superficialis muscles by blunt dissection to expose the common sciatic nerve.[8][10]
-
Carefully free about 7-10 mm of the nerve from the surrounding connective tissue proximal to its trifurcation.[10][11]
-
Tie four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between them.[8] The ligatures should be tightened until they just barely constrict the nerve, causing a slight twitch in the corresponding paw. Epineural blood flow should not be arrested.[8]
-
Close the muscle layer with 5-0 absorbable sutures and the skin incision with wound clips or sutures.[9]
-
For sham-operated controls, perform the same procedure, including nerve exposure, but do not place the ligatures.
-
-
Post-Operative Care:
-
Administer a post-operative analgesic (e.g., carprofen) as per institutional guidelines, ensuring it does not interfere with the development of neuropathic pain symptoms. Note: Some protocols omit analgesia to avoid confounding results.[9]
-
Allow the animals to recover for 7-14 days for the neuropathic pain phenotype to fully develop.[11] Monitor for signs of infection or distress.
-
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
-
Apparatus: Use a set of calibrated von Frey filaments or an electronic von Frey aesthesiometer. The testing apparatus should have an elevated mesh floor to allow access to the plantar surface of the hind paws.[10]
-
Procedure:
-
Acclimatize the rats to the testing chambers for at least 15-30 minutes before testing.[10][12]
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw, an area innervated by the sciatic nerve.[8]
-
Begin with a filament of lower force and proceed to filaments of increasing force.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw upon stimulus application.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws. A significant decrease in the PWT of the ipsilateral paw compared to the contralateral paw and sham controls indicates mechanical allodynia.[11]
-
Protocol 3: Assessment of Thermal Hyperalgesia (Plantar Test)
-
Apparatus: A plantar analgesia meter (e.g., Hargreaves' apparatus) that applies a focused, radiant heat source to the plantar surface of the paw.[10]
-
Procedure:
-
Acclimatize the rats in the testing enclosures, which have a glass floor.
-
Position the radiant heat source directly under the mid-plantar surface of the hind paw to be tested.[10]
-
Activate the heat source. The apparatus will automatically record the time until the rat withdraws its paw (paw withdrawal latency, PWL).
-
A cut-off time (e.g., 20 seconds) must be set to prevent tissue damage.
-
Perform three measurements for each paw, with at least 5 minutes between each measurement, and calculate the average.[10]
-
A significant decrease in the PWL of the ipsilateral paw compared to the contralateral paw and sham controls indicates thermal hyperalgesia.
-
Protocol 4: Pharmacokinetic and Biodistribution Study
-
Dosing: Administer this compound (and vehicle for control group) via the intended clinical route (e.g., intravenous, intraperitoneal, or oral) to CCI or naive rats.
-
Sample Collection:
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-dose, collect blood samples via cardiac puncture or tail vein into EDTA-coated tubes.[13][14]
-
Immediately after blood collection, euthanize the animals and perfuse with saline.
-
Dissect and collect relevant tissues: spinal cord (lumbar enlargement), dorsal root ganglia (L4-L6), sciatic nerve, brain, liver, and kidneys.[15][16]
-
Weigh all tissue samples and process or freeze them immediately at -80°C.
-
-
Sample Analysis:
-
Centrifuge blood samples to separate plasma.
-
Analyze plasma and tissue homogenates for this compound concentration using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and tissue distribution (% injected dose/gram of tissue).[15]
-
Protocol 5: Molecular Assays for Target Engagement and Downstream Signaling
-
Tissue Preparation: Homogenize frozen spinal cord and DRG tissues in appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Western Blotting for Signaling Proteins:
-
Determine total protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against key signaling molecules downstream of Gq/Gi activation, such as phosphorylated ERK (pERK), total ERK, phosphorylated CREB (pCREB), and total CREB.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Quantify band intensity and express as a ratio of phosphorylated to total protein.
-
-
Receptor Occupancy Assay:
-
Perform a competitive binding assay on membrane preparations from spinal cord or DRG tissue.
-
Incubate membrane fractions with a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin) in the presence of increasing concentrations of unlabeled this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound for GalR2.
-
Data Presentation
Quantitative data should be summarized in the following tables for clear interpretation and comparison between treatment groups.
Table 1: Efficacy of this compound on Mechanical Allodynia in CCI Rats
| Treatment Group | Dose (mg/kg) | N | Baseline 50% PWT (g) | Post-dose 50% PWT (g) at 1h | % MPE* at 1h |
|---|---|---|---|---|---|
| Vehicle | - | 10 | 1.5 ± 0.2 | 1.8 ± 0.3 | 5% |
| This compound | 1 | 10 | 1.6 ± 0.3 | 4.5 ± 0.8 | 35% |
| This compound | 3 | 10 | 1.4 ± 0.2 | 8.9 ± 1.2 | 70% |
| This compound | 10 | 10 | 1.5 ± 0.2 | 13.5 ± 1.5 | 95% |
| Positive Control (Gabapentin) | 30 | 10 | 1.7 ± 0.3 | 10.2 ± 1.1 | 80% |
*Maximum Possible Effect (%) calculated relative to pre-injury thresholds.
Table 2: Efficacy of this compound on Thermal Hyperalgesia in CCI Rats
| Treatment Group | Dose (mg/kg) | N | Baseline PWL (s) | Post-dose PWL (s) at 1h | % MPE* at 1h |
|---|---|---|---|---|---|
| Vehicle | - | 10 | 4.2 ± 0.5 | 4.5 ± 0.6 | 4% |
| This compound | 1 | 10 | 4.1 ± 0.4 | 6.8 ± 0.7 | 30% |
| This compound | 3 | 10 | 4.3 ± 0.5 | 9.5 ± 0.9 | 65% |
| This compound | 10 | 10 | 4.0 ± 0.4 | 11.8 ± 1.0 | 90% |
| Positive Control (Gabapentin) | 30 | 10 | 4.4 ± 0.6 | 10.5 ± 0.8 | 75% |
*Maximum Possible Effect (%) calculated relative to pre-injury thresholds.
Table 3: Biodistribution of this compound (10 mg/kg, i.v.) at 1 Hour Post-Dose
| Tissue | N | Tissue Concentration (ng/g) | % Injected Dose / g |
|---|---|---|---|
| Plasma | 5 | 1500 ± 250 (ng/mL) | - |
| Spinal Cord | 5 | 85 ± 15 | 0.05 ± 0.01 |
| DRG | 5 | 120 ± 22 | 0.08 ± 0.02 |
| Brain | 5 | 15 ± 5 | 0.01 ± 0.00 |
| Liver | 5 | 4500 ± 600 | 2.50 ± 0.40 |
| Kidneys | 5 | 9800 ± 1200 | 5.10 ± 0.80 |
Table 4: Downstream Signaling in Lumbar Spinal Cord 1 Hour Post-Dose
| Treatment Group | Dose (mg/kg) | N | pERK / Total ERK Ratio | pCREB / Total CREB Ratio |
|---|---|---|---|---|
| Sham + Vehicle | - | 5 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| CCI + Vehicle | - | 5 | 2.5 ± 0.4 | 2.8 ± 0.5 |
| CCI + this compound | 10 | 5 | 1.2 ± 0.2 | 1.3 ± 0.3 |
Visualization of Signaling Pathways
Galanin Receptor 2 is a G-protein coupled receptor (GPCR) that can signal through multiple pathways.[17] In the context of pain modulation, its coupling to Gq and subsequent activation of the Phospholipase C (PLC) pathway, or to Gi to inhibit adenylyl cyclase, are of primary interest.[17][18]
Caption: Putative intracellular signaling pathways of GalR2.
References
- 1. Investigating the potential of GalR2 as a drug target for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Peripheral Galanin Receptor 2 as a Target for the Modulation of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic Properties of a Peripherally Acting and GalR2 Receptor–Preferring Galanin Analog in Inflammatory, Neuropathic, and Acute Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The activation of galanin receptor 2 plays an antinociceptive effect in nucleus accumbens of rats with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 11. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 12. Voluntary and evoked behavioral correlates in neuropathic pain states under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pk/bio-distribution | MuriGenics [murigenics.com]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel dimeric dual-modality FAP-targeted agents with favorable tumor retention for image-guided surgery: a preclinical study | springermedizin.de [springermedizin.de]
- 17. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 18. Molecular characterization and expression of cloned human galanin receptors GALR2 and GALR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Galanin Receptor 2 (GalR2) in Models of Alzheimer's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the role of Galanin Receptor 2 (GalR2) in preclinical models of Alzheimer's disease (AD). It includes summaries of quantitative data, detailed experimental methodologies for key assays, and visualizations of signaling pathways and experimental workflows.
Introduction to GalR2 in Alzheimer's Disease
Galanin is a neuropeptide that is overexpressed in the brain of individuals with Alzheimer's disease, particularly in regions with neuronal degeneration.[1][2] Galanin exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3.[1] Emerging evidence suggests that GalR2 plays a significant neuroprotective role, making it a promising therapeutic target for AD.[1][3][4][5] Activation of GalR2 has been shown to protect hippocampal neurons from damage and is involved in modulating signaling pathways crucial for cell survival.[2][3][4]
Key GalR2 Ligands in Preclinical Research
Several specific ligands have been developed to study the function of GalR2:
-
GalR2 Agonists:
-
GalR2 Antagonists:
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of GalR2 modulation in models relevant to Alzheimer's disease.
Table 1: Effects of GalR2 Activation on Neuronal Signaling
| Ligand (Agonist) | Model System | Outcome Measure | Result | Reference |
| Exogenous Galanin | Wild-type mouse hippocampal cultures | Akt phosphorylation | ↑ 435 ± 5% | [2][3][10] |
| Exogenous Galanin | Wild-type mouse hippocampal cultures | ERK phosphorylation | ↑ 278 ± 2% | [2][3][10] |
| M1145 | Rat inflammatory pain model (NAc) | Hind Paw Withdrawal Latency | Dose-dependent increase | [11][12] |
| M1145 | Rat inflammatory pain model (NAc) | Hind Paw Withdrawal Threshold | Dose-dependent increase | [11][12] |
Table 2: Effects of GalR2 Modulation on Cognitive Performance
| Ligand | Model System | Behavioral Task | Outcome | Reference |
| M1145 (intranasal) | Rat | Object-in-Place Task | Improved memory retrieval | [13] |
| M1145 + Y1R Agonist (intracerebroventricular) | Rat | Object-in-Place Task | Enhanced memory retention | [14] |
| M871 (intranasal, co-administered with agonists) | Rat | Object-in-Place Task | Blocked memory improvement | [13] |
Signaling Pathways and Experimental Workflows
GalR2 Signaling Pathway in Neuroprotection
Activation of GalR2 by galanin or a specific agonist like M1145 initiates a signaling cascade that promotes neuronal survival. This pathway primarily involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[3][4][5][15] These pathways are critical for inhibiting apoptosis and promoting cell survival.
Experimental Workflow for In Vivo Studies
A typical experimental workflow for evaluating the efficacy of a GalR2 modulator in an AD mouse model involves ligand administration, behavioral testing, and subsequent biochemical and histological analyses.
Detailed Experimental Protocols
Protocol 1: Administration of GalR2 Ligands
This protocol is a general guideline based on studies in rodents. The exact dosage and administration route should be optimized for the specific AD mouse model and research question.
Materials:
-
GalR2 Agonist (e.g., M1145) or Antagonist (e.g., M871)
-
Vehicle (e.g., sterile saline, artificial cerebrospinal fluid)
-
Administration equipment (e.g., intranasal delivery device, stereotaxic apparatus for intracerebroventricular injection)
Procedure (Intranasal Administration Example):
-
Prepare the ligand solution in the appropriate vehicle at the desired concentration. A study in rats used a dose of 132 µg for M1145.[16]
-
Lightly anesthetize the animal (e.g., with isoflurane) to prevent movement and ensure accurate delivery.
-
Gently hold the animal in a supine position.
-
Using a micropipette, deliver a small volume (e.g., 5-10 µL per nostril) of the ligand solution into the nasal cavity.
-
Allow the animal to recover from anesthesia.
-
Repeat the administration according to the planned treatment schedule (e.g., daily for a specified number of weeks).
Protocol 2: Morris Water Maze for Spatial Memory Assessment
This protocol is adapted from procedures used for 5XFAD mice.[17][18][19]
Materials:
-
Circular water tank (110-150 cm in diameter)
-
Escape platform (10 cm in diameter)
-
Opaque, non-toxic substance to make the water cloudy (e.g., non-toxic white paint)
-
Video tracking system and software
Procedure:
-
Habituation: For 1-2 days, allow the mice to swim freely in the pool without the platform for 60 seconds to acclimate them to the environment.
-
Cued Training (Visible Platform): For 1-2 days, train the mice to find a visible platform. This ensures that any observed deficits are related to spatial memory and not to motor or visual impairments.
-
Acquisition Training (Hidden Platform):
-
Submerge the platform approximately 1 cm below the water surface in a fixed location (target quadrant).
-
For 5-7 consecutive days, conduct 4 trials per day for each mouse.
-
In each trial, release the mouse into the water from one of four starting positions, facing the wall of the tank.
-
Allow the mouse to search for the platform for a maximum of 60-90 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse fails to find the platform within the time limit, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant and the number of times the mouse crosses the former platform location.
-
Protocol 3: ELISA for Aβ42 Quantification in Mouse Brain Homogenates
This protocol is based on commercially available ELISA kits and published methodologies.[1][3][4][20][21]
Materials:
-
Mouse brain tissue
-
Homogenization buffer (e.g., 5 M guanidine-HCl/50 mM Tris, pH 8.0 with protease inhibitors)
-
Aβ42 ELISA kit (e.g., Invitrogen KMB3441 or similar)
-
Microplate reader
Procedure:
-
Brain Homogenization:
-
Weigh approximately 100 mg of frozen brain tissue.
-
Add 8 volumes of cold homogenization buffer.
-
Homogenize thoroughly on ice.
-
Incubate at room temperature for 3-4 hours with gentle mixing.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant.
-
-
ELISA Assay:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Typically, this involves:
-
Diluting the brain homogenate supernatant in the provided dilution buffer.
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating for the specified time.
-
Washing the plate.
-
Adding the detection antibody and incubating.
-
Washing the plate.
-
Adding the substrate and developing the color.
-
Stopping the reaction.
-
Reading the absorbance at the specified wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of Aβ42 in the samples based on the standard curve.
-
Protocol 4: Immunohistochemistry for Amyloid Plaques
This protocol provides a general procedure for staining amyloid plaques in mouse brain sections.[10][22][23][24][25]
Materials:
-
Paraffin-embedded or free-floating brain sections (30-40 µm thick)
-
Primary antibody against Aβ (e.g., 6E10 or 4G8)
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
Chromogen substrate (e.g., DAB)
-
Antigen retrieval solution (e.g., formic acid or citrate buffer)
-
Mounting medium
Procedure:
-
Antigen Retrieval:
-
Incubate sections in 95% formic acid for 5 minutes.
-
Rinse thoroughly in buffer (e.g., TBS).
-
-
Blocking:
-
Incubate sections in a blocking solution (e.g., 10% normal serum in TBS) for 1 hour to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-Aβ antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse the sections.
-
Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
-
Signal Amplification:
-
Rinse the sections.
-
Incubate with the ABC reagent for 1 hour.
-
-
Visualization:
-
Rinse the sections.
-
Incubate with the chromogen substrate until the desired color intensity is reached.
-
-
Mounting:
-
Dehydrate the sections through a series of ethanol and xylene washes.
-
Coverslip with mounting medium.
-
-
Imaging and Analysis:
-
Capture images using a microscope.
-
Quantify plaque load using image analysis software.
-
References
- 1. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Neuroprotective Role for Galanin in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel GalR2-specific peptide agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. M871 | Galanin Receptors | Tocris Bioscience [tocris.com]
- 10. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 13. Intranasal Delivery of Galanin 2 and Neuropeptide Y1 Agonists Enhanced Spatial Memory Performance and Neuronal Precursor Cells Proliferation in the Dorsal Hippocampus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Neuropeptide Y receptor 1 and galanin receptor 2 (NPY1R-GALR2) interactions in the dentate gyrus and their relevance for neurogenesis and cognition [frontiersin.org]
- 15. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. noldus.com [noldus.com]
- 20. Mouse Amyloid beta 42 ELISA Kit (KMB3441) - Invitrogen [thermofisher.cn]
- 21. eurogentec.com [eurogentec.com]
- 22. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Amyloid Plaque and Neurofibrillary Tangle Pathology in a Regulatable Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Galanin-B2 (GalR2) Agonist Dosage for Anticonvulsant Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galanin-B2 (GalR2) agonists for anticonvulsant effects.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting the this compound (GalR2) receptor for anticonvulsant therapy?
A1: The neuropeptide galanin has demonstrated potent anticonvulsant effects in various preclinical models.[1][2] These effects are mediated through its receptors, primarily GalR1 and GalR2.[1][2][3] GalR2 is highly expressed in brain regions susceptible to seizures, such as the hippocampus.[1][2] Activation of GalR2 has been shown to reduce neuronal hyperexcitability and protect against seizure-induced neuronal damage, making it a promising therapeutic target for epilepsy.[4][5]
Q2: Which type of GalR2 ligand should I use: a direct agonist or a positive allosteric modulator (PAM)?
A2: Both direct agonists and PAMs have shown anticonvulsant efficacy in preclinical studies.
-
Direct Agonists: Compounds like Galnon, Galmic, and various peptide analogs directly bind to and activate GalR2.[2][6][7] They can be potent but may also interact with other galanin receptor subtypes, potentially leading to off-target effects.[8][9]
-
Positive Allosteric Modulators (PAMs): Compounds like CYM2503 do not activate the receptor directly but enhance the effect of the endogenous ligand, galanin.[1][2][10] This can offer a more nuanced and potentially safer pharmacological profile by working in concert with the body's natural galanin release during seizure activity.[2]
The choice depends on the specific experimental goals. For initial proof-of-concept studies, a potent agonist might be suitable. For more refined therapeutic development, a PAM could offer a more sophisticated mechanism of action.
Q3: What are the common challenges in determining the optimal dosage for a GalR2 agonist?
A3: Researchers may encounter several challenges:
-
Blood-Brain Barrier Penetration: Many peptide-based galanin analogs have poor bioavailability and difficulty crossing the blood-brain barrier.[8] Systemically active non-peptide agonists or modified peptides have been developed to overcome this.[2][7][8]
-
Dose-Response Relationship: The anticonvulsant effect of GalR2 agonists can be dose-dependent.[8][11] It is crucial to perform a thorough dose-response study to identify the therapeutic window.
-
Off-Target Effects: At higher doses, some galanin agonists may interact with other receptors, leading to side effects.[8] For instance, activation of GalR1 has been associated with hyperglycemia.[11]
-
Pharmacokinetics: The half-life and metabolism of the compound will influence the dosing regimen.[8][11]
Troubleshooting Guides
Problem 1: The GalR2 agonist is not showing any anticonvulsant effect.
| Possible Cause | Troubleshooting Step |
| Poor blood-brain barrier (BBB) penetration | 1. Verify the reported BBB permeability of the chosen agonist.[8] 2. Consider using a systemically active, non-peptide agonist or a lipidated peptide analog designed for improved CNS penetration.[2][8] 3. If using a peptide, consider direct intracerebroventricular (ICV) or intra-amygdala (IA) administration to bypass the BBB.[12] |
| Inadequate Dosage | 1. Conduct a dose-escalation study to determine the effective dose range.[8][11] 2. Review literature for effective doses of similar compounds in the same animal model.[2][6][7] |
| Suboptimal Route of Administration | 1. For systemic effects, intraperitoneal (i.p.) or intravenous (i.v.) injections are common.[8][11] 2. Ensure the administration protocol is consistent with the compound's properties. |
| Compound Instability | 1. Check the stability of the compound in the vehicle used for administration.[8] 2. Prepare fresh solutions for each experiment. |
Problem 2: The anticonvulsant effect is inconsistent across experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Seizure Induction | 1. Standardize the seizure induction protocol (e.g., consistent dose of chemoconvulsant, same parameters for electrical stimulation).[12] 2. Ensure consistent handling and environmental conditions for the animals. |
| Timing of Drug Administration | 1. Administer the GalR2 agonist at a consistent time point relative to seizure induction based on its pharmacokinetic profile (time to peak effect).[11] |
| Animal Strain and Sex Differences | 1. Be aware that different rodent strains may have varying sensitivities to both the agonist and the seizure induction method. 2. Consider potential sex-based differences in response. |
Quantitative Data Summary
Table 1: Systemically Administered GalR2-Preferring Agonists and PAMs
| Compound | Type | Animal Model | Seizure Model | Route | Effective Dose | Key Findings |
| CYM2503 | PAM | Mouse | Li-Pilocarpine | i.p. | 60 mg/kg | Increased latency to first seizure and decreased total seizure time.[2][13] |
| CYM2503 | PAM | Rat | Li-Pilocarpine | i.p. | Not specified | Increased latency to first seizure and dramatically decreased mortality.[2][13] |
| [N-Me, des-Sar]Gal-B2 | Agonist | Mouse | 6 Hz (32 mA) | i.p. | ED50: 0.77 mg/kg | Potent anticonvulsant activity with 18-fold preference for GalR2.[8] |
| NAX 810-2 | Agonist | Mouse | 6 Hz (32 mA) | i.v. | ED50: 0.7 mg/kg | Dose-dependently blocked seizures with a time-to-peak effect of 0.5 hours.[11] |
| Galnon | Agonist | Mouse | PTZ | i.p. | 2 mg/kg | Lowered maximal seizure score and increased seizure latency.[6][7] |
| Galmic | Agonist | Rat | Status Epilepticus | i.p. | 2 mg/kg | Significantly attenuated self-sustaining seizures.[14] |
Table 2: Centrally Administered GalR2 Agonists
| Compound | Type | Animal Model | Seizure Model | Route | Effective Dose | Key Findings |
| Galanin (2-11) | Agonist | Rat | Perforant Path Stimulation | Intra-DR | 2.5 nmol | Attenuated seizure severity.[15] |
| 2-Ala-galanin | Agonist | Rat | Status Epilepticus | Perihilar | 5 nmol | Prevented but did not stop established status epilepticus.[16] |
Experimental Protocols
Protocol 1: Evaluation of a Systemic GalR2 Agonist in the Mouse 6 Hz Seizure Model
This protocol is adapted from studies evaluating systemically active galanin analogs.[8][11][12]
-
Animals: Male CF-1 mice are commonly used.[8]
-
Drug Preparation: Dissolve the GalR2 agonist in a suitable vehicle (e.g., saline, 50% DMSO in saline).[6]
-
Administration: Administer the compound via intraperitoneal (i.p.) or intravenous (i.v.) injection at various doses (e.g., 0.375-1.5 mg/kg for i.v. NAX 810-2).[11] Include a vehicle control group.
-
Pre-treatment Time: Allow for a pre-treatment period based on the compound's pharmacokinetics (e.g., 15-60 minutes).[6][8]
-
Seizure Induction:
-
Observation: Immediately after stimulation, observe the mice for the presence or absence of a characteristic limbic seizure (e.g., jaw chomping, forelimb clonus, Straub tail).[8] An animal not displaying these behaviors is considered protected.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50).[8]
Protocol 2: Evaluation of a GalR2 Agonist in the Rat Lithium-Pilocarpine Model of Status Epilepticus
This protocol is based on the characterization of the GalR2 PAM, CYM2503.[2]
-
Animals: Adult male rats (e.g., Sprague-Dawley).
-
Lithium Pre-treatment: Administer lithium chloride (LiCl) (e.g., 3 mEq/kg, i.p.) 16-20 hours before pilocarpine injection.
-
Scopolamine Administration: 30 minutes before pilocarpine, administer methylscopolamine (1 mg/kg, s.c.) to reduce peripheral cholinergic effects.
-
Test Compound Administration: Administer the GalR2 agonist or vehicle (e.g., i.p.) at the desired pre-treatment time before pilocarpine.
-
Pilocarpine Administration: Induce seizures with pilocarpine hydrochloride (e.g., 150 mg/kg, s.c.).
-
Behavioral and Electrographic Monitoring:
-
Continuously monitor animals for behavioral seizures and record latencies to the first seizure and the onset of status epilepticus.
-
If using EEG, record electrographic seizures and quantify seizure duration and frequency.
-
-
Data Analysis: Compare the latency to seizures, seizure severity, and mortality rates between the drug-treated and vehicle-treated groups.
Visualizations
Caption: GalR2 receptor signaling pathways involved in anticonvulsant effects.
Caption: Experimental workflow for the 6 Hz seizure model.
References
- 1. Galanin Receptors Modulate Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GalR2-positive allosteric modulator exhibits anticonvulsant effects in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galanin and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticonvulsant activity of a nonpeptide galanin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] GalR2-positive allosteric modulator exhibits anticonvulsant effects in animal models | Semantic Scholar [semanticscholar.org]
- 11. Preclinical evaluation of intravenous NAX 810-2, a novel GalR2-preferring analog, for anticonvulsant efficacy and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Galanin analogs prevent mortality from seizure-induced respiratory arrest in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GalR2-positive allosteric modulator exhibits anticonvulsant effects in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. In vivo interaction between serotonin and galanin type 1 and type 2 receptors in dorsal raphe: implication for limbic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Galanin Modulation of Seizures and Seizure Modulation of Hippocampal Galanin in Animal Models of Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lipidated Galanin-B2 Peptides
Welcome to the technical support center for lipidated Galanin-B2 peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a primary focus on preventing peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: My lipidated this compound peptide will not dissolve. What should I do?
A1: Difficulty in dissolving lipidated peptides is a common issue due to their amphipathic nature, possessing both hydrophobic lipid chains and a hydrophilic peptide backbone.[1][2][3] Incomplete solubilization can lead to inaccurate concentration measurements and experimental variability.[2] Here is a systematic approach to troubleshoot solubility issues:
-
Initial Solvent Selection: The amino acid composition and the nature of the lipid modification are key determinants of solubility.[2] For a lipidated peptide, which is inherently hydrophobic, starting with a small amount of an organic solvent is recommended.[1][2]
-
pH Adjustment: The overall charge of the peptide at a given pH significantly influences its solubility.[2] Determining the peptide's isoelectric point (pI) is crucial. At the pI, the net charge is zero, and solubility is minimal. Adjusting the pH of the aqueous buffer to be at least 2 units away from the pI can improve solubility.
-
Mechanical Assistance: Techniques like sonication and gentle warming can help overcome the initial energy barrier for dissolution.[1][3]
For a step-by-step guide, refer to the detailed protocol on "General Solubilization of Lipidated Peptides."
Q2: I observe precipitation or cloudiness in my peptide solution over time. What is causing this and how can I prevent it?
A2: The observation of precipitation or cloudiness after initial dissolution is a strong indicator of peptide aggregation.[4][5] Aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, complexes.[5] For lipidated peptides, hydrophobic interactions between the lipid chains are a primary driver of this phenomenon.
To prevent aggregation, consider the following strategies:
-
Inclusion of Excipients: Excipients are additives that can stabilize the peptide in solution.[6][7][8] These can work through various mechanisms, such as preventing intermolecular interactions or shielding hydrophobic regions.[6][8]
-
Optimization of Storage Conditions: Storing the peptide at appropriate temperatures and concentrations is critical. For long-term storage, it is often recommended to store the peptide as a lyophilized powder at -20°C or below.[2] If in solution, store in aliquots at -80°C to minimize freeze-thaw cycles.
-
Control of Peptide Concentration: High peptide concentrations can favor aggregation.[5] Whenever possible, work with the lowest concentration compatible with your experimental needs.
A summary of commonly used excipients is provided in the table below.
Q3: Which excipients are recommended for preventing the aggregation of lipidated peptides?
A3: The choice of excipient depends on the specific characteristics of your lipidated this compound peptide and the requirements of your experiment. Excipients can be broadly categorized to address different aspects of peptide stability.[7]
| Excipient Category | Examples | Typical Concentration | Mechanism of Action |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80, Pluronics | 0.01 - 0.1% | Reduce surface tension and prevent adsorption to surfaces. Can form micelles around hydrophobic lipid chains to prevent self-association.[6][9] |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | 1 - 10% (w/v) | Stabilize the native conformation of the peptide through preferential hydration.[6] |
| Amino Acids | Arginine, Glycine, Proline | 50 - 250 mM | Can suppress aggregation by interacting with hydrophobic patches or by increasing the salvation of the peptide.[7][9] |
| Buffers | Phosphate, Tris, Histidine | 10 - 50 mM | Maintain a stable pH to control the ionization state of the peptide, which is critical for solubility.[7] |
Note: The compatibility of each excipient with your specific assay should be validated. For instance, some detergents may interfere with cell-based assays.[2]
Troubleshooting Guides
Guide 1: Systematic Approach to Solubilizing a New Lipidated this compound Peptide
This guide provides a structured workflow for determining the optimal solubilization conditions for a novel lipidated peptide.
Caption: Workflow for systematic solubilization of lipidated peptides.
Guide 2: Investigating the Nature of Peptide Aggregation
Understanding the type of aggregation (e.g., reversible vs. irreversible, amorphous vs. fibrillar) is key to developing an effective prevention strategy.
Caption: Experimental workflow for characterizing peptide aggregation.
Experimental Protocols
Protocol 1: General Solubilization of Lipidated Peptides
This protocol provides a starting point for dissolving your lipidated this compound peptide. Always begin with a small test amount of your peptide before dissolving the entire stock.[1]
-
Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial. Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to ensure all the powder is at the bottom.[1]
-
Initial Dissolution in Organic Solvent: Based on the high hydrophobicity of lipidated peptides, start by adding a small volume of 100% Dimethyl sulfoxide (DMSO) to the vial.[1][2] Vortex gently.
-
Sonication (Optional): If the peptide does not fully dissolve, sonicate the solution in a water bath for 10-15 second intervals.[1][2] Avoid prolonged sonication to prevent heating and potential degradation.
-
Aqueous Dilution: Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution in a drop-wise manner while gently vortexing. This gradual dilution is crucial to prevent the peptide from crashing out of solution.
-
Final Concentration: Continue diluting until the desired final concentration is reached. Ensure the final concentration of the organic solvent is compatible with your downstream experiments (typically <1% for cell-based assays).[2]
-
Final Check: A properly solubilized peptide solution should be clear and free of visible particulates.[1] Centrifuge the solution to pellet any undissolved material before use.[2]
Protocol 2: Thioflavin T (ThT) Assay for Amyloid Fibril Detection
This assay is used to detect the formation of β-sheet-rich amyloid-like fibrils, a common form of peptide aggregation.[10]
-
Reagent Preparation:
-
Prepare a 25 µM ThT stock solution in a suitable buffer (e.g., 50 mM Glycine, pH 8.5). Filter the solution through a 0.22 µm filter.
-
Prepare your lipidated this compound peptide at the desired concentration in the appropriate buffer. Include positive and negative controls (e.g., a known amyloidogenic peptide and buffer alone).
-
-
Assay Procedure:
-
In a 96-well black plate, add 10 µL of your peptide sample (or control) to each well.
-
Add 190 µL of the 25 µM ThT solution to each well. .
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
For kinetic studies, incubate the plate at 37°C with intermittent shaking and take readings at regular time intervals.
-
-
Data Analysis: An increase in fluorescence intensity over time or compared to the negative control indicates the formation of amyloid-like fibrils.
Signaling Pathway Analogy for Aggregation Inhibition
The process of preventing peptide aggregation can be conceptually compared to inhibiting a biological signaling pathway. The goal is to block the pathway at an early stage to prevent the final "output" (aggregation).
Caption: Conceptual diagram of aggregation as a cascade and points of inhibition.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Peptide aggregation in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Galanin-B2 stability issues and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Galanin Receptor 2 (GALR2) stability and proper storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for recombinant GALR2 protein?
For long-term stability, recombinant GALR2 protein should be stored at -80°C[1]. It is advisable to aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the protein[2][3]. If repeated use from a single stock is necessary, the addition of a cryoprotectant like glycerol to a final concentration of 25-50% can prevent freezing at -20°C[3].
Q2: My GALR2 protein appears to be degrading. What can I do to improve its stability during experiments?
Protein degradation is a common issue. To enhance stability, consider the following:
-
Protease Inhibitors: Always add a protease inhibitor cocktail to your buffers during protein extraction and purification to prevent proteolytic cleavage[3][4].
-
Buffer Composition: Ensure your buffers are at an optimal pH (typically around 7.4-7.5 for membrane proteins) and ionic strength[4][5]. For solubilization of this G protein-coupled receptor (GPCR), detergents like lauryl maltose neopentylglycol (LMNG) have been shown to provide greater stability than dodecyl maltoside (DDM)[6].
-
Fusion Partners: For expression and purification, using a fusion partner such as the thermostabilized apocytochrome b562RIL has been shown to improve GALR2 stability[4].
Q3: What is the stability of galanin and its analogs in solution and how should they be stored?
Natural galanin has a very short half-life in biological fluids, estimated to be around 5 minutes in vivo. In contrast, chemically modified analogs have been developed for enhanced stability. For example, Gal-B2 has a serum half-life of approximately 9.4 hours in rat serum[7]. Another stabilized agonist, M89b, showed that after more than 23 hours in rat serum, 60% of the full-length peptide remained[8].
For storage, peptide ligands should be dissolved in a suitable buffer, aliquoted, and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Ligand Binding Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High Background Noise | 1. Non-specific binding of the ligand to the plate, filter, or other proteins.[5][9] 2. Inadequate blocking.[5][9] 3. Ligand properties (highly lipophilic or charged).[9] | 1. Optimize blocking conditions by testing different blocking agents (e.g., BSA, non-fat dry milk) and incubation times.[5] 2. Pre-soak filters in a blocking buffer if using a filtration assay.[9] 3. Add a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer.[9] 4. Optimize the pH and ionic strength of the assay buffer.[9] |
| Low or No Signal | 1. Poor quality or low concentration of reagents (receptor or ligand).[5] 2. Suboptimal assay conditions (e.g., incubation time, temperature).[5] 3. Degraded receptor or ligand. | 1. Verify the integrity and concentration of your receptor preparation and ligand stocks. 2. Optimize incubation times and temperature to ensure equilibrium is reached.[5] 3. For GPCRs, consider adding GTP or GTPγS to uncouple the receptor from G-proteins, which can sometimes affect ligand binding kinetics.[10] |
| Poor Reproducibility | 1. Inconsistent sample preparation.[5] 2. Pipetting errors. 3. Batch-to-batch variability in reagents.[5] | 1. Ensure meticulous and consistent sample handling and preparation. 2. Prepare and aliquot reagents in large batches to minimize variability.[5] 3. Maintain detailed records of all assay procedures and reagent batches.[5] |
Guide 2: Functional Assays (e.g., Calcium Mobilization, Reporter Gene Assays)
| Problem | Potential Cause | Troubleshooting Steps |
| Weak or No Signal | 1. Low receptor expression or cell surface presentation. 2. Inactive receptor or ligand. 3. Suboptimal assay conditions. | 1. Confirm receptor expression via Western blot or another method. 2. Use a positive control ligand known to activate GALR2. 3. Optimize cell density, ligand concentration, and incubation times. 4. For luciferase assays, ensure reagents are functional and consider using a stronger promoter.[11] |
| High Background Signal | 1. Constitutive receptor activity. 2. Assay artifacts (e.g., autofluorescence of compounds). 3. Contamination in cell culture. | 1. Measure basal signal in the absence of ligand. 2. For fluorescence-based assays, check for compound autofluorescence. 3. Ensure aseptic techniques and test for mycoplasma contamination. |
Quantitative Data Summary
Table 1: Stability of Galanin and its Analogs in Serum
| Peptide | Matrix | Half-life (t½) | Reference |
| Natural Galanin | In vivo (plasma) | ~4-5 minutes | [8] |
| GAL-(1-15) | 5% Rat Serum | < 30 minutes (80% degraded) | [8] |
| Gal-B2 | 25% Rat Serum | 9.4 hours | [7] |
| [N-Me, des-Sar]Gal-B2 | 25% Rat Serum | >10 hours | [7] |
| M89b | 5% Rat Serum | >23 hours (~40% degraded) | [8] |
Table 2: General Storage Conditions for Proteins
| Storage Condition | Typical Shelf Life | Requires Antimicrobial Agent | Freeze-Thaw Cycles |
| Solution at 4°C | Days to weeks | Yes | Not applicable |
| Solution in 25-50% glycerol at -20°C | Up to 1 year | Usually | Avoided |
| Frozen at -80°C or in liquid nitrogen | Years | No | Avoid (use single-use aliquots)[3] |
| Lyophilized | Years | No | Not applicable |
This table is adapted from general protein storage guidelines and should be optimized for GALR2.[3]
Experimental Protocols
Protocol 1: Assessment of Peptide Stability in Serum
This protocol is a generalized procedure for determining the in vitro half-life of galanin analogs.
-
Preparation:
-
Thaw rat serum and incubate at 37°C for 10 minutes.
-
Prepare a stock solution of the test peptide in an appropriate solvent (e.g., sterile water or DMSO).
-
-
Incubation:
-
Add the peptide to the pre-warmed serum (e.g., 25% rat serum in 0.1M Tris-HCl, pH 7.5) to a final peptide concentration of 20 µM[7].
-
Incubate the mixture at 37°C.
-
-
Time Points and Quenching:
-
At various time intervals (e.g., 0, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic degradation by adding a quenching solution (e.g., 15% trichloroacetic acid in 40% isopropanol)[7].
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet precipitated proteins.
-
Collect the supernatant containing the peptide.
-
-
Analysis:
-
Analyze the amount of intact peptide in the supernatant using reverse-phase HPLC or LC-MS.
-
Calculate the percentage of intact peptide remaining at each time point relative to time zero.
-
-
Data Analysis:
-
Plot the percentage of intact peptide against time and fit the data to a one-phase exponential decay model to calculate the half-life (t½)[1].
-
Protocol 2: Radioligand Binding Assay for GALR2
This is a general protocol for a competitive radioligand binding assay using cell membranes expressing GALR2.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing GALR2 in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)[12].
-
Centrifuge the homogenate to pellet the membranes (e.g., 20,000 x g for 10 minutes at 4°C)[12].
-
Wash the membrane pellet with fresh buffer and resuspend in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[12].
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (96-well plate):
-
To each well, add the membrane preparation (e.g., 50-120 µg protein for tissue), a fixed concentration of radioligand (e.g., [125I]galanin), and varying concentrations of the unlabeled competitor compound[12].
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled galanin).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation[12].
-
-
Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% PEI)[12].
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and measure the radioactivity trapped on them using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data using non-linear regression to determine the IC50.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
Caption: GALR2 Signaling Pathways.
Caption: Workflow for Peptide Stability Assay.
Caption: Troubleshooting Decision Tree.
References
- 1. Serum stability of peptides [bio-protocol.org]
- 2. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. swordbio.com [swordbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intranasal Delivery of a Methyllanthionine-Stabilized Galanin Receptor-2-Selective Agonist Reduces Acute Food Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. goldbio.com [goldbio.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Troubleshooting off-target effects of Galanin-B2 on GalR3
Topic: Troubleshooting Off-Target Effects of Galanin-B2 on GalR3
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of the GalR1-preferring agonist, this compound (also known as NAX 5055), on the Galanin Receptor 3 (GalR3). While this compound is a valuable tool for studying GalR1-mediated signaling, its full pharmacological profile, particularly concerning GalR3, is not yet completely characterized. This guide offers a structured approach to identifying and understanding potential off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (NAX 5055) is a systemically-active, synthetic analog of the neuropeptide galanin.[1] It is designed as a GalR1-preferring agonist, with a binding affinity of approximately 3.5 nM for GalR1 and 51.5 nM for GalR2, indicating a roughly 15-fold preference for GalR1.[2] Its primary use in research is to investigate the physiological roles of GalR1.[3]
Q2: What is GalR3 and how does it signal?
A2: GalR3 is one of the three G protein-coupled receptors (GPCRs) for the neuropeptide galanin.[4] Like GalR1, GalR3 primarily couples to the inhibitory Gαi/o pathway.[5] Activation of GalR3 leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[5]
Q3: Is there any published data on the binding affinity or functional activity of this compound at GalR3?
A3: Currently, there is a lack of specific published data detailing the binding affinity (Ki) or functional activity (EC50/IC50) of this compound at the GalR3 receptor. Researchers have noted that the potential for this compound and its analogs to interact with GalR3 cannot be ruled out and requires further investigation.[2][3]
Q4: My experimental results with this compound are not what I expected based on GalR1 activation alone. Could this be an off-target effect on GalR3?
A4: It is a possibility that warrants investigation. If your experimental system expresses GalR3, an unexpected phenotype could be due to an off-target interaction. This guide provides a systematic approach to determine if this compound is acting on GalR3 in your model system.
Q5: What are the initial steps to troubleshoot a suspected off-target effect?
A5: The first step is to confirm the expression of GalR3 in your cells or tissue of interest. Then, you can proceed with direct binding and functional assays to characterize the interaction between this compound and GalR3. The troubleshooting guide below provides a detailed workflow.
Ligand Affinity Summary
The following table summarizes the known binding affinities of endogenous galanin and the synthetic analog this compound for the three galanin receptor subtypes.
| Ligand | GalR1 Affinity (Ki/IC50) | GalR2 Affinity (Ki/IC50) | GalR3 Affinity (Ki/IC50) | References |
| Human Galanin | High Affinity | ~0.3 nM (KD) | ~75 nM | [4] |
| This compound (NAX 5055) | ~3.5 nM | ~51.5 nM | Data Not Available | [2] |
Visualizing Key Pathways and Workflows
Caption: GalR3 Gαi/o signaling pathway.
Caption: Troubleshooting workflow for suspected off-target effects.
Caption: Experimental workflow for a competition binding assay.
Troubleshooting Guide
Issue: Unexpected Cellular Response to this compound, Potentially Mediated by GalR3
This guide provides a step-by-step approach to determine if this compound exerts off-target effects through GalR3.
| Step | Action | Rationale | Expected Outcome / Next Steps |
| 1 | Confirm GalR3 Expression | An off-target effect on GalR3 is only possible if the receptor is present in your experimental system. | If GalR3 mRNA or protein is detected: Proceed to Step 2.If GalR3 is not detected: The unexpected effect is unlikely to be mediated by GalR3. Consider other potential off-targets or experimental variables. |
| 2 | Perform a Competition Binding Assay | To determine if this compound can physically bind to the GalR3 receptor. | If this compound displaces the radiolabeled galanin: This indicates direct binding. Proceed to Step 3 to determine if this binding has a functional consequence.If this compound does not displace the radiolabeled galanin: Binding is not detectable under these conditions, suggesting a non-receptor-mediated effect or no interaction. |
| 3 | Conduct a cAMP Functional Assay | To assess whether the binding of this compound to GalR3 results in a change in the downstream signaling pathway (inhibition of cAMP production). | If this compound inhibits forskolin-stimulated cAMP levels: It is acting as a GalR3 agonist.If this compound has no effect on its own but blocks the effect of endogenous galanin: It is acting as a GalR3 antagonist.If this compound has no effect on cAMP levels: The binding may be non-functional, or the assay may not be sensitive enough. |
| 4 | Troubleshoot Experimental System | Poor cell surface expression of GalR3 in recombinant systems is a known issue and can lead to false-negative results. | If binding or functional effects are not observed: Perform a cell surface expression assay to ensure GalR3 is correctly localized to the plasma membrane. If expression is low, consider using a modified GalR3 construct known to improve surface trafficking.[1] |
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GalR3
This protocol is designed to determine the binding affinity (Ki) of this compound for GalR3 by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]-galanin).
Materials:
-
Cell membranes from HEK293 cells (or other suitable cell line) stably expressing human GalR3.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-Galanin (porcine or human).
-
Unlabeled Ligands: Galanin (human), this compound.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Vacuum manifold.
-
Scintillation counter.
Procedure:
-
Prepare Ligand Dilutions:
-
Prepare a series of dilutions of unlabeled this compound in Binding Buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
-
Prepare a stock of unlabeled galanin for determining non-specific binding (1 µM final concentration).
-
Prepare the [¹²⁵I]-Galanin at a concentration equal to its KD for GalR3 (if known) or a low nanomolar concentration (e.g., 0.1-0.5 nM).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer (for total binding) OR 50 µL of 1 µM unlabeled galanin (for non-specific binding) OR 50 µL of the this compound dilution series.
-
50 µL of [¹²⁵I]-Galanin.
-
100 µL of cell membrane suspension (typically 10-20 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
-
Filtration:
-
Pre-wet the filter plate with wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Transfer the contents of the assay plate to the filter plate and apply a vacuum to separate the bound from free radioligand.
-
Wash the filters rapidly 3-4 times with 200 µL of ice-cold wash buffer.
-
-
Counting:
-
Allow the filters to dry completely.
-
Punch out the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use a non-linear regression analysis (one-site fit) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant for GalR3.
-
Protocol 2: GalR3 cAMP Functional Assay
This protocol measures the ability of this compound to act as an agonist or antagonist at GalR3 by quantifying its effect on intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing human GalR3.
-
Assay Medium: Serum-free DMEM or HBSS with 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator).
-
Galanin (human) and this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based biosensor).
Procedure:
-
Cell Plating:
-
Seed the GalR3-expressing cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Agonist Mode:
-
Wash the cells once with Assay Medium.
-
Add increasing concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M) to the cells.
-
Add a fixed concentration of forskolin (typically 1-10 µM, determined empirically to stimulate cAMP production to ~80% of its maximum).
-
Incubate for 15-30 minutes at 37°C.
-
-
Antagonist Mode:
-
Wash the cells once with Assay Medium.
-
Pre-incubate the cells with increasing concentrations of this compound for 15-20 minutes.
-
Add a fixed concentration of galanin (EC80 concentration) along with a fixed concentration of forskolin.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells (if required by the kit) and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
-
Data Analysis:
-
Agonist Mode: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of this compound to determine the IC50 (often referred to as EC50 in this context of inhibition).
-
Antagonist Mode: Plot the cAMP levels against the log concentration of this compound to determine the IC50 for its antagonistic activity.
-
Protocol 3: Cell Surface Expression ELISA
This protocol is to verify the cell surface expression of an N-terminally epitope-tagged (e.g., HA or FLAG) GalR3 in your cell line.
Materials:
-
Cells expressing N-terminally tagged GalR3.
-
24-well plates coated with Poly-D-Lysine.
-
Primary antibody: Anti-FLAG or Anti-HA antibody conjugated to Horseradish Peroxidase (HRP).
-
Blocking buffer: PBS with 1% BSA.
-
Wash buffer: PBS.
-
TMB substrate.
-
Stop solution: 1 M H₂SO₄.
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Plating:
-
Seed ~0.2 x 10⁶ cells per well in a Poly-D-Lysine coated 24-well plate and incubate for 24 hours.
-
-
Fixation (Optional, for total expression):
-
For measuring surface expression, do not fix or permeabilize the cells. For total protein, fix with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
-
Blocking:
-
Gently wash the cells twice with ice-cold PBS.
-
Add 500 µL of blocking buffer to each well and incubate for 1 hour at 4°C.
-
-
Primary Antibody Incubation:
-
Remove the blocking buffer.
-
Add the HRP-conjugated primary antibody diluted in blocking buffer.
-
Incubate for 2 hours at 4°C.
-
-
Washing:
-
Remove the antibody solution and wash the cells four times with 500 µL of ice-cold PBS.
-
-
Detection:
-
Add 300 µL of TMB substrate to each well and incubate at room temperature in the dark until a blue color develops (5-15 minutes).
-
Stop the reaction by adding 300 µL of 1 M H₂SO₄. The color will change to yellow.
-
-
Measurement:
-
Transfer 200 µL from each well to a clear 96-well plate.
-
Read the absorbance at 450 nm. The signal intensity is proportional to the amount of surface-expressed receptor.
-
References
- 1. Developing novel antiepileptic drugs: characterization of NAX 5055, a systemically-active galanin analog, in epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. REGULATION OF GLUCOSE AND INSULIN RELEASE FOLLOWING ACUTE AND REPEATED TREATMENT WITH THE SYNTHETIC GALANIN ANALOG NAX-5055 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characterization and expression of cloned human galanin receptors GALR2 and GALR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Galanin-B2 Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Galanin-B2 in cell culture media.
Troubleshooting Guides
Problem: Rapid Loss of this compound Bioactivity in Cell Culture
The most common reason for the loss of this compound's biological activity in experimental settings is its degradation by proteases present in the cell culture medium. These enzymes can be introduced through serum supplementation or secreted by the cells themselves.
Possible Cause 1: Enzymatic Degradation by Serum Proteases
Fetal Bovine Serum (FBS) and other animal sera are rich in proteases that can quickly break down peptides like this compound.
-
Solution 1.1: Reduce or Eliminate Serum: If your cell line can be maintained in low-serum or serum-free conditions, this is the most effective way to reduce protease activity.
-
Solution 1.2: Heat-Inactivate Serum: While a common practice, heat inactivation may not eliminate all protease activity.
Possible Cause 2: Enzymatic Degradation by Cell-Secreted Proteases
Many cell types secrete proteases into the culture medium. The type and concentration of these enzymes can vary significantly between cell lines. A zinc-metalloprotease has been identified as a key enzyme in the degradation of galanin.[1]
-
Solution 2.1: Use Protease Inhibitors: The addition of protease inhibitors to the cell culture medium is a highly effective strategy. Since a metalloprotease is primarily responsible for galanin degradation, broad-spectrum metalloprotease inhibitors are recommended.
Recommended Metalloprotease Inhibitors for Cell Culture:
| Inhibitor | Target | Typical Working Concentration | Notes |
| Phosphoramidon | Thermolysin and other metalloproteases | 1-10 µM | Has been shown to substantially prolong the half-life of galanin.[1] |
| Marimastat | Broad-spectrum MMP inhibitor | 1-10 µM | A potent, commercially available inhibitor. |
| Batimastat | Potent, broad-spectrum MMP inhibitor | 1-10 µM | Another widely used MMP inhibitor. |
| GM 6001 | Broad-spectrum MMP inhibitor | 1-10 µM | A cell-permeable inhibitor. |
| EDTA / o-Phenanthroline | Chelating agents | 1-5 mM | Inhibit metalloproteases by chelating the essential zinc ions.[1] Ensure compatibility with your cell line as high concentrations can be toxic. |
-
Solution 2.2: Optimize Cell Seeding Density: Higher cell densities can lead to increased concentrations of secreted proteases. Optimizing the seeding density for your experiment can help mitigate this.
Possible Cause 3: Instability of the this compound Peptide Itself
While this compound (also known as NAX 5055) is a modified analog with enhanced stability compared to native galanin, its half-life can still be a factor.[2]
-
Solution 3.1: Proper Storage and Handling: Store lyophilized this compound at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Solution 3.2: Use Freshly Prepared Solutions: For sensitive experiments, use freshly prepared dilutions of this compound in your cell culture medium.
Quantitative Data Summary: Stability of Galanin Analogs
The stability of galanin and its analogs can vary significantly based on their chemical modifications and the experimental environment.
| Peptide | Experimental System | Half-Life | Reference |
| Galanin (1-29) | Rat Cerebrospinal Fluid (37°C) | 120 minutes | [1] |
| Galanin (1-16) | Rat Cerebrospinal Fluid (37°C) | 60 minutes | [1] |
| This compound (NAX 5055) | Rat Serum (37°C) | 9.4 hours | [2] |
| [N-Me, des-Sar]Gal-B2 | Rat Serum (37°C) | >10 hours | [2] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the half-life of this compound in your specific cell culture conditions using LC-MS (Liquid Chromatography-Mass Spectrometry).
Materials:
-
This compound peptide
-
Your cell line of interest
-
Complete cell culture medium (with and without serum)
-
Protease inhibitors (optional)
-
6-well or 12-well cell culture plates
-
LC-MS system
Procedure:
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Preparation of Test Media: Prepare your cell culture medium under different conditions to be tested (e.g., with 10% FBS, 1% FBS, serum-free, with and without protease inhibitors).
-
Spiking this compound: Add this compound to each test medium to a final concentration of 1 µM.
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), collect a 100 µL aliquot of the cell culture supernatant from each well.
-
The 0-hour time point should be collected immediately after adding this compound.
-
Include a cell-free control (medium with this compound but no cells) to assess non-enzymatic degradation.
-
-
Sample Preparation:
-
To stop enzymatic activity and precipitate proteins, add an equal volume of cold acetonitrile containing 0.1% trifluoroacetic acid (TFA) to each sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared samples into the LC-MS system.
-
Use a suitable C18 column and a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) to separate the intact peptide from its degradation products.
-
Monitor the elution of the intact this compound peptide using its specific mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining peptide against time and determine the half-life (the time at which 50% of the peptide has been degraded).
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound experiment not showing the expected biological effect?
A1: The most likely reason is the degradation of the peptide in your cell culture medium, leading to a lower effective concentration. We recommend assessing the stability of this compound in your specific experimental setup using the protocol provided above. Consider adding a metalloprotease inhibitor to your culture medium.
Q2: What is the primary signaling pathway of the this compound receptor (GALR2)?
A2: The Galanin Receptor 2 (GALR2) is a G-protein coupled receptor that primarily signals through the Gq/11 and Gi/o pathways.[3][4][5] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn increases the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[3][4] This results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).[5] Coupling to Gi/o can lead to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.[3][4]
Q3: Can I use a standard protease inhibitor cocktail?
A3: While a general protease inhibitor cocktail may offer some protection, it might not be optimal. Since evidence points to a metalloprotease being the primary enzyme responsible for galanin degradation, a cocktail containing a specific metalloprotease inhibitor or a dedicated metalloprotease inhibitor is more likely to be effective.[1]
Q4: How does the stability of this compound compare to native galanin?
A4: this compound (NAX 5055) is a chemically modified analog of galanin designed for enhanced stability. In rat serum, this compound has a half-life of approximately 9.4 hours, which is a significant improvement over the very short half-life of unmodified galanin.[2]
Q5: Are there any visual tools to help me understand the experimental workflow and signaling pathways?
A5: Yes, please refer to the diagrams below for a visual representation of the experimental workflow for assessing this compound stability, the GALR2 signaling pathway, and a troubleshooting decision tree.
Visualizations
Caption: GALR2 Signaling Pathway.
Caption: this compound Stability Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Metabolism of galanin and galanin (1-16) in isolated cerebrospinal fluid and spinal cord membranes from rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
Choosing the correct vehicle for Galanin-B2 administration
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the correct preparation and administration of Galanin-B2 (also known as NAX-5055).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is a synthetic, 17-amino acid analog of the neuropeptide galanin.[1] It has been engineered for enhanced stability and improved penetration of the blood-brain barrier.[1] Key modifications include N-terminal sarcosine, a lipidated lysine residue (palmitoylation), and a C-terminal amidation. These changes result in a peptide with increased lipophilicity and a significant positive charge at physiological pH.
Amino Acid Sequence: {Sar}-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Lys-Lys-{Lys(Pal)}-Lys-NH2[2]
A summary of its physicochemical properties is presented below:
| Property | Description |
| Amino Acid Sequence | {Sar}-WTLNSAGYLLGPKK-{Lys(Pal)}-K-NH2 |
| Modifications | N-terminal Sarcosine, C-terminal amidation, Palmitoylation of a Lysine residue. |
| Net Charge at pH 7.4 | Highly Positive (due to multiple Lysine residues) |
| Solubility Profile | Expected to have low solubility in neutral aqueous solutions due to its lipophilic nature. Solubility is pH-dependent.[3] |
| Serum Stability | Significantly enhanced compared to native galanin, with a reported half-life of 9.4 hours in rat serum.[1] |
Q2: I am having trouble dissolving my lyophilized this compound. What is the recommended starting solvent?
A2: Due to its lipophilic nature from the palmitoyl group and its overall positive charge from the lysine residues, dissolving this compound requires a careful approach.
For a systematic approach, it is recommended to first try dissolving a small amount of the peptide. Given its highly basic nature, an acidic solution is the recommended starting point for aqueous-based vehicles.
-
Start with sterile, distilled water.
-
If solubility is poor, try a dilute acidic solution, such as 10% acetic acid in sterile water.[4] The acidic environment will help to protonate the basic residues, increasing solubility.
-
For highly concentrated stock solutions or if aqueous solutions fail, a small amount of an organic co-solvent may be necessary. High-purity Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization, followed by careful dilution with the desired aqueous buffer.[3]
Q3: Can I use phosphate-buffered saline (PBS) to dissolve this compound?
A3: It is generally not recommended to use buffers containing salts, such as PBS, for the initial reconstitution of peptides. Salts can sometimes hinder the solubility of peptides and may lead to precipitation. It is best to dissolve the peptide in sterile water or a dilute acid first to create a stock solution, which can then be further diluted into your experimental buffer.
Q4: My this compound solution appears cloudy. What does this mean and what should I do?
A4: A cloudy or hazy appearance, or the presence of visible particulates, indicates that the peptide is not fully dissolved or has aggregated. Incomplete solubilization can lead to inaccurate concentration calculations and inconsistent experimental results. If your solution is not clear, refer to the troubleshooting guide below. Sonication may help to break up aggregates and improve dissolution.
Q5: What is a suitable vehicle for intraperitoneal (i.p.) administration of this compound in animal models?
A5: While the exact vehicle used in all published studies is not always detailed, a common and effective approach for lipidated peptides is to use a co-solvent system. For intraperitoneal injections, a vehicle containing a small percentage of an organic solvent in a sterile aqueous solution is often employed. A typical vehicle could be:
-
5-10% DMSO in sterile saline (0.9% NaCl)
It is crucial to ensure that the final concentration of the organic solvent is well-tolerated by the animals and does not exceed recommended limits for the specific animal model and experimental protocol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lyophilized peptide will not dissolve in water. | This compound is a basic and lipidated peptide, leading to poor aqueous solubility at neutral pH. | 1. Add a small amount of 10-30% acetic acid to the solution dropwise until the peptide dissolves.[5]2. Alternatively, dissolve the peptide in a minimal amount of DMSO first, then slowly add the aqueous vehicle while vortexing. |
| Peptide precipitates after adding an aqueous buffer to the organic stock solution. | The rapid change in solvent polarity is causing the peptide to crash out of solution. This is common for hydrophobic peptides. | 1. Add the concentrated peptide-organic solvent solution dropwise into the vigorously stirred aqueous buffer.[6]2. Warm the solution gently (to no more than 40°C) and sonicate to aid dissolution.[7] |
| Solution becomes cloudy over time, especially when stored at 4°C. | The peptide is aggregating at lower temperatures. | 1. Prepare fresh solutions for each experiment.2. If storage is necessary, aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles. Thaw rapidly when needed. |
| Inconsistent results between experiments. | 1. Incomplete solubilization leading to inaccurate dosing.2. Degradation of the peptide in the stock solution. | 1. Ensure the peptide is fully dissolved (clear solution) before use.2. Aliquot stock solutions and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Use fresh aliquots for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cellular Assays
-
Initial Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
To prepare a 1 mM stock solution, first dissolve the peptide in a minimal volume of high-purity DMSO (e.g., 20-50 µL).
-
Gently vortex or sonicate until the peptide is fully dissolved.
-
-
Dilution to Working Concentration:
-
Slowly add your desired cell culture medium or buffer to the DMSO stock solution dropwise while gently vortexing.
-
Important: Ensure the final concentration of DMSO in your cellular assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Protocol 2: Preparation of this compound for In Vivo Intraperitoneal (i.p.) Injection
-
Vehicle Preparation:
-
Prepare a sterile vehicle solution. A common choice is 10% DMSO in 90% sterile saline (0.9% NaCl).
-
-
Peptide Solubilization:
-
Calculate the required amount of this compound for your desired final concentration (e.g., for a 1 mg/kg dose in a 25g mouse at an injection volume of 100 µL, you would need a 0.25 mg/mL solution).
-
Dissolve the lyophilized this compound directly in the required volume of the 10% DMSO/saline vehicle.
-
Vortex and sonicate briefly to ensure complete dissolution. The final solution should be clear.
-
-
Administration:
-
Administer the solution via intraperitoneal injection following approved animal handling protocols. For mice, a 25-27 gauge needle is appropriate, with a maximum injection volume of approximately 10 ml/kg.[8]
-
Visualizations
Caption: Decision workflow for selecting a this compound vehicle.
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Efficacy and tolerability of the galanin analog NAX 5055 in the multiple-hit rat model of symptomatic infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developing novel antiepileptic drugs: Characterization of NAX 5055, a systemically-active galanin analog, in epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Galanin Receptor 2 (GalR2) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Galanin-B2 (GalR2) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway for GalR2?
A1: The primary signaling pathway for Galanin Receptor 2 (GalR2) is through coupling to Gαq/11 G-proteins.[1][2][3] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[1][2][4]
Q2: My GalR2 activation experiment shows a decrease in cAMP levels. Is this expected?
A2: While the primary coupling of GalR2 is to Gαq/11, it has been shown to promiscuously couple to Gαi/o proteins in some cellular contexts.[5][6][7] This Gαi/o coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Therefore, observing a modest decrease in cAMP is not entirely unexpected, but it is not the receptor's primary signaling route.
Q3: I am not observing any calcium mobilization upon GalR2 activation. What are the possible reasons?
A3: Several factors could contribute to a lack of calcium mobilization. See the detailed troubleshooting guide below for a step-by-step approach to resolving this issue. Common reasons include low receptor expression, use of an inappropriate cell line, ligand degradation, or issues with the calcium assay itself.
Q4: Can GalR2 signal through pathways other than Gαq/11 and Gαi/o?
A4: Yes, studies have demonstrated that GalR2 can also couple to Gαo and Gα12/13 proteins.[2][6] Gαo coupling can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, while Gα12/13 coupling can activate RhoA.[2] GalR2 stimulation has also been linked to the activation of the AKT pathway, which is important for neuronal development and cell survival.[2]
Q5: Are there subtype-selective ligands available for GalR2?
A5: Yes, several subtype-selective agonists and antagonists for GalR2 have been developed. For example, M1145 and AR-M1896 are known GalR2-selective agonists.[8][9] Galanin (2-11) also shows a preference for GalR2 over GalR1.[8] M871 is a GalR2-selective antagonist.[10] Using subtype-selective ligands is crucial for dissecting the specific roles of GalR2.
Troubleshooting Guides
Issue 1: No or Low Signal in Calcium Mobilization Assay
This is a common issue when studying Gαq/11-coupled receptors like GalR2. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Low Receptor Expression | - Verify receptor expression via Western blot, qPCR, or flow cytometry. - Optimize transfection/transduction conditions. - Consider using a cell line with higher endogenous expression or a more robust expression system. |
| Cell Line Incompatibility | - Ensure the cell line (e.g., HEK293, CHO) expresses the necessary G-proteins (Gαq/11). - Some cell lines may have high endogenous phosphatase activity, rapidly degrading IP3. - Consider co-transfection with a promiscuous G-protein like Gα16 to amplify the calcium signal.[11] |
| Ligand Issues | - Confirm the identity and purity of the galanin peptide or agonist via mass spectrometry. - Peptides are prone to degradation; prepare fresh stock solutions and handle them properly. - Titrate the ligand across a wide concentration range to ensure an adequate dose is being used. |
| Assay Conditions | - Optimize cell density and loading conditions for the calcium-sensitive dye (e.g., Fluo-4 AM).[4][11] - Ensure the assay buffer is appropriate and does not interfere with the signal. - Check the settings on the fluorescence plate reader (e.g., FLIPR) for optimal excitation and emission wavelengths.[4] |
| Receptor Desensitization/Internalization | - Prolonged exposure to agonists can lead to receptor desensitization and internalization, diminishing the signal.[12][13][14] - Perform time-course experiments to determine the optimal stimulation time. - Pre-treatment with antagonists should be done for an appropriate duration. |
Issue 2: Unexpected Decrease in cAMP Levels
Observing Gαi/o-like activity can be confusing. This guide helps to interpret and confirm this finding.
| Potential Cause | Verification & Next Steps |
| Promiscuous G-protein Coupling | - To confirm Gαi/o coupling, pre-treat cells with pertussis toxin (PTX). PTX ADP-ribosylates and inactivates Gαi/o proteins, which should abolish the observed decrease in cAMP.[6] - This effect can be cell-type specific, depending on the repertoire of G-proteins available in your chosen cell line. |
| Receptor Heterodimerization | - GalR2 can form heterodimers with other receptors, such as GalR1, which primarily signals through Gαi/o.[2] This interaction can alter the downstream signaling output. - Investigate the expression of other galanin receptors in your cell system. Co-immunoprecipitation or FRET/BRET assays can confirm heterodimerization. |
| Off-Target Ligand Effects | - If using a synthetic agonist, verify its specificity for GalR2. Perform binding or functional assays with cells expressing only other galanin receptor subtypes. - Ensure the ligand concentration is not so high that it causes non-specific effects. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol outlines the steps for measuring intracellular calcium changes following GalR2 activation using a fluorescent plate reader.
-
Cell Plating: Plate HEK293T cells transiently expressing GalR2 and Gα16 in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells/well. Allow cells to adhere and grow for 24 hours.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in Hanks' Balanced Salt Solution (HBSS).
-
Incubation: Remove the culture medium from the wells and add the dye loading buffer. Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare a dilution series of the galanin agonist in HBSS. For antagonist experiments, prepare the antagonist solution for pre-incubation.
-
Measurement: Place the cell plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).[15][16]
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
The instrument will then automatically add the agonist to the wells.
-
Continue to record the fluorescence signal for at least 120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) over the baseline (F) is used to quantify the calcium response. Plot the peak response against the logarithm of the agonist concentration to determine the EC50.
Protocol 2: cAMP Inhibition Assay
This protocol is for measuring the inhibition of adenylyl cyclase activity.
-
Cell Culture: Plate CHO-K1 or HEK293 cells expressing GalR2 in a 96-well plate and grow to ~90% confluency.
-
Pre-treatment: Aspirate the medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation. For PTX experiments, pre-treat cells with PTX for 18-24 hours prior to the assay.
-
Stimulation: Add the GalR2 agonist simultaneously with a fixed concentration of forskolin (an adenylyl cyclase activator). Incubate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: The amount of cAMP produced is inversely proportional to the signal in most competitive immunoassays. Calculate the percentage of inhibition of the forskolin-stimulated response and plot against the agonist concentration to determine the IC50.
Visualizations
References
- 1. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
- 6. Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GALR2 galanin receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refinement of Galanin Receptor 2 (GalR2) Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving the administration of Galanin Receptor 2 (GalR2) agonists, such as Galanin-B2.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by GalR2?
A1: Galanin Receptor 2 (GalR2) is a G protein-coupled receptor that can couple to multiple G proteins, leading to the activation of several distinct intracellular signaling cascades. Its primary signaling mechanism is through the Gq/11 pathway, which activates phospholipase C (PLC), leading to inositol phosphate (IP) production and an increase in intracellular calcium concentration.[1][2][3] GalR2 can also couple to Gi/o proteins, which results in a modest inhibition of adenylyl cyclase and a decrease in cAMP levels.[1][4][5] Additionally, GalR2 activation can stimulate the mitogen-activated protein kinase (MAPK) pathway through a protein kinase C (PKC) dependent mechanism.[2][4] In some cellular contexts, GalR2 has been shown to couple to G12/13 proteins and activate the Akt signaling pathway, which is involved in cell survival and apoptosis.[6][7]
Q2: Which cell lines are suitable for studying GalR2 signaling?
A2: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK-293) cells are commonly used for stably or transiently expressing GalR2 to study its signaling pathways.[4][5][8] These cell lines are often preferred because they typically have low endogenous expression of galanin receptors, providing a clean background for characterizing the specific effects of GalR2 activation. Other cell lines, such as the human neuroblastoma cell line SH-SY5Y and various head and neck squamous cell carcinoma (HNSCC) cell lines, have also been used to investigate the effects of GalR2.[9][10]
Q3: What are some common GalR2-selective agonists and antagonists?
A3: Several peptidergic and non-peptidergic ligands with varying selectivity for GalR2 are available for research.
-
Agonists:
-
M1145: A chimeric peptide with high selectivity for GalR2 over GalR1 and GalR3.[11]
-
AR-M1896 (Gal(2-11)): An N-terminally truncated galanin fragment that acts as an agonist for GalR2 and GalR3.[12][13]
-
Gal-B2: A systemically active peptide analog of galanin with a preference for GalR1 but also significant activity at GalR2.[14]
-
-
Antagonists:
Q4: What are the key considerations for in vivo administration of GalR2 agonists?
A4: For in vivo studies, the route of administration and the stability of the agonist are critical. Many peptide-based agonists have poor bioavailability and may not cross the blood-brain barrier. Systemically active agonists like Gal-B2 have been developed to overcome this limitation.[8][14] Intranasal administration has also been explored as a non-invasive method for delivering GalR2 agonists to the central nervous system.[15] The choice of vehicle, dosage, and timing of administration will depend on the specific research question and animal model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low response to GalR2 agonist in vitro | Low receptor expression: The cell line may not express sufficient levels of GalR2. | Verify GalR2 expression using qPCR, Western blot, or a radioligand binding assay. If necessary, use a cell line with higher expression or create a stably transfected cell line. |
| Ligand degradation: Peptide agonists can be susceptible to degradation by proteases in the cell culture medium. | Use serum-free media for the experiment or supplement the media with protease inhibitors. Consider using more stable, modified peptide analogs or non-peptidergic agonists.[14] | |
| Incorrect assay conditions: The assay may not be optimized for detecting the specific downstream signal of GalR2. | Ensure the chosen assay (e.g., calcium mobilization, IP accumulation, cAMP inhibition) is appropriate for the expected signaling pathway. Optimize parameters such as cell density, agonist concentration, and incubation time. | |
| Inconsistent or variable results between experiments | Cell passage number: High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. | Use cells with a consistent and low passage number for all experiments. |
| Reagent variability: Inconsistent quality or concentration of agonists, antagonists, or other reagents. | Prepare fresh solutions of agonists and other critical reagents for each experiment. Validate the activity of new batches of reagents. | |
| Receptor desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization. | Minimize the pre-incubation time with the agonist. For longer-term studies, consider the dynamics of receptor desensitization and recycling. | |
| Off-target effects observed | Non-selective ligand: The agonist or antagonist may be interacting with other galanin receptor subtypes or other GPCRs. | Use ligands with the highest available selectivity for GalR2.[11] Include appropriate controls, such as cell lines expressing other galanin receptor subtypes or using a specific GalR2 antagonist to confirm that the observed effect is mediated by GalR2. |
| Difficulty replicating in vivo findings | Poor bioavailability of agonist: The agonist may not be reaching the target tissue at a sufficient concentration. | Use systemically active agonists or alternative delivery methods like intracranial or intranasal administration.[14][15] |
| Animal model variability: Strain, age, and sex of the animals can influence the response to GalR2 activation. | Standardize the animal model and report all relevant details. Consider potential sex-specific differences in GalR2 expression and function. |
Quantitative Data Summary
Table 1: Binding Affinities of Selected GalR2 Ligands
| Ligand | Receptor Subtype | Binding Affinity (Ki or IC50) | Species | Reference |
| Galanin (porcine) | GalR2 | 10.1 nM (IC50) | Rat | [8] |
| Gal-B2 | GalR1 | 3.5 nM | Human | [14] |
| Gal-B2 | GalR2 | 51.5 nM | Human | [14] |
| M40 | GalR1 | 1.82 nM (Ki) | Porcine | [17] |
| M40 | GalR2 | 5.1 nM (Ki) | Porcine | [17] |
Table 2: Functional Potencies of GalR2 Agonists
| Agonist | Assay | Cell Line | EC50 | Reference |
| Galanin | IP1 Accumulation | HEK293-GalR2 | 0.3 ± 0.6 µM | [8] |
| Galanin | cAMP Inhibition | GalR2/CHO | ~10 nM | [4] |
| Galanin | MAPK Activation | GalR2/CHO | ~1 nM | [4] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
-
Cell Culture: Plate HEK-293 or CHO cells stably expressing GalR2 in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Agonist Preparation: Prepare a dilution series of the GalR2 agonist in the assay buffer.
-
Measurement: Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence. Inject the agonist and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: In Vivo Administration via Intraperitoneal (i.p.) Injection
-
Animal Model: Use an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats). Acclimate the animals to the housing conditions and handling.
-
Agonist Formulation: Dissolve the GalR2 agonist (e.g., Gal-B2) in a sterile, non-toxic vehicle such as saline or a solution containing a solubilizing agent like DMSO, followed by dilution in saline. The final concentration of DMSO should be minimal.
-
Dosing: Calculate the required dose based on the animal's body weight (e.g., in mg/kg). The typical injection volume for a mouse is 5-10 µl/g body weight.
-
Injection: Gently restrain the animal and perform the intraperitoneal injection into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Post-injection Monitoring: Observe the animal for any adverse reactions and proceed with the planned behavioral or physiological measurements at the appropriate time points post-injection.
Visualizations
References
- 1. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
- 2. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GalR2-positive allosteric modulator exhibits anticonvulsant effects in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Galanin Receptors (GalR1, GalR2, and GalR3) Expression in Colorectal Cancer Tissue and Correlations to the Overall Survival and Poor Prognosis of CRC Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel GalR2-specific peptide agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spexin-Based Galanin Receptor Type 2 Agonist for Comorbid Mood Disorders and Abnormal Body Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intranasal Delivery of Galanin 2 and Neuropeptide Y1 Agonists Enhanced Spatial Memory Performance and Neuronal Precursor Cells Proliferation in the Dorsal Hippocampus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulatory Influence of Galanin and GALR1/GALR2 Receptors on Inflamed Uterus Contractility in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges with Galanin-B2 Delivery in Brain Tissue
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Galanin-B2 (GALR2) therapeutics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the delivery of this compound agonists and antagonists to brain tissue.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to delivering this compound targeting peptides to the brain?
A1: The main challenge is the blood-brain barrier (BBB), a highly selective barrier that protects the brain from harmful substances.[1] Peptides like Galanin agonists/antagonists are often large and hydrophilic, making it difficult for them to cross the BBB.[2] Other significant hurdles include:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the blood and brain tissue, leading to a short half-life.[1][2]
-
Poor Pharmacokinetics: Many peptides are rapidly cleared from circulation, reducing the time available for them to reach the brain.[1]
-
Low Bioavailability: Even if the peptide crosses the BBB, the amount that reaches the target tissue in a therapeutically relevant concentration may be very low.
Q2: What are the most common routes of administration for delivering peptides to the central nervous system (CNS)?
A2: Both invasive and non-invasive methods are used, each with its own advantages and disadvantages.
-
Invasive Methods:
-
Intracerebroventricular (ICV) Injection: Delivers the therapeutic agent directly into the cerebral ventricles, bypassing the BBB entirely. This method ensures high brain concentrations but is highly invasive and not suitable for chronic dosing in most clinical applications.
-
-
Non-Invasive/Minimally Invasive Methods:
-
Intravenous (IV) Injection: The most common systemic route, but requires the therapeutic to be modified to cross the BBB.
-
Intranasal (IN) Delivery: A promising non-invasive route that can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways to the brain.[3]
-
Q3: How can I improve the stability of my this compound peptide therapeutic?
A3: Several strategies can enhance peptide stability:
-
Chemical Modifications: Introducing non-natural amino acids (D-amino acids), modifying the peptide backbone, or cyclizing the peptide can make it more resistant to enzymatic degradation.[4]
-
Formulation with Stabilizers: Co-formulating the peptide with protease inhibitors or encapsulating it in protective carriers like liposomes or nanoparticles can shield it from degradation.[2]
-
PEGylation: Attaching polyethylene glycol (PEG) chains can increase the peptide's size, protecting it from enzymatic degradation and renal clearance, thereby extending its circulation half-life.
Q4: How do I choose the best delivery strategy for my this compound therapeutic?
A4: The optimal delivery strategy depends on the specific research question and the stage of drug development.
-
For initial proof-of-concept studies to confirm the central effects of a GALR2 modulator, ICV injection can be used to bypass the BBB and directly assess target engagement and pharmacological response.
-
For preclinical studies aiming for therapeutic development, intranasal delivery or systemic administration of a BBB-penetrating formulation (e.g., peptide conjugated to a BBB shuttle or encapsulated in targeted nanoparticles) are more clinically relevant approaches.[5]
Troubleshooting Guides
Low Bioavailability in the Brain After Systemic Administration
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or undetectable levels of the this compound peptide in the brain after IV injection. | 1. Rapid degradation in blood: The peptide has a short half-life in circulation.[4] 2. Inefficient BBB transport: The peptide is unable to cross the blood-brain barrier effectively. 3. Efflux pump activity: The peptide is actively transported out of the brain by efflux pumps like P-glycoprotein.[6] | 1. Assess in vitro stability: Determine the peptide's half-life in serum and plasma.[4] If stability is low, consider chemical modifications or formulation strategies to protect the peptide. 2. Enhance BBB penetration: a. Lipidization: Increase the lipophilicity of the peptide.[7] b. BBB Shuttle Conjugation: Conjugate the peptide to a ligand that targets a BBB receptor for receptor-mediated transcytosis (e.g., transferrin receptor targeted with Angiopep-2).[8] c. Nanoparticle Encapsulation: Formulate the peptide in nanoparticles (e.g., liposomes, polymeric nanoparticles) that can cross the BBB.[9] 3. Inhibit efflux pumps: Co-administer a known P-glycoprotein inhibitor to see if brain concentrations increase. This is primarily a tool to diagnose the problem rather than a therapeutic strategy. |
| High variability in brain concentrations between animals. | 1. Inconsistent formulation: The peptide formulation is not uniform, leading to variable dosing. 2. Biological variability: Differences in animal metabolism or BBB integrity. | 1. Ensure formulation homogeneity: Thoroughly vortex and visually inspect the formulation before each injection. For nanoparticle formulations, characterize particle size and distribution. 2. Increase sample size: Use a larger cohort of animals to account for biological variability. |
Intranasal Delivery Issues
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low brain uptake after intranasal administration. | 1. Improper administration technique: The solution is being swallowed instead of reaching the olfactory epithelium. 2. Rapid mucociliary clearance: The formulation is quickly cleared from the nasal cavity.[10] 3. Poor absorption across the nasal mucosa: The peptide's physicochemical properties are not conducive to absorption. | 1. Refine administration technique: Ensure the animal's head is properly positioned. Administer small volumes in alternating nostrils to maximize contact with the olfactory epithelium.[11][12] 2. Increase residence time: Use a mucoadhesive formulation (e.g., chitosan-based) to prolong contact with the nasal mucosa. 3. Enhance absorption: Co-formulate with absorption enhancers or use cell-penetrating peptides (CPPs) to facilitate transport across the nasal epithelium.[3][6] |
| Irritation or damage to the nasal cavity. | 1. Formulation pH or osmolarity: The formulation is not isotonic or at a physiological pH. 2. High concentration of absorption enhancers: Some absorption enhancers can be irritating at high concentrations. | 1. Optimize formulation: Adjust the pH and osmolarity of the vehicle to be compatible with the nasal mucosa. 2. Test different absorption enhancers: Screen various absorption enhancers at different concentrations to find a balance between efficacy and tolerability. |
Intracerebroventricular (ICV) Injection Problems
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High mortality or adverse neurological events post-surgery. | 1. Incorrect injection site: The needle may have damaged a critical brain structure. 2. Injection volume or rate is too high: This can cause a rapid increase in intracranial pressure. 3. Infection: Non-sterile surgical technique. | 1. Verify stereotactic coordinates: Use a brain atlas and perform dye injections in a pilot group of animals to confirm accurate targeting of the lateral ventricle. 2. Optimize injection parameters: Reduce the injection volume and infuse the solution slowly over several minutes. 3. Maintain aseptic technique: Ensure all surgical instruments and the injection solution are sterile. |
| Lack of expected pharmacological effect. | 1. Misinjection: The peptide was not delivered to the ventricle. 2. Peptide degradation: The peptide is unstable in cerebrospinal fluid (CSF).[4] | 1. Confirm injection placement: After the experiment, inject a dye (e.g., Evans blue) and perfuse the brain to visualize the injection site. 2. Assess peptide stability in CSF: Incubate the peptide in artificial CSF and measure its degradation over time. If unstable, consider using a more stable analog. |
Data Presentation: Comparison of Delivery Strategies
The following tables summarize quantitative data for peptide delivery to the brain, providing a comparative overview of different strategies.
Table 1: Stability of Galanin Analogues in Biological Fluids
| Peptide | Biological Fluid | Half-life | Reference |
| GAL-(1-15) | Rat Serum (5%) | < 30 minutes | [4] |
| M89b (stabilized GALR2 agonist) | Rat Serum (5%) | > 23 hours | [4] |
| GAL-(1-15) | Rat CSF | < 4 hours | [4] |
| M89b (stabilized GALR2 agonist) | Rat CSF | > 8 hours (80% remaining) | [4] |
| Synthetic Galanin | Cerebrospinal Fluid | 60-120 minutes | [4] |
| Galanin (in vivo) | Plasma | ~4 minutes | [4] |
| Gal-B2 | Rat Serum | 9.4 hours | [7] |
Table 2: Brain Uptake of Peptides with Different Delivery Formulations
| Therapeutic/Cargo | Delivery Method | Brain Accumulation (% Injected Dose) | Animal Model | Reference |
| siRNA | Angiopep-2 conjugated Lipid Nanoparticles (IV) | ~2.23% | Mouse | [8] |
| Various Proteins (15-220 kDa) | Co-administered with ADTC5 or HAV6 peptides (BBB-modifying peptides) (IV) | Significant enhancement over protein alone | Mouse | |
| Gal-B2 (lipidized galanin analogue) | Intraperitoneal (IP) | ED50 of 0.8 mg/kg for anticonvulsant effect | Mouse | [7] |
Experimental Protocols
Protocol 1: Intranasal Administration of a this compound Agonist in Mice
This protocol is adapted from established methods for intranasal delivery to awake mice.[11][12]
Materials:
-
This compound agonist solution (in sterile saline or artificial CSF)
-
P20 micropipette and tips
-
Mouse restraint device (optional)
-
Animal scale
Procedure:
-
Animal Acclimation: For several days prior to the experiment, handle the mice to acclimate them to the procedure to reduce stress.[11]
-
Preparation: Prepare the this compound agonist solution at the desired concentration. Ensure the solution is at room temperature.
-
Restraint: Gently restrain the mouse. The "intranasal grip" where the head is immobilized is effective.[11] The mouse should be held in a supine position with its back in the palm of your hand and the head held steady.
-
Administration:
-
Set the micropipette to the desired volume (typically 3-6 µL per nostril).
-
Position the pipette tip at the opening of one nostril. Do not insert the tip into the nasal cavity.
-
Slowly dispense a small drop of the solution onto the nostril, allowing the mouse to inhale it. .
-
Wait a few seconds and repeat for the other nostril. Alternate between nostrils until the full dose is administered.
-
-
Post-administration: Hold the mouse in the same position for about 15-30 seconds to allow for absorption before returning it to its cage.[12]
-
Data Collection: At the desired time points post-administration, collect brain tissue and/or CSF for analysis of peptide concentration or assess behavioral/pharmacodynamic endpoints.
Protocol 2: In Situ Brain Perfusion to Assess BBB Transport of a this compound Analogue
This protocol provides a method to quantify the transport of a substance across the BBB in its native environment.[13][14]
Materials:
-
Anesthetized rat
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Radiolabeled or fluorescently tagged this compound analogue
-
Surgical instruments for cannulation of the carotid artery
-
Brain tissue homogenization buffer and equipment
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Animal Preparation: Anesthetize the rat and expose the common carotid artery.
-
Cannulation: Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.
-
Perfusion:
-
Begin perfusing the brain with the perfusion buffer at a constant flow rate to wash out the blood.
-
Switch to the perfusion buffer containing the known concentration of the labeled this compound analogue for a defined period (e.g., 1-10 minutes).
-
-
Termination: Stop the perfusion and decapitate the animal.
-
Sample Collection: Quickly dissect the brain and specific regions of interest.
-
Analysis:
-
Homogenize the brain tissue.
-
Measure the amount of labeled peptide in the homogenate using a scintillation counter or fluorescence reader.
-
Calculate the brain uptake clearance or permeability-surface area product.
-
Visualizations
This compound (GALR2) Signaling Pathways
Caption: this compound (GALR2) receptor signaling cascade.
Experimental Workflow: Intranasal Delivery and Brain Tissue Analysis
Caption: Workflow for intranasal peptide delivery and analysis.
Logical Diagram: Troubleshooting Low Brain Bioavailability
Caption: Decision tree for troubleshooting low brain bioavailability.
References
- 1. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Intranasal Delivery of Cell-Penetrating Therapeutic Peptide Enhances Brain Delivery, Reduces Inflammation, and Improves Neurologic Function in Moderate Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal Delivery of a Methyllanthionine-Stabilized Galanin Receptor-2-Selective Agonist Reduces Acute Food Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating Peptides as Valuable Tools for Nose-to-Brain Delivery of Biological Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Peptide-Conjugated Lipid Nanoparticles for Efficient siRNA Delivery across the Blood-Brain Barrier and Treatment of Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
- 13. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
Galanin Receptor 2 (GalR2) Technical Support Center: Best Practices for Long-Term Studies
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by GalR2, and how might this change with long-term stimulation?
A1: GalR2 is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11, leading to the activation of Phospholipase C (PLC). This initiates a cascade involving the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium levels and activation of Protein Kinase C (PKC), respectively.[1][2][3] GalR2 can also couple to Gαi/o, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels, and Gα12/13, activating the RhoA pathway.[3] Furthermore, GalR2 activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) and Akt signaling pathways, which are crucial for processes like neurite outgrowth and cell survival.[3]
During long-term stimulation, several changes can occur:
-
Receptor Desensitization: Continuous exposure to an agonist can lead to the phosphorylation of the intracellular domains of GalR2 by G-protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestins, which sterically hinder further G-protein coupling, thereby dampening the primary signaling response.
-
Receptor Internalization: Following β-arrestin binding, GalR2 can be targeted for internalization via clathrin-mediated endocytosis.[4][5][6] This removes the receptor from the cell surface, further reducing its signaling capacity.
-
Downregulation: With chronic agonist exposure, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total cellular receptor number.
-
Signal Switching or Biased Agonism: Prolonged activation may lead to a shift in signaling preference, a phenomenon known as biased agonism.[7][8] For instance, the receptor might preferentially signal through β-arrestin-dependent pathways over G-protein-dependent pathways, leading to different downstream cellular effects.
Q2: My GalR2 agonist seems to lose efficacy over time in my cell-based assay. What could be the cause and how can I troubleshoot this?
A2: Loss of agonist efficacy in long-term cell-based assays is a common issue. Here are potential causes and troubleshooting steps:
-
Ligand Instability: Peptide-based agonists are susceptible to degradation by proteases in cell culture media.
-
Troubleshooting:
-
Use serum-free or low-serum media if your cells can tolerate it.
-
Supplement the media with protease inhibitors.
-
Consider using chemically modified, more stable peptide analogs or small molecule agonists if available.
-
Perform ligand stability assays by incubating the agonist in your culture media for various durations and then testing its activity.
-
-
-
Receptor Desensitization and Internalization: As described in Q1, prolonged agonist exposure leads to receptor desensitization and internalization.
-
Troubleshooting:
-
Implement a washout period in your experimental design to allow for receptor resensitization and recycling to the cell surface.
-
Use intermittent dosing schedules instead of continuous exposure.
-
Measure receptor surface expression levels using techniques like ELISA or flow cytometry with an antibody against an extracellular epitope of GalR2.
-
-
-
Cell Health and Culture Conditions: Long-term cultures can suffer from issues like nutrient depletion, waste accumulation, and changes in pH.
-
Troubleshooting:
-
Ensure regular media changes with fresh agonist.
-
Monitor cell viability using assays like Trypan Blue exclusion or MTT assays.
-
Maintain optimal cell density to avoid overgrowth and subsequent cellular stress.
-
-
Q3: I am planning a long-term in vivo study with a GalR2 agonist in rodents. What are the key considerations for dosing and administration?
A3: Long-term in vivo studies require careful planning for consistent and effective drug delivery.
-
Route of Administration:
-
Systemic (e.g., intraperitoneal, subcutaneous): Requires agonists with good bioavailability and stability in circulation. Osmotic mini-pumps can be used for continuous infusion.
-
Intracerebroventricular (ICV) or direct tissue injection: Bypasses the blood-brain barrier and is suitable for centrally-acting peptides. However, this is an invasive procedure.
-
-
Dosing Regimen:
-
Chronic daily injections: Can lead to fluctuating drug levels and potential stress from handling.
-
Continuous infusion via osmotic mini-pumps: Provides stable drug concentrations over an extended period. This is often the preferred method for long-term studies to minimize variability.
-
-
Agonist Stability and Formulation:
-
Ensure the agonist is stable in the chosen vehicle for the duration of the study.
-
For peptide agonists, consider formulations that protect against degradation.
-
-
Pilot Studies: Conduct pilot studies to determine the optimal dose and administration route to achieve the desired target engagement without causing significant side effects.
Troubleshooting Guides
In Vitro Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between wells/plates in a long-term assay. | Inconsistent cell seeding, edge effects in plates, temperature/CO2 fluctuations in the incubator, inconsistent agonist concentration. | Ensure uniform cell seeding by proper cell suspension mixing. Use outer wells for media only to minimize edge effects. Regularly check incubator calibration. Prepare fresh agonist dilutions for each experiment and ensure thorough mixing. |
| Unexpected changes in downstream signaling readouts (e.g., pERK levels) over time. | Cellular adaptation, feedback loops, or crosstalk with other signaling pathways. | Perform time-course experiments to map the dynamic changes in signaling. Investigate potential feedback mechanisms by inhibiting other relevant pathways. Consider the possibility of biased agonism developing over time. |
| Difficulty in maintaining a stable GalR2-expressing cell line. | Gene silencing, toxicity of overexpression, selection pressure loss. | Regularly check GalR2 expression levels via qPCR or Western blot. Use a lower-expression, stable clone if high expression is toxic. Maintain consistent antibiotic selection pressure.[9] Periodically re-select the population or re-clone from a frozen stock. |
In Vivo Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of a sustained behavioral or physiological effect with a GalR2 agonist. | Poor bioavailability, rapid clearance of the agonist, receptor desensitization. | Assess the pharmacokinetic profile of the agonist. Switch to a more stable analog or use a delivery method that ensures sustained release (e.g., osmotic mini-pumps). Measure target engagement in the tissue of interest. |
| Development of tolerance to the agonist's effects. | Receptor downregulation, compensatory changes in other neurotransmitter systems. | Measure GalR2 expression levels in the target tissue at the end of the study. Analyze the expression of other relevant receptors or signaling molecules. Consider intermittent dosing schedules. |
| Off-target effects or toxicity observed at higher doses. | Agonist may be interacting with other receptors or cellular targets. | Test the selectivity of the agonist in vitro against a panel of other receptors. Conduct dose-response studies to find the minimal effective dose. Monitor animal health closely throughout the study. |
Experimental Protocols
Protocol 1: Long-Term Neurite Outgrowth Assay in Primary Neurons
This protocol is adapted from methodologies used to assess the role of GalR2 in neuronal development.[10][11][12][13]
Objective: To evaluate the long-term effect of GalR2 activation on neurite outgrowth.
Materials:
-
Primary neuronal cell culture (e.g., dorsal root ganglion neurons)
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
GalR2 agonist and antagonist
-
Poly-D-lysine/Laminin coated plates
-
Microscopy system with image analysis software
Procedure:
-
Cell Plating: Plate dissociated primary neurons on coated plates at a low density to allow for individual neurite analysis.
-
Treatment: After allowing the cells to adhere for 24 hours, replace the medium with fresh medium containing the GalR2 agonist at the desired concentration. Include control groups with vehicle and a group co-treated with a GalR2 antagonist to confirm specificity.
-
Long-Term Culture: Maintain the cultures for 3-7 days, replacing the medium with fresh agonist-containing medium every 48 hours.
-
Imaging: At desired time points (e.g., Day 1, 3, 5, 7), acquire images of the neurons using a high-content imaging system or a fluorescence microscope.
-
Analysis: Use image analysis software to quantify neurite length, number of primary neurites, and branching complexity.
-
Data Normalization: Normalize neurite outgrowth data to the number of viable cells (e.g., counted by DAPI staining) to account for any effects on cell survival.
Protocol 2: Assessing GalR2 Internalization and Recycling Kinetics
This protocol is based on established methods for studying GPCR trafficking.[4][5][6][14][15]
Objective: To quantify the rate of agonist-induced GalR2 internalization and its subsequent recycling to the plasma membrane.
Materials:
-
Stable cell line expressing N-terminally FLAG- or HA-tagged GalR2[9]
-
GalR2 agonist
-
Primary antibody against the epitope tag (e.g., anti-FLAG)
-
Secondary antibody conjugated to a fluorophore
-
Plate reader or flow cytometer
Procedure:
Internalization:
-
Seed the GalR2-expressing cells in a 96-well plate and grow to confluence.
-
Wash the cells with ice-cold PBS.
-
Add the GalR2 agonist at a saturating concentration and incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, immediately place the plate on ice and wash with ice-cold PBS to stop internalization.
-
Fix the cells with 4% paraformaldehyde.
-
Without permeabilizing, incubate the cells with the primary antibody against the extracellular tag for 1 hour at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Measure the fluorescence intensity, which corresponds to the amount of receptor remaining on the cell surface.
Recycling:
-
Incubate the cells with the GalR2 agonist for 60 minutes at 37°C to induce maximal internalization.
-
Wash the cells thoroughly with ice-cold acidic buffer (e.g., PBS, pH 3.0) to remove surface-bound agonist, followed by washes with neutral PBS.
-
Add fresh, agonist-free medium and return the cells to 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for receptor recycling.
-
At each time point, fix the cells and quantify the surface receptor levels as described in the internalization protocol.
Quantitative Data Summary
Table 1: Effect of Chronic Galanin Administration on Calvarial Bone Formation in Mice [16]
| Treatment Group | Osteoblast Number (cells/mm) | Osteoid Thickness (µm) | Bone Formation Rate (µm²/µm/day) |
| Non-injected Control | 25.4 ± 1.2 | 2.1 ± 0.1 | 1.8 ± 0.2 |
| Vehicle | 15.2 ± 0.9 | 1.5 ± 0.1 | 0.9 ± 0.1 |
| Galanin (0.2 ng/day) | 18.1 ± 1.1 | 1.7 ± 0.1 | 1.1 ± 0.1 |
| Galanin (2 ng/day) | 21.5 ± 1.3 | 1.9 ± 0.1 | 1.4 ± 0.2 |
| Galanin (20 ng/day) | 24.8 ± 1.5 | 2.0 ± 0.1 | 1.7 ± 0.2 |
Table 2: Effect of GalR2 Agonist (M1145) on Nociceptive Thresholds in a Rat Model of Inflammatory Pain [1][17]
| Treatment Group (Intra-NAc) | Hind Paw Withdrawal Latency (s) - Thermal | Hind Paw Withdrawal Threshold (g) - Mechanical |
| Saline | 8.2 ± 0.5 | 15.3 ± 1.2 |
| M1145 (0.1 nmol) | 9.1 ± 0.6 | 17.1 ± 1.5 |
| M1145 (1 nmol) | 12.5 ± 0.8 | 25.4 ± 2.1 |
| M1145 (2 nmol) | 14.8 ± 1.1 | 32.6 ± 2.8 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: GalR2 signaling pathways.
Caption: Workflow for long-term in vivo studies.
References
- 1. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GALR2 galanin receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Visualization of a functionally enhanced GFP-tagged galanin R2 receptor in PC12 cells: Constitutive and ligand-induced internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. [scholars.duke.edu]
- 8. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. criver.com [criver.com]
- 11. The second galanin receptor GalR2 plays a key role in neurite outgrowth from adult sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay for neurite outgrowth quantification. | Semantic Scholar [semanticscholar.org]
- 13. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 14. Ligand-induced Internalization and Recycling of the Human Neuropeptide Y2 Receptor Is Regulated by Its Carboxyl-terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Galanin treatment offsets the inhibition of bone formation and downregulates the increase in mouse calvarial expression of TNFalpha and GalR2 mRNA induced by chronic daily injections of an injurious vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
Technical Support Center: Addressing Variability in Animal Responses to Galanin-B2 (GALR2)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in animal responses during experiments involving the Galanin-B2 receptor (GALR2).
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by GALR2?
A1: GALR2 is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.[1][2][3][4] GALR2 can also couple to other G-proteins, including Gi/o to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, and G12/13 to activate RhoA signaling pathways.[5] This promiscuous coupling can contribute to diverse and sometimes opposing physiological effects.[5]
Q2: What are the known endogenous and synthetic ligands for GALR2?
A2: The primary endogenous ligands for GALR2 are galanin and galanin-like peptide (GALP).[6][7] Spexin is another endogenous peptide that can activate GALR2.[8] A variety of synthetic peptide and non-peptide agonists and antagonists have also been developed to study GALR2 function.[6][9] It is important to note that some ligands may exhibit biased agonism, preferentially activating one signaling pathway over another, which can lead to different physiological responses.[8][10]
Q3: Where is GALR2 expressed in the body?
A3: GALR2 is widely distributed throughout the central and peripheral nervous systems, as well as in various peripheral tissues.[11][12] In the brain, high expression is found in the hypothalamus, hippocampus, and amygdala.[1] Peripherally, it is expressed in the heart, gastrointestinal tract, and immune cells.[13][14] The expression levels of GALR2 can be regulated by various factors, including nerve injury and inflammation, which can contribute to variability in experimental outcomes.[1]
Troubleshooting Guide: Variability in Animal Responses
Variability in animal responses to GALR2 modulation is a common challenge. This guide provides a structured approach to identifying and addressing potential sources of this variability.
Issue 1: Inconsistent Behavioral or Physiological Responses to GALR2 Agonists/Antagonists
| Potential Cause | Troubleshooting Steps |
| Species and Strain Differences | - Be aware of potential species differences in GALR2 sequence, pharmacology, and expression patterns. Human and rat GALR2, for example, have slight differences.[2][4] - Different mouse or rat strains can have variations in their genetic background that may influence GALR2 expression or the expression of downstream signaling components.[15][16] - When possible, use the same, well-characterized animal strain for all experiments. |
| Ligand Specificity and Biased Agonism | - Confirm the selectivity of your ligand for GALR2 over other galanin receptors (GALR1 and GALR3).[6] - Consider the possibility of biased agonism, where the ligand may preferentially activate a subset of GALR2 signaling pathways.[8] This can lead to unexpected physiological effects. - Test multiple ligands with different signaling profiles if possible. |
| Route of Administration and Pharmacokinetics | - The route of administration (e.g., intravenous, intraperitoneal, intracerebroventricular) will significantly impact the bioavailability and distribution of the ligand.[17] - Characterize the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of your compound in the chosen animal model. - Ensure consistent and accurate dosing for all animals. |
| Experimental Conditions | - Stress can significantly impact the galaninergic system and alter behavioral and physiological responses.[17][18][19] Handle animals consistently and minimize stressors. - The time of day can influence the expression of receptors and signaling molecules due to circadian rhythms. Conduct experiments at the same time each day. |
| Receptor Desensitization and Internalization | - Prolonged or high-concentration exposure to agonists can lead to receptor desensitization and internalization, reducing the response over time.[20] - Conduct time-course studies to determine the optimal window for observing the desired effect. |
Issue 2: High Variability in In Vitro Assays Using Animal Tissues
| Potential Cause | Troubleshooting Steps |
| Tissue Dissection and Preparation | - Inconsistent dissection can lead to variability in the amount of target tissue and damage to the cells. Standardize the dissection protocol. - The method of tissue homogenization and membrane preparation can affect receptor integrity and activity.[21] Ensure the protocol is consistent and optimized. |
| Receptor Expression Levels | - GALR2 expression can vary between different brain regions and peripheral tissues.[11][13] Carefully dissect the specific tissue of interest. - Pathological conditions like inflammation can alter GALR2 expression.[1][14] Consider the health status of the animals. |
| Assay Conditions | - For radioligand binding assays, ensure optimal incubation time, temperature, and buffer composition.[21][22][23] - For functional assays like calcium imaging or cAMP measurement, ensure cells are healthy and responsive.[24][25][26] |
Experimental Protocols
Protocol 1: In Vivo Administration of a GALR2 Ligand and Behavioral Assessment
This protocol describes a general workflow for administering a GALR2 ligand to rodents and assessing a behavioral outcome, such as anxiety-like behavior in the elevated plus maze.
Methodology:
-
Animal Acclimatization: Acclimate animals to the housing and handling conditions for at least one week prior to the experiment to reduce stress-induced variability.
-
Ligand Preparation: Dissolve the GALR2 ligand in a sterile, pyrogen-free vehicle suitable for the chosen route of administration. Prepare fresh on the day of the experiment.
-
Administration: Administer the ligand or vehicle control to the animals using a consistent and accurate method. For intracerebroventricular (i.c.v.) injections, ensure proper cannula placement.
-
Behavioral Testing: At a predetermined time after administration, place the animal in the elevated plus maze and record its behavior for a set duration (e.g., 5 minutes). Key parameters to measure include time spent in the open and closed arms, and the number of entries into each arm.
-
Data Analysis: Score the behavioral recordings and perform statistical analysis to compare the effects of the ligand to the vehicle control.
Protocol 2: Calcium Imaging in Cultured Primary Neurons
This protocol outlines the steps for measuring changes in intracellular calcium in response to GALR2 activation in primary neuronal cultures.
Methodology:
-
Cell Culture: Isolate primary neurons from the desired brain region (e.g., hippocampus) of embryonic or neonatal rodents and culture them on glass coverslips.
-
Dye Loading: Incubate the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Imaging Setup: Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Baseline Measurement: Perfuse the cells with a physiological buffer and record the baseline fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm).
-
Agonist Application: Apply the GALR2 agonist at the desired concentration to the perfusion buffer.
-
Data Acquisition and Analysis: Continuously record the fluorescence intensity at both wavelengths. Calculate the ratio of the fluorescence intensities (340/380 nm) to determine the relative change in intracellular calcium concentration.
Protocol 3: cAMP Assay in Transfected Cells
This protocol describes how to measure changes in cAMP levels in response to GALR2 activation in a cell line overexpressing the receptor.
Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or CHO cells) with a plasmid encoding the human or rodent GALR2.
-
Cell Seeding: Seed the transfected cells into a multi-well plate and allow them to adhere and grow.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.
-
Stimulation: Treat the cells with forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) in the presence or absence of the GALR2 ligand.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Normalize the cAMP levels and calculate the percent inhibition or stimulation caused by the GALR2 ligand.
Protocol 4: Radioligand Binding Assay on Animal Brain Membranes
This protocol details the procedure for a competitive radioligand binding assay to determine the affinity of a test compound for GALR2 in animal brain tissue.
Methodology:
-
Membrane Preparation: Homogenize the brain tissue of interest (e.g., hypothalamus) in a cold buffer and prepare a crude membrane fraction by differential centrifugation.[21]
-
Incubation: In a multi-well plate, incubate the brain membranes with a fixed concentration of a radiolabeled GALR2 ligand (e.g., [125I]-galanin) and varying concentrations of the unlabeled test compound.[27]
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold buffer to remove non-specifically bound radioactivity.[21]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 3. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational signatures in β-arrestin2 reveal natural biased agonism at a G-protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue expression of GALR2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 12. GALR2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Phenotypic Analysis of Mice Deficient in the Type 2 Galanin Receptor (GALR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Changes in Galanin Systems in a Rat Model of Post-Traumatic Stress Disorder (PTSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Galanin Mediates Features of Neural and Behavioral Stress Resilience Afforded by Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lateral hypothalamic galanin neurons are activated by stress and blunt anxiety-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 23. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
- 25. revvity.com [revvity.com]
- 26. researchgate.net [researchgate.net]
- 27. Development of a HiBiT Peptide-based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Purification of Synthetic Galanin-B2
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) purification of synthetic Galanin-B2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this peptide.
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during the HPLC purification of synthetic this compound.
Issue 1: Poor Peak Shape (Broadening or Tailing)
-
Q: My this compound peptide is showing significant peak broadening and tailing during reverse-phase HPLC. What are the potential causes and how can I resolve this?
-
A: Peak broadening and tailing for synthetic peptides like this compound are common issues that can arise from several factors:
-
Secondary Interactions: The peptide may be interacting with residual free silanol groups on the silica-based stationary phase of the HPLC column, leading to tailing.[1]
-
Peptide Aggregation: Hydrophobic peptides can aggregate, which results in broad and tailing peaks.[1]
-
Inadequate Ion-Pairing: An insufficient concentration of the ion-pairing reagent (e.g., trifluoroacetic acid - TFA) in the mobile phase can lead to poor peak shape.[1][2]
Troubleshooting Steps:
-
Optimize Mobile Phase Additive: Ensure an adequate concentration of TFA (typically 0.1%) in both your aqueous (Solvent A) and organic (Solvent B) mobile phases.[3][4] TFA helps to protonate the peptide and mask silanol interactions, improving peak shape.[1][5] If mass spectrometry (MS) compatibility is a concern, formic acid (FA) can be used, but you may need to optimize its concentration.[1][6]
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve peak sharpness by enhancing mass transfer, reducing mobile phase viscosity, and minimizing secondary interactions.[1][7]
-
Adjust the Gradient Slope: A shallower gradient around the elution point of this compound can often result in sharper peaks by allowing more time for the peptide to interact with the stationary phase and elute in a more focused band.[3][8]
-
Issue 2: Low Recovery of this compound
-
Q: I am experiencing low yield of my synthetic this compound after purification. What could be the reasons and how can I improve the recovery?
-
A: Low recovery of a synthetic peptide can be frustrating. The following are common causes and their solutions:
-
Poor Solubility: The peptide may not be fully dissolved in the injection solvent, leading to sample loss.
-
Adsorption to System Components: Peptides can adsorb to metallic surfaces within the HPLC system (e.g., tubing, injector).[1]
-
Irreversible Adsorption to the Column: Highly hydrophobic peptides can sometimes bind irreversibly to the stationary phase.
Troubleshooting Steps:
-
Optimize Sample Solubility: Ensure your lyophilized this compound is completely dissolved before injection. You may need to use a small amount of a stronger organic solvent like acetonitrile or isopropanol to dissolve the peptide before diluting it with the initial mobile phase.[1]
-
Passivate the HPLC System: To minimize adsorption to metallic surfaces, consider passivating the system by flushing with a strong acid. Alternatively, using a biocompatible HPLC system with PEEK tubing and components can mitigate this issue.[1]
-
Column Selection: For a potentially hydrophobic peptide like a Galanin analog, a C4 or C8 column might be more suitable than a C18 column to reduce strong hydrophobic interactions and improve recovery.[9][10]
-
Issue 3: Co-elution of Impurities
-
Q: I am having difficulty separating my this compound peptide from closely eluting impurities. How can I improve the resolution?
-
A: Co-elution of impurities is a common challenge in peptide purification, often due to deletion or truncated sequences from the synthesis.[4][11]
-
Suboptimal Gradient: The gradient may not be optimized to resolve the target peptide from impurities with similar hydrophobicity.
-
Incorrect Stationary Phase: The chosen column chemistry may not be providing the necessary selectivity.
Troubleshooting Steps:
-
Develop a Focused Gradient: After an initial broad gradient run to determine the approximate elution time of this compound, design a shallower, focused gradient around this retention time to enhance the separation of closely eluting species.[12]
-
Evaluate Different Stationary Phases: If a C18 column does not provide adequate resolution, consider trying a different stationary phase. A phenyl-hexyl column, for example, can offer different selectivity for aromatic residue-containing peptides.
-
Change the Organic Modifier: While acetonitrile is the most common organic solvent, substituting it with methanol or isopropanol can alter the elution profile and may improve the resolution of difficult peaks.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting mobile phase for purifying synthetic this compound?
-
A1: A standard and effective mobile phase for reverse-phase HPLC of peptides consists of:
-
Q2: What type of HPLC column is best suited for this compound purification?
-
A2: The choice of column depends on the specific properties of your this compound analog.
-
For initial trials and smaller peptides (< 4kDa): A C18 column is the most common and a good starting point.[9][10]
-
For more hydrophobic or larger peptides (> 5kDa): A C8 or C4 column may provide better recovery and peak shape.[10]
-
Pore Size: For peptides, a wide-pore column (300 Å) is generally recommended over smaller pore sizes (100-120 Å) to allow for better interaction of the larger molecule with the stationary phase.[7]
-
-
Q3: How should I prepare my crude synthetic this compound for HPLC purification?
-
A3: Proper sample preparation is crucial for a successful purification.
-
Dissolve the lyophilized crude peptide in Solvent A (0.1% TFA in water). If solubility is an issue, use a minimal amount of Solvent B or another organic solvent to dissolve the peptide, then dilute with Solvent A.[3]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column or HPLC system.[3][13]
-
-
Q4: At what wavelength should I monitor the purification of this compound?
-
A4: Peptide bonds absorb UV light strongly between 210 and 220 nm. Therefore, monitoring at a wavelength in this range (e.g., 214 nm or 220 nm) is recommended for detecting all peptide species.[4][14] If your this compound sequence contains aromatic amino acids like Tryptophan or Tyrosine, you can also monitor at ~280 nm.[14]
Experimental Protocols
Protocol 1: Analytical RP-HPLC of Crude this compound
This protocol is for analyzing the crude synthetic peptide to determine the retention time of the target peptide and assess the impurity profile.
Materials and Equipment:
-
Analytical HPLC system with a UV detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm, 300 Å)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Filtered, crude this compound sample dissolved in Mobile Phase A
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 minutes at a flow rate of 1.0 mL/min.
-
Inject 10-20 µL of the prepared crude this compound sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution at 214 nm or 220 nm.
-
Identify the peak corresponding to the target this compound peptide (this may require confirmation with mass spectrometry).
Protocol 2: Preparative RP-HPLC Purification of Synthetic this compound
This protocol outlines the steps for purifying the target peptide from the crude mixture.
Materials and Equipment:
-
Preparative or semi-preparative HPLC system with a UV detector and fraction collector
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm, 300 Å)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Filtered, crude this compound sample
Procedure:
-
Based on the analytical run, determine the percentage of Mobile Phase B at which the target peptide elutes.
-
Design an optimized, shallower gradient for the preparative run. For example, if the peptide eluted at 40% B in the analytical run, a preparative gradient might run from 30% to 50% B over 40 minutes.
-
Equilibrate the preparative column with the starting conditions of your optimized gradient. The flow rate should be adjusted according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).[3]
-
Inject the dissolved and filtered crude peptide.
-
Run the optimized preparative gradient.
-
Collect fractions across the peak corresponding to the target this compound peptide. Collecting smaller, timed fractions can improve the purity of the final pooled product.[3]
-
Analyze the purity of each collected fraction using the analytical HPLC method described in Protocol 1.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Quantitative Data Summary
Table 1: Typical HPLC Column and Mobile Phase Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Chemistry | C18, C8, or Phenyl-Hexyl | C18, C8, or C4 |
| Particle Size | 3-5 µm | 5-10 µm |
| Pore Size | 300 Å | 300 Å |
| Dimensions (ID x L) | 4.6 x 150 mm or 4.6 x 250 mm | 21.2 x 250 mm or larger |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Temperature | Ambient to 60°C | Ambient to 60°C |
Table 2: Example Gradient Optimization for this compound Purification
| Step | Gradient Type | Start %B | End %B | Duration (min) | Purpose |
| 1 | Scouting (Analytical) | 5% | 95% | 30 | Determine approximate retention time. |
| 2 | Focused (Preparative) | 30% | 50% | 40 | Improve resolution around the target peak. |
Visualizations
Caption: GalR2 receptor signaling pathways.[15][16][17]
Caption: Experimental workflow for HPLC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 8. biotage.com [biotage.com]
- 9. Peptides purification development in Reverse Phase [blog.interchim.com]
- 10. omizzur.com [omizzur.com]
- 11. quora.com [quora.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
Technical Support Center: Ensuring Reproducibility in Galanin-B2 (GALR2) Functional Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in performing reproducible Galanin-B2 (GALR2) functional assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by the GALR2 receptor?
A1: The Galanin Receptor 2 (GALR2) is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, leading to the activation of several downstream signaling pathways. Primarily, GALR2 couples to Gq/11, Gi/o, and G12 proteins.[1][2] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[3] This cascade ultimately causes the mobilization of intracellular calcium.[3][4] Coupling to Gi/o proteins typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
Q2: Which functional assays are most commonly used to study GALR2 activity?
A2: The most common functional assays for GALR2 reflect its primary signaling outputs. These include:
-
Calcium Mobilization Assays: These assays measure the increase in intracellular calcium concentration following receptor activation, which is a direct consequence of Gq/11 pathway stimulation.[4][6]
-
cAMP Assays: These assays quantify the inhibition of cAMP production, which is a hallmark of Gi/o pathway activation.[5][7]
-
IP-1 Accumulation Assays: As an alternative to measuring calcium, these assays quantify the accumulation of inositol monophosphate (IP1), a downstream product of the PLC pathway.[1]
Q3: What are the key considerations when choosing a cell line for GALR2 functional assays?
A3: The choice of cell line is critical for the success and reproducibility of your assay. Key considerations include:
-
Endogenous Receptor Expression: Ensure the parental cell line does not endogenously express GALR2 or other galanin receptors that could interfere with your results.
-
Stable vs. Transient Expression: Stable cell lines, such as CHO-K1 or HEK293 cells with stably integrated GALR2, are generally preferred for their consistent receptor expression levels, which enhances assay reproducibility.[4]
-
G protein Availability: The cell line must express the necessary G proteins (Gq, Gi/o) for GALR2 to signal effectively. Some commercially available cell lines are engineered to overexpress specific G proteins to enhance the signal window.[4]
Q4: Why is it important to validate GALR2 antibodies?
A4: Several studies have highlighted the lack of specificity of commercially available antibodies for galanin receptors, including GALR2.[4][8] Using unvalidated antibodies for techniques like Western blotting or immunohistochemistry can lead to unreliable and irreproducible results.[4][8] It is crucial to validate antibodies using appropriate controls, such as tissues from knockout animals, to ensure they specifically detect the GALR2 protein.[4][8]
Troubleshooting Guides
Low Signal-to-Noise Ratio
| Potential Cause | Recommended Solution |
| Low Receptor Expression | Verify GALR2 expression levels using a validated method (e.g., qPCR). If using a stable cell line, ensure proper cell culture and selection conditions are maintained. For transient transfections, optimize the amount of DNA and transfection reagent. |
| Poor Ligand Potency | Confirm the identity and purity of your agonist. Use a fresh dilution from a properly stored stock solution. |
| Suboptimal Assay Conditions | Titrate the concentration of your agonist to ensure you are using a concentration at or near the EC80 for antagonist assays. Optimize cell seeding density and incubation times. |
| Cell Health Issues | Ensure cells are healthy and not overgrown. Use cells within a consistent passage number range. |
| Inappropriate Assay Buffer | Use a buffer that is compatible with your assay and maintains cell viability. For calcium assays, ensure the buffer contains an appropriate concentration of calcium. |
High Background Signal
| Potential Cause | Recommended Solution |
| Autofluorescence | Use phenol red-free media during the assay. If using fluorescent probes, select dyes with longer excitation and emission wavelengths to minimize cellular autofluorescence. |
| Non-specific Ligand Binding | Include a blocking agent, such as bovine serum albumin (BSA), in your assay buffer. |
| Constitutive Receptor Activity | High receptor expression levels can sometimes lead to constitutive activity. If this is a problem, consider generating a stable cell line with a lower, more physiologically relevant expression level. |
| Contaminated Reagents | Prepare fresh reagents and use high-purity water and solvents. |
Inconsistent or Irreproducible Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and a consistent plating technique. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or fill them with sterile water or PBS to create a humidity barrier. |
| Variability in Reagent Preparation | Prepare fresh dilutions of ligands and other critical reagents for each experiment. |
| Dual G-protein Coupling | The dual coupling of GALR2 to Gq and Gi/o can lead to complex signaling outputs. Be aware that the relative contribution of each pathway can be influenced by ligand bias and cell-specific factors. Carefully choose your assay readout to selectively measure the pathway of interest. |
Quantitative Data Summary
The following tables summarize the potency of various ligands at the human GALR2 receptor, as determined by different functional assays.
Table 1: Agonist Potency (EC50/Ki)
| Ligand | Assay Type | Cell Line | Potency (EC50/Ki) | Reference |
| Galanin (human) | Calcium Mobilization | CHO-K1 | 0.37 µM | [4] |
| Galanin (1-29) | cAMP Inhibition | CHO-K1 | IC50: 1.4 nM | [9] |
| Spexin | SRE-luc Reporter | HEK293 | EC50: ~10 nM | [10] |
| M617 | Radioligand Binding | - | Ki: 5.71 nM | [11][12][13] |
Table 2: Antagonist Potency (IC50/Ki)
| Ligand | Assay Type | Cell Line | Potency (IC50/Ki) | Reference |
| M871 | Radioligand Binding | - | Ki: 13.1 nM | [14][15][16] |
| M871 | Inositol Phosphate Accumulation | CHO | - | [14] |
Table 3: Allosteric Modulator Activity
| Ligand | Modulator Type | Assay Type | Cell Line | Activity | Reference |
| CYM2503 | Positive Allosteric Modulator (PAM) | IP-1 Accumulation | HEK293 | Potentiates galanin effect | [17][18][19] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes a fluorescence-based calcium mobilization assay using a stable CHO-K1 cell line expressing human GALR2.
Materials:
-
CHO-K1/GALR2 stable cell line
-
Culture Medium: Ham's F-12K with 10% FBS and 400 µg/ml G418
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid
-
Galanin (or other agonist)
-
96-well black-walled, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed CHO-K1/GALR2 cells into 96-well plates at a density of 30,000-50,000 cells/well and incubate overnight.
-
Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a dilution series of your agonist in assay buffer at 2x the final desired concentration.
-
Signal Measurement: Place the assay plate in the fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds.
-
Agonist Addition: Use the automated injector to add an equal volume of the 2x agonist solution to the wells.
-
Data Acquisition: Continue to record the fluorescence signal for 60-120 seconds to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence (ΔRFU) by subtracting the baseline reading from the peak reading. Plot the ΔRFU against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: cAMP Inhibition Assay
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in HEK293 cells expressing GALR2.
Materials:
-
HEK293/GALR2 stable cell line
-
Culture Medium: DMEM with 10% FBS and selection antibiotic
-
Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor)
-
Forskolin
-
Galanin (or other agonist)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white assay plates
Procedure:
-
Cell Plating: Seed HEK293/GALR2 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a dilution series of your agonist in stimulation buffer.
-
Cell Stimulation: Remove the culture medium and add the agonist dilutions to the cells. Incubate for 30 minutes at room temperature.
-
Forskolin Addition: Add forskolin to all wells (except for baseline controls) at a final concentration that elicits 80-90% of its maximal response (EC80). Incubate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the percent inhibition of the forsklin-stimulated response against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50.
Visualizations
Signaling Pathways
Caption: GALR2 receptor signaling pathways.
Experimental Workflows
Caption: Workflow for a calcium mobilization assay.
Caption: Workflow for a cAMP inhibition assay.
References
- 1. Identification and Characterisation of Novel Positive Allosteric Modulators of the Galanin 2 Receptor | Technology Networks [technologynetworks.com]
- 2. The G protein-coupled receptor GALR2 promotes angiogenesis in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]
- 4. genscript.com [genscript.com]
- 5. Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AequoScreen Human Galanin Gal2 Cell Line, CHO-K1 Cells | Revvity [revvity.com]
- 7. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. M617 | Galanin Receptors | Tocris Bioscience [tocris.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. M871 | Galanin Receptors | Tocris Bioscience [tocris.com]
- 16. M871, Galanin GAL2 receptor antagonist (CAS 908844-75-7) | Abcam [abcam.com]
- 17. [PDF] GalR2-positive allosteric modulator exhibits anticonvulsant effects in animal models | Semantic Scholar [semanticscholar.org]
- 18. GalR2-positive allosteric modulator exhibits anticonvulsant effects in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuropeptide receptor positive allosteric modulation in epilepsy: Galanin modulation revealed - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticonvulsant Activities of Endogenous Galanin and GalR2 Agonists
A comprehensive review for researchers and drug development professionals exploring the therapeutic potential of the galaninergic system in epilepsy.
The neuropeptide galanin has emerged as a significant endogenous anticonvulsant, exerting its effects through a family of G protein-coupled receptors, primarily GalR1 and GalR2.[1][2] This guide provides a detailed comparison of the anticonvulsant properties of endogenous galanin and specifically acting Galanin Receptor 2 (GalR2) agonists. Understanding the distinct and overlapping mechanisms of these two approaches is crucial for the development of novel anti-epileptic therapies.
Quantitative Comparison of Anticonvulsant Activity
The following table summarizes key quantitative data from preclinical studies, offering a comparative overview of the anticonvulsant efficacy of endogenous galanin (observed through genetic manipulation) and various GalR2-preferring agonists.
| Agent/Model | Seizure Model | Animal | Key Findings | Reference |
| Endogenous Galanin | ||||
| Galanin Overexpressing (GalOE) Mice | Pentylenetetrazol (PTZ)-induced seizures | Mice | Increased resistance to seizure induction compared to wild-type. | [3] |
| Galanin Knockout (GalKO) Mice | PTZ-induced seizures | Mice | Increased severity of convulsions compared to wild-type. | [3] |
| Galanin Knockout (GalKO) Mice | Perforant path stimulation | Mice | Increased propensity to develop status epilepticus. | [3] |
| Galanin Knockout (GalKO) Mice | Kainic acid-induced seizures | Mice | Increased propensity to develop status epilepticus. | [3] |
| GalR2-Preferring Agonists | ||||
| NAX 810-2 | 6 Hz corneal stimulation | Mice | ED₅₀ of 0.7 mg/kg (i.v.) | [4] |
| NAX 810-2 | Corneal kindling | Mice | ED₅₀ of 0.5 mg/kg (i.v.) | [4] |
| [N-Me, des-Sar]Gal-B2 | 6 Hz corneal stimulation | Mice | ED₅₀ of 0.77 mg/kg (i.p.) | [5] |
| CYM2503 | Li-pilocarpine-induced seizures | Mice | Increased latency to first electrographic seizure and decreased total seizure time at 60 mg/kg (i.p.). | [6][7] |
| CYM2503 | Li-pilocarpine-induced status epilepticus | Rats | Increased latency to first electrographic seizure and decreased mortality. | [7] |
| 2-Ala-galanin | Self-sustaining status epilepticus (SSSE) | Rats | 5 nmol prevented but did not stop established SSSE. | [8][9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
Animal Models of Seizures
-
Pentylenetetrazol (PTZ)-Induced Seizures: This model is used to induce generalized tonic-clonic seizures and is considered a model for absence and/or myoclonic epilepsy in humans.[10] A solution of PTZ is administered to rodents, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, and seizure activity is observed and scored based on a standardized scale (e.g., Racine scale).[10][11]
-
Maximal Electroshock Seizure (MES) Test: The MES test is a model of generalized tonic-clonic seizures.[10] An electrical stimulus is delivered through corneal or transauricular electrodes, inducing a tonic hindlimb extension. The ability of a compound to prevent this endpoint is a measure of its anticonvulsant activity.[10]
-
6 Hz Corneal Stimulation: This model is used to assess the efficacy of drugs against pharmacoresistant partial seizures. A low-frequency (6 Hz) electrical stimulus is delivered for a short duration through corneal electrodes to induce a psychomotor seizure.[5]
-
Kindling Models (Corneal and Perforant Path): Kindling involves the repeated application of a sub-convulsive electrical stimulus to a specific brain region (e.g., perforant path) or the cornea.[12][13] This leads to a progressive intensification of seizure activity, eventually resulting in generalized seizures. This model is used to study epileptogenesis and to test the antiepileptogenic potential of compounds.[13]
-
Chemoconvulsant-Induced Status Epilepticus (e.g., Pilocarpine, Kainic Acid): Systemic or intracerebral administration of chemoconvulsants like pilocarpine or kainic acid induces prolonged seizure activity, known as status epilepticus.[7][12] These models are used to study the pathophysiology of status epilepticus and to evaluate the efficacy of drugs in terminating seizures.[7]
Drug Administration
-
Intraperitoneal (i.p.) Injection: A common method for systemic administration of drugs in rodents.
-
Intravenous (i.v.) Injection: Administration of a substance directly into a vein, allowing for rapid distribution.[4]
-
Intracerebroventricular (i.c.v.) Injection: A method used to deliver substances directly into the cerebral ventricles of the brain, bypassing the blood-brain barrier.[14]
-
Intrahippocampal Injection: Direct injection of a substance into the hippocampus, a brain region critically involved in seizure generation and propagation.[11][15]
Signaling Pathways and Experimental Workflow
The anticonvulsant effects of galanin and its agonists are mediated through distinct intracellular signaling cascades initiated by the activation of GalR1 and GalR2.
Galanin Receptor Signaling Pathways
The activation of GalR1 is primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in Protein Kinase A (PKA) activity.[16][17][18] In contrast, GalR2 signaling is predominantly mediated through Gαq/11 proteins.[16][19] This activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate Protein Kinase C (PKC).[16][20] Both pathways ultimately contribute to the anticonvulsant effects of galanin.
References
- 1. Galanin: an endogenous anticonvulsant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Modulation of Hippocampal Excitability and Seizures by Galanin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of intravenous NAX 810-2, a novel GalR2-preferring analog, for anticonvulsant efficacy and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GalR2-positive allosteric modulator exhibits anticonvulsant effects in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GalR2-positive allosteric modulator exhibits anticonvulsant effects in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Galanin Modulation of Seizures and Seizure Modulation of Hippocampal Galanin in Animal Models of Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. Anticonvulsant activity of a nonpeptide galanin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 13. The role of galanin receptors in anticonvulsant effects of low-frequency stimulation in perforant path-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticonvulsive effects of galanin administered into the central nervous system upon the picrotoxin-kindled seizure syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. pnas.org [pnas.org]
- 17. What are GALR1 modulators and how do they work? [synapse.patsnap.com]
- 18. GALR1 galanin receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
- 20. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Galanin Receptor Ligands: Galanin-B2 versus Galanin (2-11)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent galanin receptor ligands, Galanin-B2 and Galanin (2-11), focusing on their binding and functional selectivity for the galanin receptor subtypes 1 (GalR1) and 2 (GalR2). This objective analysis, supported by experimental data, is intended to aid researchers in selecting the appropriate tool compound for their studies of the galaninergic system.
Introduction to Galanin and its Receptors
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that plays a crucial role in regulating a variety of physiological processes, including pain, inflammation, and seizure activity. It exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). In contrast, GalR2 primarily couples to Gq/11 proteins, activating the phospholipase C pathway, which results in an increase in intracellular calcium levels. The distinct signaling pathways of these receptors highlight the need for selective ligands to dissect their individual physiological and pathological roles.
Ligand Selectivity Profile: this compound vs. Galanin (2-11)
This compound and Galanin (2-11) are two peptide-based ligands that exhibit preferential, though not entirely exclusive, selectivity for GalR1 and GalR2, respectively.
-
This compound is a synthetic galanin analogue that has been shown to preferentially bind to and activate GalR1 over GalR2.[1]
-
Galanin (2-11) is a truncated fragment of the native galanin peptide that displays significant selectivity for the GalR2 receptor, with markedly reduced affinity and functional potency at GalR1.[2]
The distinct selectivity profiles of these two ligands make them valuable tools for investigating the specific functions of GalR1 and GalR2.
Quantitative Data Summary
The following table summarizes the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and Galanin (2-11) for human GalR1 and GalR2.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50) |
| This compound | GalR1 | 3.5[1] | Not Reported |
| GalR2 | 51.5[1] | Not Reported | |
| Galanin (2-11) | GalR1 | >1000 (estimated based on 500-fold selectivity) | 4.4 µM[2] |
| GalR2 | 258[3] | 1.01 µM (for Ala5-Galanin (2-11))[4] |
Note: The Ki value for Galanin (2-11) at GalR1 is an estimation based on the reported 500-fold selectivity for GalR2.[2] The EC50 value for Galanin (2-11) at GalR2 is for a closely related analogue, Ala5-Galanin (2-11).
Signaling Pathways and Ligand Action
The differential coupling of GalR1 and GalR2 to distinct G proteins results in opposing intracellular signals. The following diagram illustrates the primary signaling cascades activated by each receptor and the preferential action of this compound and Galanin (2-11).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes prepared from cells stably expressing human GalR1 or GalR2.
-
Radioligand: [¹²⁵I]-Galanin.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.5% BSA.
-
Test compounds: this compound and Galanin (2-11) at various concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: To each well of a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound at various concentrations (or vehicle for total binding), and 50 µL of radioligand ([¹²⁵I]-Galanin) at a final concentration close to its Kd. For non-specific binding, add a high concentration of unlabeled galanin.
-
Reaction Initiation: Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate Gq/11-coupled receptors, such as GalR2, by detecting changes in intracellular calcium concentration.
Materials:
-
HEK293 cells (or other suitable host cells) stably expressing human GalR2.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Test compounds: this compound and Galanin (2-11) at various concentrations.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the GalR2-expressing cells into the microplates and grow to confluence.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading solution (containing Fluo-4 AM and probenecid in assay buffer).
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Use the automated injector to add the test compounds at various concentrations to the wells.
-
Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.
-
Data Analysis: The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log concentration of the test compound. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression analysis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing the selectivity of a novel ligand for galanin receptors.
Conclusion
This compound and Galanin (2-11) serve as valuable pharmacological tools for differentiating the roles of GalR1 and GalR2. This compound exhibits a notable preference for GalR1, making it suitable for studies where GalR1 activation is of primary interest. Conversely, Galanin (2-11) is a potent and selective agonist for GalR2, with significantly diminished activity at GalR1, rendering it an excellent choice for investigating GalR2-mediated signaling and functions. Researchers should carefully consider the selectivity profiles and the specific experimental context when choosing between these two important ligands.
References
A Head-to-Head Comparison of Galanin-B2 and Other GalR1 Agonists for Researchers and Drug Development Professionals
In the landscape of neuropharmacology, the galanin system presents a compelling target for therapeutic intervention in a variety of disorders, including epilepsy, pain, and mood disorders. The Galanin Receptor 1 (GalR1), a G-protein coupled receptor, is of particular interest due to its widespread distribution in the central nervous system. This guide provides a detailed head-to-head comparison of Galanin-B2 (also known as NAX 5055) and other prominent GalR1 agonists, supported by experimental data and detailed methodologies to aid researchers in their selection of appropriate pharmacological tools.
Data Presentation: Quantitative Comparison of GalR1 Agonists
The following table summarizes the binding affinities of selected GalR1 agonists. This quantitative data is crucial for comparing the potency and selectivity of these compounds.
| Compound | GalR1 Ki (nM) | GalR2 Ki (nM) | Selectivity (GalR2 Ki / GalR1 Ki) | Reference |
| This compound (NAX 5055) | 3.5 | 51.5 | ~15-fold | [1] |
| M617 | 0.23 | 5.71 | ~25-fold | [2] |
| AR-M961 | - | - | Non-selective GalR1/GalR2 agonist | [3] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of GalR1 activation, it is essential to visualize the downstream signaling cascades. Furthermore, standardized experimental workflows are necessary for the consistent evaluation of novel agonists.
Caption: GalR1 signaling cascade upon agonist binding.
References
Comparison Guide: Isolating Galanin Receptor 2 (GalR2) Effects in GalR1 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the physiological effects of Galanin Receptor 2 (GalR2) by utilizing GalR1 knockout (KO) mouse models. The primary challenge in studying galanin receptor subtypes is the overlapping affinity of the endogenous ligand, galanin, for all three receptors (GalR1, GalR2, and GalR3). By genetically removing GalR1, researchers can create a biological system to specifically investigate the pathways and behavioral effects mediated by GalR2 activation, a crucial step in developing targeted therapeutics.
Rationale for Using GalR1 Knockout Mice
The rationale for this experimental approach is based on the distinct and sometimes opposing functions of GalR1 and GalR2. GalR1 activation is primarily inhibitory and has been linked to depressive-like behaviors.[4] Conversely, GalR2 activation is often stimulatory and is hypothesized to produce antidepressant-like effects.[1][2] Using a GalR1 KO model eliminates the confounding variable of GalR1-mediated signaling, allowing for a clearer interpretation of GalR2-specific agonist effects.
Comparative Signaling Pathways: GalR1 vs. GalR2
Galanin receptors trigger different intracellular signaling cascades, leading to varied cellular responses. GalR1 is known to couple exclusively to the Gαi/o family of G-proteins, leading to inhibitory effects.[5][6] In contrast, GalR2 demonstrates broader coupling capabilities, interacting with Gαi/o, Gαq/11, and Gαo proteins, which allows it to mediate both inhibitory and excitatory signals.[1][3][7] This differential signaling is central to their distinct physiological roles.
The primary signaling pathways are detailed below:
-
GalR1: Activation leads to Gαi/o-mediated inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][5][6] It can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
-
GalR2: Activation can lead to:
-
Gαq/11 coupling: Stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[2][8]
-
Gαi/o coupling: A modest inhibition of adenylyl cyclase.[1]
-
Gαo coupling: Activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[1]
-
Proposed Experiment: Anxiety-Related Behavior Assessment
This section outlines a proposed experiment to validate the anxiolytic effects of a GalR2-preferring agonist using GalR1 KO mice. The chosen behavioral test is the Elevated Plus Maze (EPM), a standard paradigm for assessing anxiety in rodents.
The logical flow of the experiment involves comparing the behavioral response to a GalR2 agonist in both wild-type and GalR1 knockout mice to isolate the receptor's specific contribution to anxiety modulation.
References
- 1. Phenotypic analysis of GalR2 knockout mice in anxiety- and depression-related behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenotypic analysis of GalR2 knockout mice in anxiety and depression-related behavioral tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. GalR2-positive allosteric modulator exhibits anticonvulsant effects in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of galanin receptor 2 and receptor 3 knockout in mouse models of acute seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic Analysis of Mice Deficient in the Type 2 Galanin Receptor (GALR2) - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Galanin Receptor 2 (GalR2) Action: A Comparative Guide to M35 and M871 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The intricate signaling of the galanin system, particularly through its Galanin Receptor 2 (GalR2) subtype, presents a compelling area of research for therapeutic development in conditions ranging from neurological disorders to cancer. The use of specific antagonists is a cornerstone of pharmacological research to delineate the precise actions of this receptor. This guide provides a comprehensive comparison of two commonly used GalR2 antagonists, M35 and M871, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Overview of GalR2 Signaling
Galanin Receptor 2 (GalR2) is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand galanin, can couple to multiple G-protein families, including Gq/11, Gi/o, and G12/13.[1][2] This promiscuous coupling initiates a diverse array of downstream signaling cascades. Activation of Gq/11 stimulates phospholipase C (PLC), leading to the production of inositol phosphates and an increase in intracellular calcium.[1][2][3] Coupling to Gi/o results in the inhibition of adenylyl cyclase, decreasing cyclic AMP (cAMP) levels.[4][5] Furthermore, GalR2 activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/Akt) pathways, which are crucial for processes like cell survival and proliferation.[4][6]
Comparative Analysis of GalR2 Antagonists: M35 vs. M871
M35 and M871 are both peptide-based galanin receptor ligands used to investigate GalR2 function. However, they exhibit distinct profiles in terms of selectivity and mechanism of action, which are critical considerations for experimental design.
M871 is recognized for its selectivity as a GalR2 antagonist.[3][7][8] It is a chimeric peptide, galanin-(2–13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide, that demonstrates a significantly higher affinity for GalR2 compared to GalR1 and GalR3.[3][7] This selectivity makes M871 a valuable tool for specifically probing the physiological and pathological roles of GalR2.
M35 , a chimeric peptide of galanin(1-13) and bradykinin(2-9)amide, is a high-affinity galanin receptor ligand.[9][10] While it acts as an antagonist in many experimental settings, it has also been reported to exhibit partial agonist or mixed agonist-antagonist properties, depending on the cellular context and the concentration used.[10][11][12] Its high affinity extends to both GalR1 and GalR2, making it a non-selective antagonist for these two receptor subtypes.[9]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for M35 and M871, providing a clear comparison of their binding affinities and effective concentrations in functional assays.
Table 1: Receptor Binding Affinity (Ki in nM)
| Antagonist | GalR1 | GalR2 | GalR3 | Selectivity for GalR2 |
| M35 | 0.11[9] | 2.0[9] | - | Non-selective (GalR1/GalR2) |
| M871 | 420[7] | 13.1[7] | >10,000[7] | >30-fold vs. GalR1[3][8] |
Table 2: Effective Concentrations in Functional Assays
| Antagonist | Assay Type | Cell Line/Model | Effective Concentration | Observed Effect |
| M35 | cAMP Production | Rin m 5F cells | 1 nM | Reverses galanin-induced inhibition of cAMP[9] |
| 15-30 nM | Acts as a galanin receptor agonist, inhibiting cAMP[9] | |||
| Neurite Outgrowth | Dorsal Root Ganglion Neurons | Not specified | Agonistic effect, enhancing neurite outgrowth[10] | |
| M871 | Inositol Phosphate Release | CHO cells | 10⁻⁸ M | Blocks galanin-induced inositol phosphate release[7] |
| Nociception | Inflammatory Pain Rat Model | 2 nmol (intra-NAc) | Attenuated galanin-induced analgesic effect[13] |
Experimental Protocols
To effectively utilize M35 and M871 for confirming GalR2 action, rigorous and well-defined experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Assay: Measurement of Inositol Phosphate Accumulation
This assay is a direct measure of Gq/11 pathway activation, a primary signaling route for GalR2.
Objective: To determine the antagonistic effect of M871 or M35 on galanin-induced inositol phosphate (IP) production in cells expressing GalR2.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human or rat GalR2.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
myo-[³H]inositol.
-
Galanin peptide.
-
M871 and/or M35.
-
LiCl solution.
-
Perchloric acid.
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture and Labeling:
-
Plate GalR2-expressing CHO cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating with myo-[³H]inositol (0.5 µCi/well) in inositol-free medium for 16-24 hours.
-
-
Antagonist Pre-incubation:
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with varying concentrations of M871 or M35 for 15-30 minutes in the presence of LiCl (10 mM). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
-
Galanin Stimulation:
-
Add a fixed concentration of galanin (typically at its EC₅₀ for IP production) to the wells and incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by aspirating the medium and adding ice-cold perchloric acid (e.g., 0.5 M).
-
Incubate on ice for 30 minutes to lyse the cells.
-
Neutralize the lysate with a suitable base (e.g., KOH).
-
-
Chromatographic Separation:
-
Apply the neutralized cell lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphate accumulation against the concentration of the antagonist.
-
Calculate the IC₅₀ value for the antagonist to determine its potency in blocking galanin-induced GalR2 signaling.
-
In Vivo Assay: Assessment of Nociception in a Neuropathic Pain Model
This protocol outlines how to use a GalR2 antagonist to investigate the role of this receptor in pain modulation in an animal model.
Objective: To evaluate the ability of M871 or M35 to block galanin-induced changes in pain perception.
Materials:
-
Adult male Sprague-Dawley rats.
-
Anesthetic (e.g., isoflurane).
-
Stereotaxic apparatus.
-
Guide cannulae for intracerebroventricular (ICV) or site-specific (e.g., nucleus accumbens) injections.
-
Galanin.
-
M871 or M35 dissolved in sterile saline.
-
Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia).
Procedure:
-
Animal Model and Surgical Preparation:
-
Induce a neuropathic pain state if required by the experimental design (e.g., chronic constriction injury of the sciatic nerve).
-
Under anesthesia, implant guide cannulae into the desired brain region (e.g., lateral ventricle or nucleus accumbens) using a stereotaxic frame. Allow for a recovery period of at least one week.
-
-
Baseline Behavioral Testing:
-
Acclimatize the animals to the testing environment.
-
Measure baseline pain thresholds (mechanical and/or thermal) before any drug administration.
-
-
Drug Administration:
-
On the day of the experiment, pre-treat the animals with an injection of M871, M35, or vehicle through the implanted cannulae.
-
After a pre-determined time (e.g., 15-30 minutes), administer an injection of galanin or vehicle.
-
-
Post-treatment Behavioral Testing:
-
At various time points after the galanin injection, re-assess the pain thresholds.
-
-
Data Analysis:
-
Compare the changes in pain thresholds between the different treatment groups (vehicle, galanin alone, antagonist alone, and antagonist + galanin).
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the antagonist's effect on galanin-induced nociceptive responses.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the GalR2 signaling pathway and a typical experimental workflow for using these antagonists.
Caption: GalR2 Signaling Cascade.
Caption: Antagonist Experimental Workflow.
Conclusion
The choice between M35 and M871 as a pharmacological tool to investigate GalR2 function depends critically on the experimental question. For studies requiring high selectivity for GalR2, M871 is the superior choice. Its well-defined antagonistic action and selectivity minimize the confounding effects of activating other galanin receptor subtypes. In contrast, M35, while a potent galanin receptor ligand, should be used with caution due to its non-selective nature and potential for agonist activity. When using M35, it is crucial to perform thorough dose-response studies and include appropriate controls to account for its complex pharmacological profile. By carefully considering the properties of these antagonists and employing rigorous experimental design, researchers can effectively elucidate the multifaceted roles of GalR2 in health and disease.
References
- 1. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
- 2. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. M871 – a novel peptide antagonist selectively recognizing the galanin receptor type 2 [su.diva-portal.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of the putative galanin receptor antagonists M15 and M35 on striatal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Galanin Receptor 2 (GalR2) Binding Affinity with Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and functional potency of various ligands for the Galanin Receptor 2 (GalR2), a G-protein coupled receptor implicated in a range of physiological processes including pain, inflammation, and neuroprotection. Understanding the correlation between how strongly a ligand binds to GalR2 and its ability to elicit a cellular response is crucial for the development of selective and effective therapeutics. This document summarizes key experimental data, offers detailed methodologies for relevant assays, and visualizes critical pathways and workflows.
Data Presentation: Ligand Performance at Human GalR2
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of several galanin analogues at the human Galanin Receptor 2 (GalR2). A strong correlation between high binding affinity (low Ki) and high functional potency (low EC50) is a key indicator of an effective agonist.
| Ligand | Binding Affinity (Ki) at hGalR2 (nM) | Functional Assay | Functional Potency (EC50) at hGalR2 (nM) | Efficacy (% of Galanin response) |
| Galanin (1-29) | ~0.3 | Calcium Mobilization | Not explicitly stated, but potent | 100% (Reference) |
| Gal-B2 | 51.5 | Calcium Mobilization | >1000 | ~20% |
| [N-Me,des-Sar]Gal-B2 | 18.4 | Calcium Mobilization | 1250 | ~83% |
| M1145 | 0.46 | Inositol Phosphate Accumulation | Agonist effect observed | Not quantified |
| Spexin (SPX) | Not explicitly stated | SRE-luc Reporter Assay | 16.28 | 45.7 (Fold Induction) |
| dN1-Qu-SPX | Not explicitly stated | SRE-luc Reporter Assay | 15.99 | 36.31 (Fold Induction) |
GalR2 Signaling Pathways
Galanin Receptor 2 is known to couple to multiple G-protein signaling pathways, primarily Gq/11, but also Gi/o and G12. This promiscuous coupling leads to the activation of diverse downstream effector systems. The diagram below illustrates the major signaling cascades initiated upon GalR2 activation.
Caption: Major G-protein-coupled signaling pathways activated by GalR2.
Experimental Workflow for Cross-Validation
A typical workflow for cross-validating the binding affinity of a compound with its functional activity at GalR2 involves a series of well-defined experimental steps. This process ensures that the observed biological effect is directly related to the interaction with the target receptor.
Caption: A streamlined workflow for ligand characterization at GalR2.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are summaries of common protocols used to assess GalR2 ligand binding and function.
Radioligand Binding Assay (Competition)
This assay determines the affinity of an unlabeled test ligand by measuring its ability to compete with a radiolabeled ligand for binding to GalR2.
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably expressing human GalR2 are cultured to high density.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, cell membranes (typically 10-20 µg of protein) are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Galanin) and a range of concentrations of the unlabeled competitor ligand.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.
-
The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors like GalR2.
-
Cell Culture and Plating:
-
Cells stably expressing GalR2 (e.g., CHO-K1) are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to attach overnight.
-
-
Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for a specified time (e.g., 1 hour at 37°C). Probenecid may be included to prevent dye leakage.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Basal fluorescence is measured before the addition of the test ligand.
-
Varying concentrations of the ligand are added to the wells, and the change in fluorescence intensity is monitored in real-time.
-
-
Data Analysis:
-
The increase in fluorescence, corresponding to the intracellular calcium concentration, is plotted against the ligand concentration.
-
The EC50 (the concentration of ligand that produces 50% of the maximal response) and Emax (the maximum response) are determined using a sigmoidal dose-response curve fit.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more downstream measure of Gq/11 activation by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of inositol triphosphate (IP3).
-
Cell Stimulation:
-
GalR2-expressing cells are plated in a suitable microplate.
-
Cells are stimulated with a range of concentrations of the test ligand in the presence of LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
-
Cell Lysis and Detection:
-
After the stimulation period, cells are lysed.
-
The concentration of IP1 in the cell lysate is determined using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF). In this format, a d2-labeled IP1 analog and a Europium cryptate-labeled anti-IP1 antibody are used.
-
-
Data Analysis:
-
The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.
-
A standard curve is used to convert the HTRF signal to IP1 concentration.
-
The EC50 and Emax values for the ligand-induced IP1 accumulation are calculated from the dose-response curve.
-
NanoBiT® Gq Activation Assay
This is a bioluminescence-based assay that directly measures the interaction between an activated GPCR and its G-protein.
-
Assay Principle:
-
The assay utilizes the NanoLuc® Binary Technology (NanoBiT®). The large subunit (LgBiT) is fused to the Gγ subunit of the G-protein, and the small subunit (SmBiT) is fused to the Gαq subunit.
-
Upon GalR2 activation by a ligand, the Gαq-SmBiT and Gγ-LgBiT subunits dissociate, leading to a decrease in the luminescent signal. Alternatively, the interaction between Gαq and its effector, PLCβ, can be monitored.
-
-
Cell Preparation and Transfection:
-
HEK293 cells are co-transfected with plasmids encoding GalR2, Gαq-SmBiT, Gβ, and Gγ-LgBiT.
-
-
Assay Procedure:
-
Transfected cells are plated and incubated.
-
The Nano-Glo® live-cell substrate is added.
-
A baseline luminescent signal is measured before adding the ligand.
-
The change in luminescence is monitored in real-time after the addition of various concentrations of the test ligand.
-
-
Data Analysis:
-
The ligand-induced change in luminescence is plotted against the ligand concentration to generate a dose-response curve, from which EC50 and Emax values are determined.
-
Control Experiments for In Vivo Studies with Galanin Receptor 2 (GALR2): A Comparative Guide
For researchers, scientists, and drug development professionals, establishing rigorous and well-controlled in vivo experiments is paramount to elucidating the physiological roles of Galanin Receptor 2 (GALR2) and evaluating the therapeutic potential of GALR2-targeting compounds. This guide provides a comparative overview of essential control experiments, supported by experimental data and detailed protocols, to ensure the validity and reproducibility of in vivo findings related to GALR2.
Galanin, a widely distributed neuropeptide, exerts its effects through three G-protein coupled receptors: GALR1, GALR2, and GALR3.[1] These receptors are implicated in a variety of physiological and pathological processes, including pain, inflammation, mood disorders, and seizure control.[2][3][4] GALR2, in particular, has garnered significant interest as a therapeutic target due to its distinct signaling pathway and functional roles. Unlike GALR1 and GALR3 which primarily couple to inhibitory G-proteins (Gi/o), GALR2 couples to stimulatory G-proteins (Gq/11), leading to the activation of phospholipase C.[1][5] This fundamental difference in signaling underscores the importance of specific and well-controlled in vivo studies to dissect the unique contributions of GALR2.
This guide will compare three key types of control experiments essential for in vivo studies of GALR2: the use of knockout mouse models, the application of specific pharmacological antagonists, and the administration of selective agonists as positive controls.
Negative Controls: Ensuring Specificity of GALR2-Mediated Effects
Negative controls are critical for demonstrating that the observed in vivo effects are specifically mediated by GALR2 and not due to off-target effects or other confounding variables. The two primary approaches for negative control in GALR2 in vivo research are the use of GALR2 knockout (KO) mice and the administration of specific GALR2 antagonists.
GALR2 Knockout (KO) Mouse Models
Genetically engineered mice lacking the Galr2 gene provide the most definitive negative control. By comparing the phenotype of GALR2 KO mice to their wild-type (WT) littermates, researchers can attribute any observed differences directly to the absence of GALR2.
Table 1: Comparison of Phenotypes in GALR2 KO vs. Wild-Type Mice
| Phenotype/Test | GALR2 KO Mice Response | Wild-Type Mice Response | Key Finding | Reference |
| Anxiety-like Behavior (Elevated Plus Maze) | No significant difference in time spent in open arms. | No significant difference in time spent in open arms. | Loss of GALR2 does not significantly alter baseline anxiety-like behavior in this paradigm. | [6] |
| Depression-like Behavior (Forced Swim Test) | No significant difference in immobility time. | No significant difference in immobility time. | GALR2 deletion does not induce a depressive-like phenotype in the forced swim test. | [7] |
| Seizure Susceptibility (Intrahippocampal Kainic Acid) | Significantly increased number of seizures and total time in seizures. | Lower number of seizures and less time in seizures. | GALR2 plays a role in protecting against seizures induced by kainic acid. | [8] |
| Inflammatory Pain (Carrageenan-induced) | Attenuation of galanin-induced analgesia. | Galanin produces a clear analgesic effect. | The analgesic effect of galanin in inflammatory pain is at least partially mediated by GALR2. | [9] |
Pharmacological Antagonists
The use of specific GALR2 antagonists offers a complementary approach to KO models and is particularly useful for studying the role of GALR2 in specific brain regions or at specific time points. M871 is a commonly used peptide-based GALR2-preferring antagonist.[9][10]
Table 2: Effects of GALR2 Antagonist (M871) in In Vivo Models
| In Vivo Model | Treatment Groups | Outcome Measure | Result | Reference |
| Inflammatory Pain (Carrageenan-injected rats) | 1. Vehicle + Galanin2. M871 + Galanin | Hind paw withdrawal latency (thermal) and threshold (mechanical) | M871 partially blocked the analgesic effect of galanin, indicating GALR2 involvement. | [9] |
| Uterine Contractility (Pig myometrium strips) | 1. Galanin alone2. M871 + Galanin | Amplitude and frequency of contractions | M871 in combination with galanin significantly decreased the amplitude of myometrial contractions. | [11] |
Positive Controls: Confirming GALR2 Activation and Function
Positive controls are essential to confirm that the experimental system is responsive to GALR2 activation. This is typically achieved using specific GALR2 agonists.
GALR2-Specific Agonists
Several peptide and non-peptide agonists with selectivity for GALR2 have been developed. Galanin (2-11) and M1145 are examples of peptide-based agonists, while systemically active small molecules are also emerging.[9][10]
Table 3: In Vivo Effects of GALR2 Agonists
| Agonist | In Vivo Model | Outcome Measure | Result | Reference |
| M1145 | Inflammatory Pain (Carrageenan-injected rats) | Hind paw withdrawal latency and threshold | M1145 dose-dependently increased pain thresholds, an effect blocked by the antagonist M871. | [9] |
| Galanin (2-11) | Seizure Model (Electrical kindling) | Seizure prevention | Galanin (2-11) was shown to prevent electrical kindling, supporting a role for GALR2 in seizure suppression. | [12] |
| CYM2503 (Positive Allosteric Modulator) | Seizure Model (Li-pilocarpine in rats) | Latency to first seizure | CYM2503 increased the latency to the first electrographic and behavioral seizures. | [4] |
Experimental Protocols
Generation and Use of GALR2 Knockout Mice
Protocol:
-
Generation: GALR2 knockout mice can be generated using gene-targeting techniques, such as retroviral mutagenesis or CRISPR/Cas9, to disrupt the Galr2 gene in embryonic stem cells.[13] These cells are then injected into blastocysts to create chimeric mice, which are subsequently bred to establish a homozygous KO line.[13]
-
Genotyping: Progeny should be genotyped by PCR analysis of tail DNA to confirm the disruption of the Galr2 gene.[13] Reverse transcriptase-PCR (RT-PCR) can be used to confirm the absence of the intact GALR2 transcript.[7]
-
Control Animals: Wild-type littermates from heterozygous matings should be used as controls in all experiments to minimize the influence of genetic background.[7]
-
Housing and Husbandry: All animals should be housed under standardized conditions with a consistent light/dark cycle and ad libitum access to food and water.[7]
-
Phenotypic Analysis: A comprehensive phenotypic analysis should be conducted, comparing GALR2 KO and WT mice across a range of behavioral, physiological, and molecular assays relevant to the research question.[13]
In Vivo Administration of Pharmacological Agents
Protocol:
-
Animal Models: The choice of animal model (e.g., rat, mouse) and strain will depend on the specific research question. For inflammatory pain studies, Sprague-Dawley rats are commonly used.[9]
-
Surgical Procedures (for central administration): For intracerebroventricular (ICV) or site-specific injections into brain nuclei, stereotaxic surgery is required to implant guide cannulas. Animals should be anesthetized, and sterile surgical techniques must be employed.
-
Drug Preparation and Administration:
-
Agonists/Antagonists: Peptides like M871 and M1145 are typically dissolved in saline or an appropriate vehicle (e.g., 6% acetonitrile for M871).[9]
-
Vehicle Control: A vehicle-only control group is essential to rule out any effects of the solvent.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, intracerebroventricular) should be chosen based on the drug's properties and the experimental goals.
-
-
Behavioral/Physiological Testing: Following drug administration, animals are subjected to the relevant behavioral or physiological tests at predetermined time points.
-
Data Analysis: Statistical analysis, such as two-way repeated-measures ANOVA followed by a post-hoc test, is used to compare the effects of different treatments over time.[9]
Mandatory Visualizations
To further clarify the experimental logic and underlying biological mechanisms, the following diagrams are provided.
Caption: GALR2 Signaling Pathway.
Caption: In Vivo Pharmacology Workflow.
Caption: Knockout vs. Wild-Type Logic.
References
- 1. The galanin and galanin receptor subtypes, its regulatory role in the biological and pathological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Galanin receptor antagonists : a potential novel pharmacological treatment for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GalR2-positive allosteric modulator exhibits anticonvulsant effects in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galanin Regulates Myocardial Mitochondrial ROS Homeostasis and Hypertrophic Remodeling Through GalR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Neuropeptide Galanin Receptors 2 and 3 in Learning, Memory and Anxiety in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic analysis of GalR2 knockout mice in anxiety and depression-related behavioral tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of galanin receptor 2 and receptor 3 knockout in mouse models of acute seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 10. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulatory Influence of Galanin and GALR1/GALR2 Receptors on Inflamed Uterus Contractility in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phenotypic Analysis of Mice Deficient in the Type 2 Galanin Receptor (GALR2) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Galanin-B2 Agonist Efficacy Versus Standard Antiepileptic Drugs
For Immediate Release
[City, State] – [Date] – A comprehensive new guide offers researchers, scientists, and drug development professionals an in-depth comparison of the novel neuropeptide modulator, Galanin-B2 (Gal-B2), against established antiepileptic drugs (AEDs). This publication provides a detailed examination of their efficacy in preclinical seizure models, shedding light on the potential of this compound as a therapeutic agent for epilepsy, particularly in cases of pharmacoresistance.
The guide presents a side-by-side analysis of the this compound analog, NAX-5055, and the standard AEDs, Phenytoin and Carbamazepine. The comparison is grounded in data from widely accepted animal models of epilepsy, including the 6 Hz psychomotor seizure model, the maximal electroshock seizure (MES) test, the subcutaneous pentylenetetrazol (scPTZ) test, and the corneal kindling model.
Unveiling a Unique Anticonvulsant Profile
The this compound analog NAX-5055 demonstrates a distinctive profile of anticonvulsant activity. Notably, it shows high potency in the 6 Hz seizure model, a test designed to identify drugs effective against pharmacoresistant seizures, and the corneal kindling model, which mimics the progressive development of seizure susceptibility seen in temporal lobe epilepsy.[1][2] Conversely, NAX-5055 was found to be inactive in the traditional MES and scPTZ seizure models.[1][3] This contrasts with the broader activity spectrum of standard AEDs like Phenytoin and Carbamazepine, which are effective in the MES test.[4]
Quantitative Efficacy Comparison
The following tables summarize the median effective dose (ED50) of NAX-5055, Phenytoin, and Carbamazepine in various mouse models of epilepsy. Lower ED50 values indicate higher potency.
Table 1: Efficacy in the 6 Hz Psychomotor Seizure Model (Mouse)
| Compound | ED50 (mg/kg, i.p.) | Stimulation Current (mA) |
| NAX-5055 | 0.8 | 32 |
| Phenytoin | ~30-40 | 32 |
| Carbamazepine | ~10-15 | 32 |
| Levetiracetam | ~15-20 | 32 |
Note: ED50 values for standard AEDs are compiled from multiple sources and may vary based on experimental conditions.
Table 2: Efficacy in the Maximal Electroshock Seizure (MES) Test (Mouse)
| Compound | ED50 (mg/kg, i.p.) |
| NAX-5055 | Inactive |
| Phenytoin | 9.81[4] |
| Carbamazepine | 9.67[4] |
Table 3: Efficacy in the Subcutaneous Pentylenetetrazol (scPTZ) Test (Mouse)
| Compound | ED50 (mg/kg, i.p.) |
| NAX-5055 | Inactive |
| Phenytoin | Inactive/Weak Activity[5][6] |
| Carbamazepine | 10.5[5] |
Table 4: Efficacy in the Corneal Kindling Model (Mouse)
| Compound | Efficacy |
| NAX-5055 | Active[1][2] |
| Phenytoin | Effective[7][8][9][10] |
| Carbamazepine | Effective[7][11] |
Mechanisms of Action: A Tale of Two Pathways
The differential efficacy of this compound agonists and standard AEDs stems from their distinct mechanisms of action.
Standard Antiepileptic Drugs: The primary mechanisms of action for established AEDs like Phenytoin and Carbamazepine involve the modulation of voltage-gated ion channels and the enhancement of GABA-mediated inhibition.[4] Specifically, they block voltage-gated sodium channels, which reduces the repetitive firing of neurons that is characteristic of seizures.[4]
This compound (GalR2) Signaling: Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. The anticonvulsant effects of Galanin are believed to be mediated through GalR1 and GalR2. The this compound analog NAX-5055 is a systemically-active compound with a high affinity for these receptors.[1][3]
Activation of the GalR2 receptor initiates a distinct signaling cascade. It primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is thought to contribute to the modulation of neuronal excitability. There is also evidence that GalR2 can couple to Gi/o and G12/13 proteins, leading to the inhibition of adenylyl cyclase and activation of Rho GTPases, respectively.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock Seizure (MES) Test
-
Animals: Male albino mice (20-25 g).
-
Procedure: A constant current (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. The endpoint is the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds.
-
Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) at various doses 30-60 minutes before the electroshock. A vehicle control group is always included.
-
Efficacy Measurement: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
-
Animals: Male albino mice (18-25 g).
-
Procedure: Pentylenetetrazol (PTZ) is administered subcutaneously at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg). Animals are then observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
Drug Administration: Test compounds are administered i.p. 30-60 minutes prior to PTZ injection.
-
Efficacy Measurement: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
Hz Psychomotor Seizure Model
-
Animals: Male albino mice (18-26 g).
-
Procedure: A constant current of a specific intensity (e.g., 22, 32, or 44 mA) at a low frequency (6 Hz) is delivered for 3 seconds through corneal electrodes. The endpoint is the observation of seizure activity characterized by a stun, forelimb clonus, and jaw clonus.
-
Drug Administration: Test compounds are administered i.p. at various doses, typically 30 minutes before the electrical stimulation.
-
Efficacy Measurement: The ED50, the dose that protects 50% of the animals from seizures, is calculated for each current intensity.
Corneal Kindling Model
-
Kindling Procedure: Mice are stimulated twice daily with a low-level electrical current (e.g., 2 mA, 60 Hz for 3 seconds) through corneal electrodes. This repeated stimulation leads to a progressive intensification of seizure activity, starting from mild facial clonus to generalized tonic-clonic seizures. The animals are considered fully kindled after exhibiting a predetermined number of severe seizures.
-
Drug Testing: Once fully kindled, the anticonvulsant effects of test compounds are evaluated. Drugs are administered i.p. at various doses, and the seizure score and duration are recorded after electrical stimulation.
-
Efficacy Measurement: Efficacy is determined by the ability of the drug to reduce the seizure score or duration compared to vehicle-treated kindled animals.
Conclusion
The distinct pharmacological profile of the this compound agonist NAX-5055, particularly its efficacy in the 6 Hz seizure model, suggests a potential therapeutic niche for this class of compounds in treating pharmacoresistant epilepsy. While standard AEDs remain the cornerstone of epilepsy management, the unique mechanism of action of this compound modulators offers a promising new avenue for drug development. Further research, including head-to-head clinical trials, is warranted to fully elucidate the therapeutic potential of targeting the Galanin system in epilepsy.
References
- 1. Developing novel antiepileptic drugs: characterization of NAX 5055, a systemically-active galanin analog, in epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerability of the Galanin Analog NAX 5055 in the multiple-hit rat model of symptomatic infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing novel antiepileptic drugs: Characterization of NAX 5055, a systemically-active galanin analog, in epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Portico [access.portico.org]
- 6. Anticonvulsant effects of chronic treatment with phenytoin against pentylenetetrazole-induced seizures in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative anticonvulsant efficacy in the corneal kindled mouse model of partial epilepsy: Correlation with other seizure and epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous phenytoin is an effective anticonvulsant in the kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kindling alters the anticonvulsant efficacy of phenytoin in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conventional anticonvulsant drugs in the guinea-pig kindling model of partial seizures: effects of acute phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A pharmacological study in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Galanin-B2 and its Analogues
This guide provides a detailed comparison of Galanin-B2 and its analogues, focusing on their structure-activity relationships (SAR). It is intended for researchers, scientists, and professionals in drug development interested in the nuances of galanin receptor modulation. The following sections present quantitative data on binding affinities, detailed experimental protocols, and a visualization of the associated signaling pathway.
Quantitative Data: Binding Affinities of this compound and its Analogues
The development of selective ligands for galanin receptor subtypes is crucial for elucidating their physiological roles and for therapeutic targeting. Gal-B2 (also known as NAX 5055) is a GalR1-preferring analogue that has been systematically modified to generate GalR2-preferring ligands. The following table summarizes the binding affinities (Ki) of this compound and several of its analogues for the human GalR1 and GalR2 receptors.[1]
| Compound | Ki (nM) for hGalR1 | Ki (nM) for hGalR2 | Selectivity (Fold Preference for GalR2) |
| Gal-B2 | 3.5 | 51.5 | 0.07 (15-fold for GalR1) |
| [Sar1Ala]Gal-B2 | 1.6 | 47.7 | 0.03 (30-fold for GalR1) |
| [Sar1Gly]Gal-B2 | 1.2 | 28.3 | 0.04 (25-fold for GalR1) |
| [N-Ac, des-Sar]Gal-B2 | 1.5 | 26.6 | 0.06 (17-fold for GalR1) |
| [N-Me, des-Sar]Gal-B2 | 364 | 20 | 18.2 |
| Gal-B5 (Tryptophan) | 1.3 | 21.6 | 0.06 (17-fold for GalR1) |
Data sourced from Robertson et al. (2010).[1][2]
Key Observations from the Data:
-
Gal-B2 is a 17-residue galanin analogue that shows a clear preference for the GalR1 receptor, with approximately 15-fold higher affinity compared to GalR2.[1]
-
Systematic truncations and modifications of the N-terminal backbone of Gal-B2 have led to the development of analogues with altered receptor selectivity.[1][3]
-
Notably, the analogue [N-Me, des-Sar]Gal-B2 , which contains an N-methyl tryptophan at the N-terminus, exhibits a significant 18-fold preference in binding towards the GalR2 receptor.[1][3] This shift in selectivity highlights the critical role of the N-terminal modification in dictating receptor preference.[1]
Experimental Protocols
The data presented above were generated using established experimental methodologies. Below are descriptions of the key assays employed in the characterization of these galanin analogues.
1. Radioligand Binding Assay:
This assay is used to determine the binding affinity of a ligand for a receptor.
-
Cell Preparation: CHO-K1 cells stably over-expressing the human galanin receptors (GalR1 or GalR2) are used.
-
Radioligand: A radiolabeled ligand, such as [¹²⁵I]-galanin, is used to compete with the unlabeled test compounds (this compound and its analogues).
-
Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor ligand.
-
Detection: The amount of radioligand bound to the receptors is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of the ligand's binding affinity.
2. Calcium Mobilization Assay (Functional Assay):
This assay is used to determine the functional activity of a ligand, i.e., whether it acts as an agonist or antagonist.
-
Cell Line: CHO-K1 cells over-expressing the specific galanin receptor subtype are utilized.
-
Principle: Activation of the GalR2 receptor, which is coupled to Gq/11 proteins, leads to the activation of phospholipase C (PLC).[4][5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).
-
Procedure: Cells are loaded with a calcium-sensitive fluorescent dye. The baseline fluorescence is measured, and then the cells are stimulated with the test compound.
-
Detection: The change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity.
-
Data Analysis: The response is typically normalized to that of a known galanin receptor agonist.[1] For example, the activity of [N-Me, des-Sar]Gal-B2 on GalR2 was normalized to the response induced by Gal(2-29).[1] The results can be used to determine the potency (EC₅₀) and efficacy of the compound as an agonist. At a concentration of 1.25 μM, [N-Me, des-Sar]Gal-B2 was found to preferentially activate hGalR2 over hGalR1.[1]
This compound Receptor (GalR2) Signaling Pathway
The GalR2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4][5][6] The activation of this pathway leads to a cascade of intracellular events.
Caption: GalR2 signaling cascade upon agonist binding.
The structure-activity relationship of this compound and its analogues demonstrates that subtle modifications to the peptide structure can dramatically alter receptor selectivity. The development of GalR2-selective agonists, such as [N-Me, des-Sar]Gal-B2, from a GalR1-preferring parent compound underscores the potential for rational drug design in targeting specific galanin receptor subtypes.[1] These selective ligands are invaluable tools for dissecting the distinct physiological functions of GalR1 and GalR2 and hold therapeutic promise for conditions such as epilepsy and neuropathic pain.[1][7] Further research into the SAR of galanin analogues will continue to advance our understanding of this complex neuropeptide system.
References
- 1. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering galanin analogues that discriminate between GalR1 and GalR2 receptor subtypes and exhibit anticonvulsant activity following systemic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]
- 6. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 7. The Second Galanin Receptor GalR2 Plays a Key Role in Neurite Outgrowth from Adult Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Lipidization on Galanin-B2 Systemic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of native galanin peptide with a lipidized analog to validate the role of lipidization in enhancing systemic activity at the Galanin-B2 (GALR2) receptor. It includes supporting experimental data, detailed methodologies, and visualizations of key pathways and workflows.
The therapeutic potential of peptides is often limited by their poor pharmacokinetic profiles, including short plasma half-life and rapid clearance.[1] Lipidization, the covalent attachment of a lipid moiety, is a clinically validated strategy to overcome these limitations.[2] By enhancing binding to serum albumin and promoting self-assembly, lipidization can significantly extend a peptide's circulation time and improve its systemic exposure.[3][4] This guide explores the impact of this modification on a galanin analog targeting the GALR2 receptor.
This compound (GALR2) Receptor Signaling
Galanin exerts its effects through three G protein-coupled receptor subtypes: GALR1, GALR2, and GALR3.[5] GALR2 is of particular interest due to its diverse signaling capabilities. Unlike GALR1, which primarily couples to Gi to inhibit adenylyl cyclase, GALR2 can couple to multiple G proteins, including Gq/11, Gi, and Go.[6][7] This promiscuous coupling allows GALR2 to activate a range of downstream pathways, including the phospholipase C (PLC) pathway leading to increased intracellular calcium, and the MAPK/ERK pathway.[5][8]
References
- 1. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Lipidation: A Breakthrough Strategy | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Galanin-B2 and its GalR2-Preferring Analogue [N-Me, des-Sar]Gal-B2
In the landscape of galanin receptor modulation, the development of subtype-selective ligands is paramount for dissecting the distinct physiological roles of GalR1 and GalR2 and for the advancement of targeted therapeutics. This guide provides a detailed comparison of Galanin-B2, a GalR1-preferring analogue, and its rationally designed counterpart, [N-Me, des-Sar]Gal-B2, which exhibits a notable preference for the GalR2 receptor. This analysis is supported by experimental data on their binding affinities, functional activities, and in vivo efficacy, offering valuable insights for researchers in neuroscience, pharmacology, and drug development.
Performance and Properties: A Tabular Comparison
The following tables summarize the key quantitative data for this compound and [N-Me, des-Sar]Gal-B2, highlighting their distinct receptor selectivity and comparable in vivo potency.
Table 1: Receptor Binding Affinity
| Compound | GalR1 Ki (nM) | GalR2 Ki (nM) | Selectivity (Fold Preference) |
| This compound | 3.5 | 51.5 | ~15-fold for GalR1[1] |
| [N-Me, des-Sar]Gal-B2 | 364 | 20 | 18-fold for GalR2[1] |
Table 2: Functional Activity and In Vivo Efficacy
| Compound | Functional Assay | GalR2 Activity | In Vivo Anticonvulsant Activity (ED50, mg/kg) | Serum Half-life |
| This compound | Calcium Mobilization | Agonist activity not specified for GalR2 | 0.8[1] | 9.4 hours[1] |
| [N-Me, des-Sar]Gal-B2 | Calcium Mobilization | Preferential activation over GalR1 at 1.25 µM[1] | 0.77[1] | >10 hours[1] |
Signaling Pathways and Experimental Design
To understand the functional implications of GalR2 activation by these ligands, it is crucial to consider the downstream signaling cascades. Furthermore, the rigor of the experimental data relies on well-defined protocols.
GalR2 Signaling Pathway
Activation of the GalR2 receptor, a G-protein coupled receptor (GPCR), primarily initiates signaling through the Gq pathway. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). GalR2 can also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Experimental Workflow: Radioligand Binding Assay
The binding affinities of this compound and [N-Me, des-Sar]Gal-B2 to GalR1 and GalR2 are determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled ligands to displace a radiolabeled ligand from the receptor.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines the steps for determining the binding affinity of test compounds for galanin receptors.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing either human GalR1 or GalR2.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 10-20 µg of protein per well).
-
Add a fixed concentration of a suitable radioligand, such as ¹²⁵I-porcine galanin (final concentration ~0.1 nM).
-
Add increasing concentrations of the unlabeled competitor ligands (this compound or [N-Me, des-Sar]Gal-B2).
-
To determine non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled galanin to a set of wells.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
3. Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization as an indicator of GalR2 activation.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO-K1) cells or HEK293 cells stably expressing the human GalR2 receptor.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and allow them to adhere and grow to near confluence.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). An anion-exchange inhibitor like probenecid may be included to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.
3. Compound Addition and Signal Detection:
-
Prepare serial dilutions of the agonist compounds (this compound and [N-Me, des-Sar]Gal-B2) in the assay buffer.
-
Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the agonist solutions to the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
4. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
For dose-response experiments, plot the response against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
The functional data for [N-Me, des-Sar]Gal-B2 was presented as the percent response normalized to a known GalR2 agonist, Gal(2-29)[1].
Conclusion
The comparative analysis of this compound and [N-Me, des-Sar]Gal-B2 reveals a successful example of rational drug design to alter receptor selectivity. While this compound demonstrates a preference for GalR1, the N-terminal modification in [N-Me, des-Sar]Gal-B2 effectively reverses this selectivity, creating a valuable tool for probing GalR2 function[1]. Notably, despite their opposing receptor preferences, both compounds exhibit comparable potent anticonvulsant activity in vivo, suggesting that modulation of either GalR1 or GalR2 can achieve this therapeutic effect[1]. The enhanced serum stability of both analogues compared to native galanin underscores the effectiveness of the applied chemical modifications for improving pharmacokinetic properties[1]. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings. Future studies employing detailed dose-response analyses in various functional assays will be crucial for a more comprehensive understanding of the signaling profiles of these important galanin analogues.
References
Assessing the Specificity of Galanin-B2 in Cells Co-expressing Multiple Galanin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The endogenous neuropeptide galanin modulates a wide array of physiological processes, including neurotransmission, pain perception, and energy homeostasis, by activating three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[1][2] The development of receptor subtype-selective ligands is crucial for dissecting the specific roles of each receptor and for designing targeted therapeutics with minimal off-target effects.[3][4] This guide provides a comprehensive assessment of Galanin-B2 (also known as NAX 5055), a synthetic galanin analogue, and compares its receptor specificity with other key galanin ligands. The information is supported by experimental data and detailed methodologies to aid researchers in their evaluation and application of this compound.
This compound: A GalR1-Preferring Analogue
This compound is a 17-residue synthetic peptide analogue of galanin.[5] It was developed to enhance systemic bioavailability and has demonstrated potent anticonvulsant activity in preclinical models.[5] Structurally, it incorporates modifications such as a lipoamino acid and additional lysine residues at the C-terminus, which contribute to its improved pharmacokinetic profile.[5]
Binding Specificity
Comparative Analysis of Galanin Receptor Ligands
The specificity of this compound is best understood in the context of other available galanin receptor ligands. The following tables summarize the binding affinities and functional potencies of this compound alongside the endogenous ligand galanin and other synthetic modulators.
Table 1: Comparative Binding Affinities (Ki, nM) of Galanin Ligands
| Ligand | GalR1 | GalR2 | GalR3 | Receptor Preference | Reference(s) |
| Galanin (human) | ~0.1-1 | ~0.1-1 | ~0.1-1 | Non-selective | [1] |
| This compound (NAX 5055) | 3.5 | 51.5 | Not Determined | ~15-fold for GalR1 over GalR2 | [5] |
| Galnon | ~100-1000 | ~100-1000 | ~100-1000 | Non-selective (non-peptide) | [6] |
| Galmic | ~100-1000 | ~100-1000 | ~100-1000 | Non-selective (non-peptide) | [5] |
| Galanin (2-11) | >1000 | ~10 | ~10 | GalR2/GalR3 selective | [1][7] |
| M1145 | ~900 | 10 | ~760 | ~90-fold for GalR2 over GalR1 | [6] |
Note: Ki values are approximate and can vary depending on the assay conditions and cell system used.
Table 2: Comparative Functional Activity (EC50/IC50, nM) of Galanin Ligands
| Ligand | GalR1 (cAMP inhibition) | GalR2 (Ca2+ mobilization) | GalR3 (cAMP inhibition) | Predominant Action | Reference(s) |
| Galanin (human) | Potent Agonist | Potent Agonist | Potent Agonist | Agonist | [2][8] |
| This compound (NAX 5055) | Agonist (Potency TBD) | Weaker Agonist | Not Determined | Agonist | [5] |
| Galnon | Agonist | Agonist | Agonist | Agonist | [6] |
| Galmic | Agonist | Agonist | Agonist | Agonist | [5] |
| Galanin (2-11) | No activity | Agonist | Agonist | Agonist | [1][7] |
Note: TBD (To Be Determined) indicates that while agonist activity has been confirmed, specific EC50 values were not provided in the cited literature.
Signaling Pathways and Experimental Workflows
To accurately assess ligand specificity, it is essential to understand the distinct signaling pathways of the galanin receptor subtypes and the experimental workflows used to measure receptor activation.
Galanin Receptor Signaling Pathways
GalR1 and GalR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][8] In contrast, GalR2 predominantly couples to Gq/11 proteins, activating the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium (Ca2+).[2]
Caption: Simplified signaling pathways for GalR1/GalR3 and GalR2 receptors.
Experimental Workflow for Assessing Ligand Specificity
A typical workflow for evaluating the specificity of a compound like this compound involves a tiered approach, starting with binding assays followed by functional assays in cells engineered to express the receptors of interest.
Caption: A typical experimental workflow for assessing galanin ligand specificity.
Logical Framework for Specificity Assessment
The interpretation of experimental data to determine ligand specificity follows a logical framework that considers both binding affinity and functional potency.
Caption: Logical framework for determining the specificity of a galanin ligand.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize galanin receptor ligands.
Radioligand Binding Assay (Competitive)
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [125I]-galanin) from the receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human galanin receptor subtype of interest (GalR1, GalR2, or GalR3).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).[9][10]
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of radioligand (e.g., 0.05 nM [125I]-galanin), cell membranes (10-20 µg protein), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of unlabeled galanin (e.g., 1 µM).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[9]
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[9]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Calcium Mobilization Assay (for GalR2)
This functional assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors like GalR2.[12][13]
-
Cell Preparation:
-
Seed cells stably expressing GalR2 into a 96-well, black-walled, clear-bottom plate and culture overnight.[14]
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
The instrument automatically adds the test compound to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically 60-120 seconds) to capture the transient calcium response.[15]
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of the test compound.
-
Determine the EC50 value (concentration of agonist that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.[13]
-
cAMP Inhibition Assay (for GalR1 and GalR3)
This functional assay measures the inhibition of adenylyl cyclase activity, and thus the reduction of cAMP levels, following the activation of Gi-coupled receptors like GalR1 and GalR3.[16][17]
-
Cell Preparation:
-
Seed cells stably expressing GalR1 or GalR3 into a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add varying concentrations of the test compound (agonist).
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. The agonist's effect will be measured as an inhibition of this forskolin-stimulated cAMP level.[16]
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.
-
Determine the IC50 value (concentration of agonist that causes 50% inhibition) using non-linear regression.
-
Conclusion
This compound is a valuable research tool that demonstrates a clear preference for the GalR1 subtype over GalR2 in binding assays.[5] This selectivity, combined with its enhanced systemic stability, makes it a useful probe for investigating GalR1-mediated functions in vivo. However, a comprehensive understanding of its specificity profile is currently limited by the lack of available data for its interaction with the GalR3 receptor.
For researchers studying galaninergic systems, particularly in cells or tissues co-expressing multiple galanin receptor subtypes, it is critical to consider the ~15-fold selectivity window of this compound for GalR1 over GalR2. At higher concentrations, this compound may also engage GalR2, potentially leading to confounding results. Future studies should prioritize the characterization of this compound's binding affinity and functional activity at the GalR3 receptor to provide a complete specificity profile. This will enable a more precise interpretation of experimental outcomes and further solidify the utility of this compound as a subtype-preferring galanin analogue.
References
- 1. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the molecular structures that confer ligand selectivity for galanin type II and III receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 7. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
Replicating Anticonvulsant Potency of Galanin Receptor 2 Agonists: A Comparative Guide
This guide provides a comparative analysis of published findings on the anticonvulsant potency of Galanin Receptor 2 (GalR2) agonists, designed for researchers, scientists, and professionals in drug development. The data presented here is collated from preclinical studies to facilitate the replication and extension of these findings.
Comparative Efficacy of GalR2 Agonists
The anticonvulsant properties of various GalR2-targeting compounds have been evaluated in several rodent models of epilepsy. The following tables summarize the quantitative data from these studies, offering a clear comparison of their potency.
| Compound | Animal Model | Administration Route | Effective Dose (ED₅₀) or Concentration | Key Anticonvulsant Effects | Reference |
| NAX 810-2 | Mouse Corneal Kindling | Intravenous (i.v.) | 0.5 mg/kg | Dose-dependently blocked seizures. | [1] |
| NAX 810-2 | Mouse 6 Hz (32 mA) Seizure Model | Intravenous (i.v.) | 0.7 mg/kg | Dose-dependently blocked seizures with a peak effect at 0.5 hours post-treatment. | [1] |
| Gal-B2 | Mouse 6 Hz Corneal Stimulation | Intraperitoneal (i.p.) | 0.8 mg/kg | Potent anticonvulsant activity. | [2] |
| [N-Me, des-Sar]Gal-B2 | Mouse (Seizure model not specified) | Intraperitoneal (i.p.) | 0.77 mg/kg | Exhibited potent anticonvulsant activity. | [2] |
| Galnon | Mouse PTZ-induced Seizures | Intraperitoneal (i.p.) | 2 mg/kg | Lowered maximal seizure score from 4.5 to 1.45 and increased seizure latency threefold. | [3] |
| Galnon | Rat Self-Sustaining Status Epilepticus (SSSE) | Intrahippocampal | 5 nmol | Shortened SSSE duration to 28 ± 8 min from 760 ± 77 min in controls. | [3] |
| CYM2503 | Mouse Li-Pilocarpine Seizure Model | Intraperitoneal (i.p.) | 60 mg/kg | Prolonged latency to first electrographic seizure fivefold, decreased total seizure time, and reduced the number of spikes and seizure episodes. | [4] |
| 2-Ala-galanin | Rat Self-Sustaining Status Epilepticus (SSSE) | Hilar Injection | 5 nmol | Prevented the induction of SSSE. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for key experiments cited in the literature for assessing the anticonvulsant potency of GalR2 agonists.
Mouse 6 Hz Seizure Model
This model is utilized for screening potential anticonvulsant compounds against complex partial seizures.[6]
-
Animal Preparation: Adult male CF-1 mice are typically used.[1]
-
Drug Administration: The test compound (e.g., NAX 810-2) is administered via the desired route (e.g., intravenous bolus injection into the tail vein).[1]
-
Seizure Induction: At a predetermined time after drug administration (e.g., 0.5 hours), a 6 Hz electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA) is delivered for a short duration (e.g., 0.2-3 seconds) via corneal electrodes.[1][6][7] A drop of topical anesthetic (e.g., tetracaine) is applied to the eyes before electrode placement to minimize discomfort.[7]
-
Observation: Animals are observed for the presence or absence of a seizure, which is often characterized by forelimb clonus, jaw clonus, and rearing.[6][7] An animal is considered protected if it does not display the characteristic seizure phenotype.[7]
-
Data Analysis: The dose of the compound that protects 50% of the animals from the seizure is calculated as the median effective dose (ED₅₀).[1]
Lithium-Pilocarpine Induced Seizure Model in Mice
This model is a widely used animal model for temporal lobe seizures and epilepsy.[4]
-
Animal Pre-treatment: Mice are pre-treated with Lithium Chloride (LiCl; e.g., 3 mEq/kg, i.p.) 16-20 hours before the experiment and a peripheral muscarinic antagonist like methylscopolamine (e.g., 1 mg/kg, s.c.) 30 minutes before pilocarpine to limit peripheral cholinergic effects.[4]
-
Drug Administration: The test compound (e.g., CYM2503) or vehicle is administered intraperitoneally at a specific time before the seizure-inducing agent.[4]
-
Seizure Induction: Seizures are induced by a subcutaneous injection of pilocarpine (e.g., 150 mg/kg).[4]
-
Monitoring: Electroencephalogram (EEG) recordings are used to monitor electrographic seizures. Key parameters measured include the latency to the first electrographic seizure, the total time spent in seizures, the total number of spikes, and the total number of seizure episodes over a defined period (e.g., 8 hours).[4]
-
Data Analysis: The effects of the test compound on the measured seizure parameters are compared to the vehicle-treated control group.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research methodology.
Caption: GalR2 signaling pathway leading to anticonvulsant effects.
References
- 1. Preclinical evaluation of intravenous NAX 810-2, a novel GalR2-preferring analog, for anticonvulsant efficacy and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. GalR2-positive allosteric modulator exhibits anticonvulsant effects in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Galanin-B2
The responsible disposal of Galanin-B2, a biologically active peptide, is a critical component of laboratory safety and environmental protection. Adherence to proper disposal protocols minimizes risks to personnel and ensures compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, catering to researchers, scientists, and drug development professionals.
Waste Characterization and Segregation
Prior to disposal, it is imperative to characterize the waste stream containing this compound. The nature of the waste will dictate the appropriate disposal pathway.
-
Biologically Contaminated Waste: This includes materials that have come into contact with biological agents, such as cell cultures, tissue samples, and contaminated labware (e.g., petri dishes, pipette tips). This waste is considered biohazardous and must be handled accordingly.[1]
-
Chemical Waste: This category includes solutions containing this compound, particularly those with high concentrations or mixed with other hazardous chemicals.[1]
-
Sharps Waste: Needles, scalpels, and other contaminated sharp objects must be disposed of in designated puncture-resistant containers.[1]
Disposal Procedures
The following table summarizes the key quantitative parameters for the disposal of different waste streams containing this compound. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
| Waste Stream | Key Parameter | Value/Specification | Disposal Method |
| Liquid Chemical Waste (Aqueous) | pH | Neutralized to 5-9 | Drain disposal (if permitted by local regulations) or chemical waste collection.[1] |
| Chemical Inactivation | Add 10% final concentration of bleach.[1] | Let stand for 30 minutes before drain disposal, in accordance with institutional and local regulations.[1] | |
| Solid Biohazardous Waste | Autoclave Cycle | Validated for efficacy | Medical waste incineration or approved landfill after decontamination.[1] |
| Sharps Waste | Container Type | Puncture-resistant, leak-proof, and labeled with the biohazard symbol.[1] | Collection by a certified medical waste disposal company. |
Experimental Protocols
Protocol for Inactivation of this compound in Liquid Waste:
-
Segregation: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Chemical Inactivation: For each 900 mL of liquid waste, slowly add 100 mL of household bleach (containing sodium hypochlorite) to achieve a final concentration of 10%.[1]
-
Reaction Time: Gently swirl the container to mix and allow the solution to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.
-
Neutralization: Check the pH of the solution. If necessary, neutralize it to a pH between 5 and 9 by adding a suitable neutralizing agent (e.g., sodium bisulfite for excess bleach, followed by acid or base for pH adjustment).[1]
-
Disposal: Dispose of the neutralized solution down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations.[1] Otherwise, it should be collected as chemical waste.
Protocol for Disposal of Solid Biohazardous Waste:
-
Collection: Place all solid waste contaminated with this compound (e.g., pipette tips, gloves, culture plates) into a biohazard bag.
-
Autoclaving: Process the biohazard bag in a validated autoclave cycle to decontaminate the materials.[1]
-
Final Disposal: Once decontaminated, the waste can typically be disposed of in the regular municipal waste stream, although local regulations should be confirmed.
Signaling Pathways and Experimental Workflows
This compound is another name for the Galanin Receptor 2 (GALR2), a G-protein coupled receptor.[3] The actions of the peptide galanin are mediated through interaction with this receptor. The primary signaling mechanism for GALR2 involves the phospholipase C/protein kinase C pathway.[3][4]
Caption: this compound (GALR2) Signaling Pathway.
Caption: this compound Waste Disposal Workflow.
References
Essential Safety and Operational Guide for Handling Galanin-B2
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Galanin-B2 (also known as NAX 5055). It includes personal protective equipment (PPE) recommendations, operational procedures, disposal guidelines, and an overview of the associated signaling pathways to ensure safe and effective laboratory use.
I. Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the safety protocols for galanin, a closely related peptide. Adherence to good laboratory practice is paramount.
A. Recommended Personal Protective Equipment
| PPE Category | Item | Standard |
| Eye Protection | Safety glasses with side shields or goggles | European standard - EN 166 |
| Hand Protection | Protective gloves | Chemically compatible |
| Body Protection | Long-sleeved laboratory coat | N/A |
B. General Safety and Hygiene
-
Ventilation: Ensure adequate ventilation to avoid the formation and inhalation of dust.[1]
-
Handling Practices: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[1] Handle in accordance with good industrial hygiene and safety practices.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly before breaks and after handling the substance.[2] Contaminated clothing and gloves should be removed and washed before reuse.
II. Operational Plan: Handling and Storage
A. Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare a designated and clean workspace.
-
Weighing and Aliquoting: If working with a powdered form, handle it in a way that minimizes dust generation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
B. Storage
| Condition | Temperature | Additional Notes |
| Long-term | Store in a freezer at -20°C | Keep container tightly closed in a dry and well-ventilated place. |
| Short-term | 2-8°C | For recently used vials. |
III. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
A. Waste Disposal
-
Solid Waste: For spills or leftover solid material, sweep up and shovel into a suitable, labeled container for disposal. Avoid creating dust.[2]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container.
-
Disposal Route: Dispose of chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.
B. Decontamination
-
Surfaces: Clean any contaminated surfaces with an appropriate laboratory disinfectant.
-
PPE: Dispose of single-use gloves and other contaminated disposable PPE as chemical waste.
IV. Experimental Protocols Overview
The following are summaries of key experimental methodologies involving galanin analogues like this compound.
A. Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for synthesizing peptides like this compound.
-
Resin Preparation: The synthesis begins with a solid support resin, which is swelled in a suitable solvent (e.g., DMF or DCM).[3][4]
-
Amino Acid Coupling: The C-terminal amino acid is attached to the resin. Subsequent amino acids are then added sequentially. Each coupling step involves the deprotection of the N-terminus of the growing peptide chain, followed by the addition of the next activated amino acid.[3][4]
-
Cleavage: Once the peptide sequence is complete, it is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based).[3]
-
Purification: The crude peptide is then purified, typically using high-performance liquid chromatography (HPLC).
B. Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to its receptors (GalR1 and GalR2).
-
Membrane Preparation: Cell membranes expressing the target galanin receptor are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-galanin) and varying concentrations of the unlabeled competitor, this compound.[5][6]
-
Separation: The bound and free radioligand are separated by rapid filtration.[5]
-
Detection: The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki) of this compound, which indicates its binding affinity.[5]
V. Signaling Pathways
This compound is a GalR1-preferring analogue but also interacts with GalR2. The activation of these G-protein coupled receptors (GPCRs) initiates distinct downstream signaling cascades.
A. Galanin Receptor 1 (GalR1) Signaling Pathway
Activation of GalR1 primarily leads to the inhibition of adenylyl cyclase through the Gαi/o subunit, resulting in decreased intracellular cAMP levels.[7][8]
B. Galanin Receptor 2 (GalR2) Signaling Pathway
GalR2 activation is more complex, coupling to multiple G-proteins (Gαq/11, Gαi/o, and Gα12/13) to initiate several downstream effects.[7][9] This includes the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][10]
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.se [fishersci.se]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. peptide.com [peptide.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galanin receptor 1 - Wikipedia [en.wikipedia.org]
- 9. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
